molecular formula C17H23F3N2O6 B10828114 Tyrosylleucine TFA

Tyrosylleucine TFA

Cat. No.: B10828114
M. Wt: 408.4 g/mol
InChI Key: ITCLJBVMTNXDJY-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrosylleucine TFA (Tyr-Leu, YL) is an orally active dipeptide that exhibits potent antidepressant-like activity in scientific research . Studies demonstrate that it significantly reduces immobility time in the forced swim and tail suspension tests, which are established behavioral assays for screening antidepressant efficacy . Its antidepressant-like effect is linked to the activation of key neurotransmitter systems, specifically serotonin 5-HT1A, dopamine D1, and GABAA receptors . Furthermore, this compound has been shown to produce a dose-dependent anxiolytic-like (anxiety-reducing) effect in animal models . Research also indicates that this dipeptide increases the number of cells expressing the neuronal activity marker c-Fos in the dentate gyrus of the hippocampus, a brain region critical for learning and memory . Chemical Specifications: • CAS Number: 66852-01-5 • Molecular Formula: C17H23F3N2O6 • Molecular Weight: 408.37 g/mol • Purity: Typically >98% Handling and Storage: For research purposes only. This product is not for human consumption. It is recommended to be stored as a solid in a dry, sealed environment at -20°C for short-term storage .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.C2HF3O2/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10;3-2(4,5)1(6)7/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t12-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCLJBVMTNXDJY-QNTKWALQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tyrosylleucine TFA: A Technical Guide to its Mechanism of Action in Neuropsychopharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylleucine (Tyr-Leu), a dipeptide composed of tyrosine and leucine, has emerged as a molecule of interest in neuropsychopharmacology, demonstrating notable antidepressant and anxiolytic-like activities. This technical guide provides a comprehensive overview of Tyrosylleucine TFA (the trifluoroacetic acid salt form commonly used in research), detailing its mechanism of action, summarizing key experimental findings, and outlining relevant protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutics for mood and anxiety disorders.

Introduction

Tyrosylleucine (Tyr-Leu) is a dipeptide that has demonstrated potent antidepressant-like and anxiolytic-like effects in preclinical studies.[1][2] The trifluoroacetic acid (TFA) salt of Tyrosylleucine is a common formulation used in research, resulting from its use in the purification process of the synthesized peptide.[3][4][5] This document will delve into the current understanding of this compound's mechanism of action, supported by quantitative data from key behavioral and neurochemical experiments.

Physicochemical Properties

PropertyValueSource
Molecular Formula C15H22N2O4Internal Calculation
Molecular Weight 294.35 g/mol Internal Calculation
Synonyms Tyr-Leu, YL
Formulation Trifluoroacetic Acid Salt (TFA)

Mechanism of Action

The neuropsychopharmacological effects of Tyrosylleucine are believed to be mediated through a multi-receptor system involving serotonergic, dopaminergic, and GABAergic pathways.

Receptor Involvement

Studies have indicated that the anxiolytic-like effects of Tyrosylleucine are dependent on the activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors. Interestingly, direct binding affinity studies have shown that Tyrosylleucine itself does not have a high affinity for these receptors, suggesting an indirect mechanism of activation. The proposed signaling cascade posits that Tyrosylleucine initiates a sequence of receptor activation, beginning with the 5-HT1A receptor, followed by the D1 receptor, and culminating in the modulation of the GABAA receptor.

Neuronal Activity

Administration of Tyrosylleucine has been shown to increase the expression of c-Fos, a well-established marker of neuronal activity, in the dentate gyrus of the hippocampus. This finding suggests that Tyrosylleucine enhances neuronal plasticity and activity in a brain region critically involved in mood regulation and cognition.

Preclinical Efficacy: Quantitative Data

The following tables summarize the key findings from preclinical studies evaluating the behavioral effects of Tyrosylleucine.

Table 4.1: Anxiolytic-Like Activity in the Elevated Plus-Maze Test
Administration RouteDose RangeEffectReference
Intraperitoneal (i.p.)0.1 - 1 mg/kgDose-dependent increase in time spent in open arms
Oral (p.o.)0.3 - 3 mg/kgSignificant increase in time spent in open arms
Table 4.2: Antidepressant-Like Activity in Behavioral Despair Tests
TestAdministration RouteDose RangeEffectReference
Forced Swim TestIntraperitoneal (i.p.)1 - 30 mg/kgDecreased immobility time
Forced Swim TestOral (p.o.)30 - 100 mg/kgDecreased immobility time
Tail Suspension TestIntraperitoneal (i.p.)1 - 30 mg/kgDecreased immobility time

Experimental Protocols

Synthesis and Purification of this compound

Tyrosylleucine is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin, the crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The fractions containing the pure peptide are then lyophilized to yield Tyrosylleucine as a TFA salt.

TFA Removal (Optional): For experiments where TFA may interfere, it can be exchanged for another counterion, such as acetate or hydrochloride, using ion-exchange chromatography or repeated lyophilization from a solution of the desired acid.

Behavioral Assays

This test is used to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.

  • Procedure: Mice are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into each arm are recorded.

  • Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30 minutes for i.p.).

This test is a widely used model to screen for antidepressant-like activity. A decrease in the duration of immobility is indicative of an antidepressant effect.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure: Mice are placed in the water-filled cylinder for a specified duration (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded, typically during the last 4 minutes of the test.

  • Drug Administration: this compound is administered at various doses and routes prior to the test.

Similar to the forced swim test, this assay assesses antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.

  • Apparatus: A chamber where a mouse can be suspended by its tail using adhesive tape.

  • Procedure: Mice are suspended for a set period (e.g., 6 minutes), and the duration of immobility is recorded.

  • Drug Administration: this compound is administered prior to the test.

c-Fos Immunohistochemistry

This technique is used to visualize neuronal activation in specific brain regions.

  • Tissue Preparation: Following behavioral testing, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted, post-fixed, and sectioned.

  • Immunostaining:

    • Brain sections are washed and permeabilized.

    • Incubation with a primary antibody against c-Fos.

    • Incubation with a biotinylated secondary antibody.

    • Incubation with an avidin-biotin-peroxidase complex.

    • Visualization using a chromogen such as diaminobenzidine (DAB) or a fluorescent probe.

  • Analysis: The number of c-Fos-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) is quantified using microscopy and image analysis software.

Visualizations

Proposed Signaling Pathway of Tyrosylleucine

Tyrosylleucine_Signaling_Pathway TyrLeu Tyrosylleucine (Tyr-Leu) Unknown Unknown Intermediate Target(s) TyrLeu->Unknown Indirect Activation HT1A 5-HT1A Receptor Unknown->HT1A Activates cFos ↑ c-Fos Expression (Hippocampus) Unknown->cFos D1 Dopamine D1 Receptor HT1A->D1 Activates GABAA GABAA Receptor D1->GABAA Modulates Anxiolytic Anxiolytic-like Effects GABAA->Anxiolytic Antidepressant Antidepressant-like Effects cFos->Antidepressant

Caption: Proposed signaling cascade for the anxiolytic and antidepressant-like effects of Tyrosylleucine.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_drug_prep Drug Preparation cluster_behavioral Behavioral Testing cluster_neurochemical Neurochemical Analysis Synthesis Peptide Synthesis (SPPS) Purification RP-HPLC Purification (TFA) Synthesis->Purification Formulation Dissolution in Saline Purification->Formulation EPM Elevated Plus-Maze (Anxiety) Formulation->EPM FST Forced Swim Test (Depression) Formulation->FST TST Tail Suspension Test (Depression) Formulation->TST Perfusion Perfusion & Brain Extraction EPM->Perfusion FST->Perfusion TST->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning IHC c-Fos Immunohistochemistry Sectioning->IHC Analysis Microscopy & Quantification IHC->Analysis

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising dipeptide with significant potential for the development of novel antidepressant and anxiolytic therapeutics. Its unique, indirect mechanism of action involving the sequential activation of key neurotransmitter systems warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in elucidating the full therapeutic potential of this intriguing molecule. Future studies should aim to identify the direct molecular targets of Tyrosylleucine and further characterize its downstream signaling pathways.

References

An In-depth Technical Guide to Tyrosylleucine TFA: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyrosylleucine TFA, a dipeptide with significant potential in neuropharmacology. The document details its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action. Detailed experimental methodologies and signaling pathways are presented to support further research and development.

Chemical Structure and Properties

This compound is the trifluoroacetate salt of the dipeptide Tyrosylleucine. The trifluoroacetate counterion is often used in the purification of peptides.

Chemical Structure:

The chemical structure of the Tyrosylleucine cation is depicted below, along with the trifluoroacetate anion.

  • Tyrosylleucine:

  • Trifluoroacetic Acid (TFA):

SMILES Representation:

  • Tyrosylleucine: CC(C)C--INVALID-LINK----INVALID-LINK--CC1=CC=C(O)C=C1)C(=O)O

  • Trifluoroacetic Acid: C(=O)(C(F)(F)F)O

  • This compound (as a salt): CC(C)C--INVALID-LINK----INVALID-LINK--CC1=CC=C(O)C=C1)C(=O)O.C(=O)(C(F)(F)F)O

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available for the Tyrosylleucine dipeptide, specific experimental values for the TFA salt, such as pKa and logP, are not extensively reported in the literature.

PropertyValueSource
CAS Number 66852-01-5[1]
Molecular Formula C₁₇H₂₃F₃N₂O₆[1]
Molecular Weight 408.37 g/mol [1]
Appearance White to off-white powderGeneral knowledge
Solubility Soluble in DMSO.[2][2]
Storage Store at -20°C for long-term storage.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antidepressant-like and anxiolytic-like activities in preclinical studies. Its mechanism of action is believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system.

Antidepressant and Anxiolytic Effects

Oral administration of Tyrosylleucine has been shown to elicit potent antidepressant and anxiolytic effects in animal models. A key indicator of its neuronal activity is the observed increase in the expression of c-Fos, a well-established marker of neuronal activation, in the dentate gyrus of the hippocampus.

Interaction with Neurotransmitter Receptors

The pharmacological effects of Tyrosylleucine are attributed to its activity at several key receptors:

  • Serotonin 5-HT1A Receptors: Activation of these receptors is a well-established mechanism for anxiolytic and antidepressant effects.

  • Dopamine D1 Receptors: Modulation of the dopaminergic system is also implicated in mood regulation.

  • GABAA Receptors: Potentiation of GABAergic neurotransmission is a hallmark of many anxiolytic drugs.

The following sections detail the downstream signaling pathways associated with the activation of these receptors.

Signaling Pathways

The interaction of Tyrosylleucine with 5-HT1A, Dopamine D1, and GABAA receptors triggers distinct intracellular signaling cascades that ultimately mediate its neuropharmacological effects.

Serotonin 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. Additionally, the βγ subunit of the G-protein can activate other downstream effectors, including inwardly rectifying potassium channels and phosphoinositide 3-kinase (PI3K).

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_HT1A_Receptor 5-HT1A Receptor G_protein Gαi/o Gβγ 5_HT1A_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Decreases production Neuronal_Response Modulation of Neuronal Excitability K_channel->Neuronal_Response Hyperpolarization Akt Akt PI3K->Akt Activates PKA PKA cAMP->PKA Inhibits PKA->Neuronal_Response Alters gene expression Akt->Neuronal_Response Promotes cell survival Tyrosylleucine Tyrosylleucine Tyrosylleucine->5_HT1A_Receptor Activates

Caption: 5-HT1A Receptor Signaling Pathway.

Dopamine D1 Receptor Signaling Pathway

The Dopamine D1 receptor is also a GPCR, but it is coupled to a stimulatory G-protein (Gαs/olf). Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in cAMP levels and activation of PKA. PKA then phosphorylates various downstream targets, including the protein phosphatase inhibitor DARPP-32, which plays a crucial role in modulating neuronal signaling.

D1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1_Receptor Dopamine D1 Receptor G_protein Gαs/olf D1_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases production PKA PKA cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates PP1 PP1 DARPP_32->PP1 Inhibits Neuronal_Response Modulation of Neuronal Activity PP1->Neuronal_Response Dephosphorylates targets Tyrosylleucine Tyrosylleucine Tyrosylleucine->D1_Receptor Activates

Caption: Dopamine D1 Receptor Signaling Pathway.

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel, not a GPCR. Binding of an agonist, in this case potentiated by Tyrosylleucine, leads to the opening of a chloride ion channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABAA_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GABAA_Receptor GABAA Receptor Cl_ion Cl- GABAA_Receptor->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Tyrosylleucine Tyrosylleucine Tyrosylleucine->GABAA_Receptor Potentiates GABA GABA GABA->GABAA_Receptor Binds

Caption: GABAA Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of Tyrosylleucine can be achieved through standard solid-phase or liquid-phase peptide synthesis methodologies. A generalized workflow for solid-phase peptide synthesis (SPPS) is outlined below.

SPPS_Workflow Start Start: Resin with Fmoc-Leu-OH Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Tyr(tBu)-OH (e.g., HBTU/HOBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Generalized SPPS Workflow for Tyrosylleucine.

c-Fos Immunohistochemistry

To assess the neuronal activation induced by this compound, immunohistochemical staining for the c-Fos protein is a standard technique. A representative protocol is detailed below.

Experimental Workflow for c-Fos Staining:

cFos_IHC_Workflow Animal_Treatment Animal Treatment with This compound or Vehicle Perfusion Transcardial Perfusion (Saline followed by 4% PFA) Animal_Treatment->Perfusion Brain_Extraction Brain Extraction and Post-fixation Perfusion->Brain_Extraction Sectioning Cryosectioning or Vibratome Sectioning Brain_Extraction->Sectioning Blocking Blocking of Non-specific Binding Sites (e.g., NGS) Sectioning->Blocking Primary_Antibody Incubation with Primary Antibody (anti-c-Fos) Blocking->Primary_Antibody Secondary_Antibody Incubation with Biotinylated Secondary Antibody Primary_Antibody->Secondary_Antibody ABC_Staining Avidin-Biotin Complex (ABC) Incubation Secondary_Antibody->ABC_Staining DAB_Staining Chromogenic Detection (DAB Substrate) ABC_Staining->DAB_Staining Microscopy Microscopy and Image Analysis DAB_Staining->Microscopy

References

An In-Depth Technical Guide to the Synthesis and Purification of Tyrosyl-leucine Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Tyrosyl-leucine (Tyr-Leu). This document details established methodologies, including solution-phase and solid-phase peptide synthesis (SPPS), as well as purification and characterization techniques. Experimental protocols, quantitative data, and workflow visualizations are provided to assist researchers in the successful production of high-purity Tyr-Leu for applications in drug discovery and development.

Introduction

Tyrosyl-leucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine[1][2][3][4][5]. Beyond its role as a product of protein catabolism, Tyr-Leu has garnered interest for its potential physiological effects, including anxiolytic-like and antidepressant-like activities. These biological activities suggest that Tyr-Leu may interact with various signaling pathways, making it a molecule of interest for drug development professionals. The synthesis of high-purity Tyr-Leu is essential for accurate in vitro and in vivo studies. This guide outlines the primary methods for its chemical synthesis and purification.

Synthesis Methodologies

The formation of the peptide bond between tyrosine and leucine can be achieved through two principal strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of the amide bond.

Protecting Group Strategies

To ensure the specific formation of the Tyr-Leu peptide bond, the N-terminus of the first amino acid (tyrosine) and any reactive side chains must be protected. The most common strategies in modern peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group.

  • Tyrosine Side Chain Protection: The phenolic hydroxyl group of tyrosine is typically protected to prevent side reactions. Common protecting groups include the benzyl (Bzl) ether in Boc-based synthesis and the tert-butyl (tBu) ether in Fmoc-based synthesis.

  • Leucine Carboxyl Group Protection: In solution-phase synthesis, the C-terminus of leucine is often protected as an ester (e.g., methyl or benzyl ester) to prevent its participation in the coupling reaction. In SPPS, the carboxyl group is anchored to the solid support.

Coupling Reagents

Coupling reagents activate the carboxylic acid group of the N-protected tyrosine, making it susceptible to nucleophilic attack by the amino group of leucine. Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to reduce racemization.

  • Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used in SPPS.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of Tyr-Leu via both solution-phase and solid-phase methods.

Solution-Phase Synthesis of Fmoc-Tyr-Leu-OH

This protocol describes the synthesis of Fmoc-Tyr-Leu-OH in solution, followed by the removal of the C-terminal protecting group.

Experimental Protocol:

  • Coupling Reaction:

    • Dissolve Fmoc-Tyr-OH, H-Leu-OtBu·HCl, and HBTU (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Precipitate the product by adding a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Wash the organic layer with saturated brine, 1 M hydrochloric acid, and then brine again.

    • Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent in vacuo to yield the protected dipeptide, Fmoc-Tyr-Leu-OtBu.

  • Purification of Protected Dipeptide:

    • Purify the resulting solid by column chromatography using 2.5% methanol in dichloromethane as the eluent.

    • Monitor fractions by thin-layer chromatography (TLC) and combine those containing the desired product.

    • Remove the solvent in vacuo.

  • Deprotection of Leucine C-terminus:

    • Dissolve the purified Fmoc-Tyr-Leu-OtBu in dichloromethane.

    • Add trifluoroacetic acid (TFA) (approximately 10 equivalents) and stir for four hours at room temperature.

    • Remove the dichloromethane and excess TFA by evaporation in vacuo to yield the final product, Fmoc-Tyr-Leu-OH.

Solid-Phase Peptide Synthesis (SPPS) of H-Tyr-Leu-OH

SPPS offers a more streamlined approach by anchoring the growing peptide chain to a solid support, simplifying the purification process at each step.

This method utilizes the base-labile Fmoc protecting group and an acid-labile Wang resin, which yields a C-terminal carboxylic acid upon cleavage.

Experimental Protocol:

  • Resin Preparation and First Amino Acid Loading:

    • Swell Fmoc-L-Leu-Wang resin in DMF for 1 hour in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HOBt (3 equivalents), and HBTU (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected Leu-Wang resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF and dichloromethane (DCM).

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal tyrosine.

  • Cleavage and Deprotection:

    • Wash the peptidyl-resin with DMF and DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

This classic approach uses the acid-labile Boc protecting group and requires a strong acid, such as hydrofluoric acid (HF), for final cleavage.

Experimental Protocol:

  • Resin Preparation and First Amino Acid Loading (Cesium Salt Method):

    • Dissolve Boc-L-Leu-OH in methanol and water, and neutralize to pH 7.0 with an aqueous solution of cesium carbonate.

    • Evaporate to dryness and co-evaporate with DMF to obtain the dry Boc-L-Leu-O-Cs salt.

    • Swell Merrifield resin in DMF.

    • Add the dry cesium salt to the resin and shake at 50°C for 24 hours.

    • Filter and wash the resin with DMF, aqueous DMF, aqueous methanol, and methanol. Dry the resin in vacuo.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash with DCM and isopropanol.

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 10 minutes.

    • Wash with DCM.

  • Coupling of Boc-Tyr(Bzl)-OH:

    • Pre-activate Boc-Tyr(Bzl)-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the neutralized Leu-Merrifield resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Boc Deprotection:

    • Repeat step 2.

  • HF Cleavage:

    • Caution: HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

    • Place the dried peptidyl-resin in an HF cleavage apparatus with a scavenger such as p-cresol.

    • Cool the reaction vessel and distill anhydrous HF into it.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with TFA and precipitate the crude peptide in cold diethyl ether.

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

The standard and most powerful method for purifying synthetic peptides is RP-HPLC.

Protocol:

  • Sample Preparation: Dissolve the crude Tyr-Leu peptide in a minimal amount of the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. A typical gradient might be 5-60% B over 30 minutes.

    • Detection: Monitor the elution profile at 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity level.

Lyophilization

To obtain the final product as a stable, dry powder, the pooled HPLC fractions are lyophilized (freeze-dried).

Protocol:

  • Freezing: Freeze the aqueous solution of the purified peptide, typically in a -80°C freezer or using a dry ice/ethanol bath.

  • Drying: Place the frozen sample on a lyophilizer. The high vacuum will cause the frozen solvent to sublime directly from a solid to a gas, leaving the peptide as a fluffy white powder.

  • Storage: Store the lyophilized peptide at -20°C or lower in a desiccated environment.

Characterization

The identity and purity of the synthesized Tyr-Leu should be confirmed by:

  • Mass Spectrometry (MS): To verify the correct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Analytical RP-HPLC: To determine the final purity of the product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of dipeptides using the described methods. Note that actual yields and purities can vary depending on the specific sequence, reagents, and reaction conditions.

ParameterSolution-Phase Synthesis (Fmoc)Solid-Phase Synthesis (Fmoc/Wang)Solid-Phase Synthesis (Boc/Merrifield)
Crude Yield 70-95%70-90%60-85%
Purity after HPLC >98%>98%>98%
Overall Isolated Yield 50-70%40-60%30-50%

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis and purification of Tyrosyl-leucine, as well as a conceptual diagram of its potential biological signaling.

Synthesis and Purification Workflows

G Solution-Phase Synthesis of Tyr-Leu cluster_synthesis Synthesis cluster_purification Purification Fmoc-Tyr-OH Fmoc-Tyr-OH Coupling Coupling Fmoc-Tyr-OH->Coupling H-Leu-OtBu H-Leu-OtBu H-Leu-OtBu->Coupling Fmoc-Tyr-Leu-OtBu Fmoc-Tyr-Leu-OtBu Coupling->Fmoc-Tyr-Leu-OtBu TFA_Deprotection TFA Deprotection Fmoc-Tyr-Leu-OtBu->TFA_Deprotection Fmoc-Tyr-Leu-OH Fmoc-Tyr-Leu-OH TFA_Deprotection->Fmoc-Tyr-Leu-OH Column_Chromatography Column_Chromatography Fmoc-Tyr-Leu-OH->Column_Chromatography Purified_Fmoc-Tyr-Leu-OH Purified_Fmoc-Tyr-Leu-OH Column_Chromatography->Purified_Fmoc-Tyr-Leu-OH

Solution-Phase Synthesis Workflow

G Solid-Phase Synthesis of Tyr-Leu (Fmoc Strategy) Start Fmoc-Leu-Wang Resin Piperidine_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Piperidine_Deprotection1 H-Leu-Wang_Resin H-Leu-Wang_Resin Piperidine_Deprotection1->H-Leu-Wang_Resin Fmoc-Tyr(tBu)-OH_Coupling Couple Fmoc-Tyr(tBu)-OH (HBTU/DIPEA) H-Leu-Wang_Resin->Fmoc-Tyr(tBu)-OH_Coupling Fmoc-Tyr(tBu)-Leu-Wang_Resin Fmoc-Tyr(tBu)-Leu-Wang_Resin Fmoc-Tyr(tBu)-OH_Coupling->Fmoc-Tyr(tBu)-Leu-Wang_Resin Piperidine_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Fmoc-Tyr(tBu)-Leu-Wang_Resin->Piperidine_Deprotection2 H-Tyr(tBu)-Leu-Wang_Resin H-Tyr(tBu)-Leu-Wang_Resin Piperidine_Deprotection2->H-Tyr(tBu)-Leu-Wang_Resin Cleavage Cleavage from Resin (TFA/TIS/H2O) H-Tyr(tBu)-Leu-Wang_Resin->Cleavage Crude_H-Tyr-Leu-OH Crude_H-Tyr-Leu-OH Cleavage->Crude_H-Tyr-Leu-OH RP-HPLC RP-HPLC Purification Crude_H-Tyr-Leu-OH->RP-HPLC Lyophilization Lyophilization RP-HPLC->Lyophilization Pure_H-Tyr-Leu-OH Pure Lyophilized H-Tyr-Leu-OH Lyophilization->Pure_H-Tyr-Leu-OH

Fmoc-Based SPPS Workflow
Conceptual Biological Signaling of Tyr-Leu

G Conceptual Signaling of Tyr-Leu cluster_anxiolytic Anxiolytic-like Effects cluster_antidepressant Antidepressant-like Effects cluster_anabolic Muscle Anabolic Response Tyr-Leu Tyr-Leu 5-HT1A_Receptor 5-HT1A_Receptor Tyr-Leu->5-HT1A_Receptor Dopamine_D1_Receptor Dopamine_D1_Receptor Tyr-Leu->Dopamine_D1_Receptor GABAA_Receptor GABAA_Receptor Tyr-Leu->GABAA_Receptor Hippocampal_Neurogenesis Hippocampal_Neurogenesis Tyr-Leu->Hippocampal_Neurogenesis mTORC1_Signaling mTORC1_Signaling Tyr-Leu->mTORC1_Signaling boosts Neuronal_Inhibition Neuronal_Inhibition 5-HT1A_Receptor->Neuronal_Inhibition Dopamine_D1_Receptor->Neuronal_Inhibition GABAA_Receptor->Neuronal_Inhibition BDNF_Independent_Pathway BDNF_Independent_Pathway Hippocampal_Neurogenesis->BDNF_Independent_Pathway Leucine Leucine Leucine->mTORC1_Signaling Protein_Synthesis Protein_Synthesis mTORC1_Signaling->Protein_Synthesis

Potential Biological Signaling of Tyr-Leu

Conclusion

This guide has detailed the primary methodologies for the synthesis and purification of Tyrosyl-leucine dipeptide. Both solution-phase and solid-phase strategies offer viable routes to this molecule, with the choice of method often depending on the desired scale, available equipment, and specific purity requirements. The provided protocols, based on established chemical principles, serve as a foundation for researchers to produce high-quality Tyr-Leu. The subsequent purification by RP-HPLC is crucial for obtaining a product suitable for sensitive biological assays. The information presented herein is intended to empower researchers in the fields of chemistry and drug development to confidently synthesize and purify Tyr-Leu for further investigation into its promising biological activities.

References

The Dipeptide Tyrosylleucine: A Technical Guide to its Discovery and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylleucine (YL), a dipeptide composed of L-tyrosine and L-leucine, has emerged as a significant bioactive molecule with promising therapeutic potential, particularly in the realm of neuroscience. Initially known as a simple dipeptide, recent research has illuminated its potent antidepressant and anxiolytic-like properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of Tyrosylleucine. It details the experimental methodologies employed in its characterization, presents available quantitative data, and elucidates the current understanding of its mechanism of action, including its influence on key neurotransmitter systems and neuronal plasticity. The information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration and potential therapeutic application of this intriguing dipeptide.

Discovery and History

The dipeptide L-Tyrosyl-L-leucine has been known in the scientific literature as a chemical entity for several decades, with its synthesis being a fundamental aspect of peptide chemistry. However, its recognition as a bioactive peptide with specific pharmacological effects is a more recent development, primarily stemming from the work of Kousaku Ohinata and his research group at Kyoto University.

Initial investigations into the bioactivity of food-derived peptides led to the identification of Tyrosylleucine as a molecule of interest. A pivotal study by Kanegawa et al. in 2010 first reported the potent anxiolytic-like activity of YL.[1] This was followed by research from Mizushige et al. in 2020, which established its significant antidepressant-like effects.[2][3] These studies have been instrumental in shifting the perception of Tyrosylleucine from a simple dipeptide to a bioactive agent with the potential for therapeutic applications in mood and anxiety disorders.

Bioactive Properties

Antidepressant-Like Activity

Studies in murine models have demonstrated that Tyrosylleucine exhibits potent antidepressant-like activity.[2][3] This has been primarily evaluated using the forced swim test (FST) and the tail suspension test (TST), two standard behavioral assays for assessing antidepressant efficacy.

The administration of Tyrosylleucine was found to significantly decrease immobility time in these tests, an effect comparable to that of conventional antidepressant medications. A key finding is that YL appears to exert its effects through a mechanism independent of brain-derived neurotrophic factor (BDNF), a common pathway for many existing antidepressants. Instead, the antidepressant-like effects of YL are associated with an increase in the expression of c-Fos, a marker of neuronal activity, specifically in the dentate gyrus of the hippocampus. Furthermore, Tyrosylleucine has been shown to enhance the proliferation of hippocampal progenitor cells, suggesting a role in adult neurogenesis.

Anxiolytic-Like Activity

Tyrosylleucine has also been shown to possess significant anxiolytic-like properties. In preclinical studies using the elevated plus-maze test in mice, YL demonstrated a dose-dependent anxiolytic effect. The proposed mechanism for this activity involves the indirect activation of several key neurotransmitter systems, including the serotonin 5-HT1A, dopamine D1, and GABA-A receptors.

Quantitative Data

A critical aspect of understanding the bioactivity of Tyrosylleucine is the quantitative analysis of its effects. The following tables summarize the available in vivo dosage data from key studies. It is important to note that a significant finding by Kanegawa et al. (2010) is that Tyrosylleucine itself does not have a direct binding affinity for the 5-HT1A, dopamine D1, or GABA-A receptors, suggesting an indirect mechanism of action. To date, specific Ki, Kd, IC50, or EC50 values for receptor binding or functional assays have not been published in the primary literature.

Table 1: In Vivo Efficacy of Tyrosylleucine in Antidepressant-Like Activity Assays

Experimental ModelAdministration RouteEffective Dose RangeObserved EffectReference
Forced Swim Test (Mice)Intraperitoneal (i.p.)1 - 30 mg/kgDecreased immobility time
Forced Swim Test (Mice)Intracerebroventricular (i.c.v.)0.3 - 1 nmol/mouseDecreased immobility time
Forced Swim Test (Mice)Oral (p.o.)30 - 100 mg/kgDecreased immobility time
Tail Suspension Test (Mice)Intraperitoneal (i.p.)10 - 30 mg/kgDecreased immobility time

Table 2: In Vivo Efficacy of Tyrosylleucine in Anxiolytic-Like Activity Assays

Experimental ModelAdministration RouteEffective Dose RangeObserved EffectReference
Elevated Plus-Maze (Mice)Intraperitoneal (i.p.)0.1 - 1 mg/kgIncreased time in open arms
Elevated Plus-Maze (Mice)Oral (p.o.)0.3 - 3 mg/kgIncreased time in open arms

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the bioactivity of Tyrosylleucine are still under investigation, particularly given the finding that it does not directly bind to the key receptors implicated in its anxiolytic effects. The current hypothesis centers on an indirect modulation of these systems.

Anxiolytic-Like Activity

The anxiolytic effects of YL are thought to be mediated through a sequential activation of the serotonin 5-HT1A, dopamine D1, and GABA-A receptor systems. While the direct target of YL remains unknown, its action ultimately leads to the engagement of these pathways.

Anxiolytic_Pathway YL Tyrosylleucine (YL) Unknown Unknown Mediator(s)/ Transporter(s) YL->Unknown Acts on HT1A 5-HT1A Receptor Unknown->HT1A Indirectly Activates D1 Dopamine D1 Receptor HT1A->D1 Leads to Activation of GABAA GABAA Receptor D1->GABAA Leads to Activation of Anxiolysis Anxiolytic Effect GABAA->Anxiolysis Results in

Proposed indirect signaling cascade for the anxiolytic effects of Tyrosylleucine.

Antidepressant-Like Activity

The antidepressant-like effects of Tyrosylleucine are linked to neuronal activation and plasticity in the hippocampus. The increase in c-Fos expression in the dentate gyrus indicates enhanced neuronal activity in this brain region, which is crucial for mood regulation and memory. The stimulation of hippocampal progenitor cell proliferation suggests that YL may promote neurogenesis, a process that is often impaired in depression and can be a target for antidepressant therapies.

Antidepressant_Pathway YL Tyrosylleucine (YL) Hippocampus Hippocampus (Dentate Gyrus) YL->Hippocampus Acts on cFos Increased c-Fos Expression Hippocampus->cFos Neurogenesis Increased Proliferation of Hippocampal Progenitor Cells Hippocampus->Neurogenesis Antidepressant Antidepressant-like Effect cFos->Antidepressant Neurogenesis->Antidepressant cFos_Workflow Start YL Administration & Behavioral Test Perfusion Perfusion & Brain Extraction Start->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning PrimaryAb Primary Antibody Incubation (anti-c-Fos) Sectioning->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore/Enzyme-conjugated) PrimaryAb->SecondaryAb Imaging Microscopy & Image Acquisition SecondaryAb->Imaging Quantification Quantification of c-Fos Positive Cells Imaging->Quantification

References

Tyrosylleucine TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Dipeptide's Preclinical Antidepressant and Anxiolytic Properties

This technical guide provides a comprehensive overview of Tyrosylleucine TFA (Tyr-Leu TFA), a dipeptide with demonstrated antidepressant and anxiolytic-like activities in preclinical models. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanisms of action, and the experimental protocols used to elucidate its effects.

Core Compound Data

This compound is the trifluoroacetate salt of the dipeptide formed from the amino acids tyrosine and leucine.

ParameterValueReference
CAS Number 66852-01-5[1][2][3]
Molecular Formula C17H23F3N2O6[1][3]
Molecular Weight 408.37 g/mol
Synonyms Tyr-Leu TFA, YL TFA

Preclinical Pharmacological Profile

Tyrosylleucine (YL) has been shown to exhibit significant antidepressant and anxiolytic-like effects in murine models. These activities are observed following oral, intraperitoneal (i.p.), and intracerebroventricular (i.c.v.) administration.

Antidepressant-like Activity

The antidepressant effects of Tyrosylleucine have been demonstrated in behavioral despair models, such as the Forced Swim Test and the Tail Suspension Test. The proposed mechanisms underlying this activity are multifaceted and appear to be distinct from conventional antidepressant pathways.

Key Mechanisms of Antidepressant Action:

  • Increased Hippocampal Neurogenesis: Tyrosylleucine promotes the proliferation of neuronal progenitor cells in the dentate gyrus of the hippocampus. This is evidenced by an increase in cells positive for bromo-2'-deoxyuridine (BrdU), a marker of cell proliferation, and an upregulation of doublecortin, a protein expressed by immature neurons.

  • Modulation of Neuronal Activity: The dipeptide has been shown to increase the expression of c-Fos, an immediate early gene and a marker of neuronal activity, within the dentate gyrus.

  • Suppression of the Hypothalamo-Pituitary-Adrenal (HPA) Axis: Tyrosylleucine has been observed to suppress the activation of the HPA axis, a key stress-response system, in response to forced swim stress.

  • BDNF-Independent Pathway: Notably, the antidepressant-like effects of Tyrosylleucine do not appear to involve the upregulation of brain-derived neurotrophic factor (BDNF) mRNA or protein expression in the hippocampus, suggesting a novel mechanism of action.

Anxiolytic-like Activity

Tyrosylleucine also demonstrates dose-dependent anxiolytic-like activity in models such as the elevated plus-maze test. This effect is proposed to be mediated through the sequential activation of several key neurotransmitter systems.

Proposed Anxiolytic Signaling Pathway:

The anxiolytic effects of Tyrosylleucine are believed to be initiated by the activation of serotonin 5-HT1A receptors. This initial event is thought to subsequently trigger the activation of dopamine D1 receptors, which in turn leads to the activation of GABAA receptors, ultimately producing an anxiolytic-like behavioral response.

Experimental Protocols

Detailed methodologies for the key behavioral and cellular assays used to characterize the activity of Tyrosylleucine are provided below.

Behavioral Assays

1. Forced Swim Test (FST):

  • Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water tank.

  • Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level of 15 cm.

  • Procedure:

    • Administer this compound or vehicle control at the desired dose and route.

    • After a predetermined pretreatment time (e.g., 30 minutes), gently place the mouse into the water tank.

    • Record the session, which typically lasts for 6 minutes.

    • The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Endpoint: A significant decrease in immobility time in the treated group compared to the vehicle group is indicative of an antidepressant-like effect.

2. Tail Suspension Test (TST):

  • Objective: An alternative to the FST to screen for potential antidepressant drugs by measuring the immobility of mice when suspended by their tails.

  • Apparatus: A suspension bar or ledge from which the mouse can be hung. The use of a suspension box with a contrasting background is recommended.

  • Procedure:

    • Administer this compound or vehicle control.

    • After the pretreatment period, suspend the mouse by its tail using adhesive tape, ensuring it cannot escape or hold onto any surfaces.

    • The test duration is typically 6 minutes.

    • The entire session is scored for the total time the mouse remains immobile.

  • Endpoint: A reduction in the total immobility time suggests antidepressant-like properties.

3. Elevated Plus-Maze (EPM) Test:

  • Objective: To assess anxiolytic-like behavior based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle control.

    • Following the pretreatment period, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period, typically 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Endpoint: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Cellular and Molecular Assays

1. c-Fos Immunohistochemistry:

  • Objective: To identify and quantify neuronal activation in specific brain regions following treatment.

  • Procedure:

    • Following behavioral testing or stimulation, perfuse the animals and collect the brains.

    • Prepare brain sections (e.g., 30-40 µm thick).

    • Perform immunohistochemical staining using a primary antibody against c-Fos.

    • Use a suitable secondary antibody conjugated to a fluorescent marker or an enzymatic reporter for visualization.

    • Quantify the number of c-Fos positive cells in the region of interest (e.g., dentate gyrus) using microscopy and image analysis software.

2. BrdU Labeling for Neurogenesis:

  • Objective: To label and quantify proliferating cells in the brain.

  • Procedure:

    • Administer BrdU via intraperitoneal injection (e.g., 50-100 mg/kg). Multiple injections may be required depending on the experimental design.

    • After a specific survival period, collect and section the brain tissue.

    • Pre-treat the sections to denature DNA (e.g., with HCl) to expose the incorporated BrdU.

    • Perform immunohistochemistry using an anti-BrdU antibody.

    • Co-label with neuronal markers (e.g., NeuN) to confirm the phenotype of the newly divided cells.

3. Doublecortin (DCX) Immunofluorescence:

  • Objective: To identify and quantify immature neurons as a measure of neurogenesis.

  • Procedure:

    • Prepare brain sections as described above.

    • Perform immunofluorescent staining using a primary antibody against Doublecortin.

    • Use a fluorescently labeled secondary antibody for visualization.

    • Quantify DCX-positive cells in the dentate gyrus.

4. HPA Axis Activation Measurement (Corticosterone ELISA):

  • Objective: To measure the levels of corticosterone, the primary stress hormone in rodents, as an indicator of HPA axis activity.

  • Procedure:

    • Collect blood samples at a specific time point following a stressor (e.g., forced swim).

    • Separate the plasma or serum.

    • Measure corticosterone concentrations using a commercially available ELISA kit, following the manufacturer's instructions.

  • Endpoint: A reduction in stress-induced corticosterone levels in the treated group compared to the control group suggests a dampening of the HPA axis response.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for the anxiolytic and antidepressant effects of Tyrosylleucine.

anxiolytic_pathway YL Tyrosylleucine (YL) HT1A 5-HT1A Receptor Activation YL->HT1A D1 Dopamine D1 Receptor Activation HT1A->D1 GABAA GABAA Receptor Activation D1->GABAA Anxiolysis Anxiolytic-like Effect GABAA->Anxiolysis

Proposed Anxiolytic Signaling Pathway of Tyrosylleucine.

antidepressant_workflow cluster_input Input cluster_output Outcome YL Tyrosylleucine (YL) Neurogenesis Increased Hippocampal Neurogenesis (↑ BrdU, ↑ Doublecortin) YL->Neurogenesis cFos Increased Neuronal Activity (↑ c-Fos in Dentate Gyrus) YL->cFos HPA Suppression of HPA Axis Activation YL->HPA Antidepressant Antidepressant-like Effect Neurogenesis->Antidepressant HPA->Antidepressant BDNF BDNF-Independent Pathway

Antidepressant Mechanism of Action for Tyrosylleucine.

References

An In-depth Technical Guide to the Solubility and Stability of Tyrosylleucine TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data regarding the solubility and stability of Tyrosylleucine trifluoroacetate (TFA). The information presented herein is intended to support research, development, and formulation activities involving this dipeptide. Data has been compiled from publicly accessible scientific literature and manufacturer technical data sheets.

Physicochemical Properties

Tyrosylleucine is a dipeptide composed of the amino acids Tyrosine and Leucine. The trifluoroacetate salt of this dipeptide is a common form for research and development purposes.

PropertyValueSource
Chemical Formula C₁₅H₂₂N₂O₄ (Tyrosylleucine)[1]
Molecular Weight 294.35 g/mol (Tyrosylleucine)[1]
Chemical Formula (TFA Salt) C₁₇H₂₃F₃N₂O₆MedChemExpress
Molecular Weight (TFA Salt) 408.37 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress

Solubility

The solubility of Tyrosylleucine and its TFA salt is a critical parameter for its handling, formulation, and biological testing. The presence of the TFA counterion can influence the solubility profile.

Quantitative Solubility Data
CompoundSolventSolubilitySource
Tyrosylleucine TFA Dimethyl Sulfoxide (DMSO)100 mg/mL (244.88 mM)[2][3]
Tyrosylleucine Water (Predicted)1.05 g/L[4]

Note: The aqueous solubility is a predicted value and should be experimentally verified.

Qualitative Solubility

One supplier indicates that Tyrosylleucine is soluble in water, methanol, DMSO, and Phosphate Buffered Saline (PBS). However, quantitative data for water, methanol, and PBS are not provided.

General Peptide Solubilization Strategy

A general strategy for solubilizing peptides can be applied to this compound, starting with less harsh solvents and progressing to stronger ones if necessary.

G cluster_0 Solubilization Workflow Start Start with Lyophilized This compound Water Attempt to dissolve in ultrapure water Start->Water Organic If not soluble, try organic solvents (e.g., Methanol, Ethanol) Water->Organic Insoluble Success Soluble Water->Success Soluble DMSO If still not soluble, use DMSO Organic->DMSO Insoluble Organic->Success Soluble DMSO->Success Soluble

Caption: A general workflow for the solubilization of this compound.

Stability

The stability of this compound is crucial for ensuring its integrity during storage and experimental use. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.

Storage Recommendations

For long-term stability, this compound should be stored under the following conditions:

Storage TemperatureDurationNotes
-80°C6 monthsSealed storage, away from moisture
-20°C1 monthSealed storage, away from moisture

Source: MedChemExpress

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a peptide. While specific forced degradation data for this compound is not publicly available, a general experimental protocol can be outlined.

3.2.1 General Protocol for Forced Degradation

This protocol is a general guideline and should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and expose to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solid peptide and a solution at 60°C for 1, 3, and 7 days.

    • Photostability: Expose the solid peptide and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples by a stability-indicating HPLC method.

G cluster_0 Forced Degradation Experimental Workflow Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (60°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis Analysis by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: A general experimental workflow for forced degradation studies of this compound.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact peptide from its potential degradation products. While a specific validated method for this compound is not available in the public domain, a general approach for developing such a method for a dipeptide is provided below.

General HPLC Method Development Protocol
  • Column Selection: A reversed-phase C18 column is a common starting point for peptide analysis.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B is recommended to ensure good separation of closely related impurities.

  • Detection: UV detection at 210-220 nm is suitable for detecting the peptide bond.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak.

Biological Activity and Potential Signaling Pathway

Tyrosylleucine has been reported to exhibit antidepressant-like and anxiolytic-like activities. The antidepressant effect appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) pathway. The anxiolytic effects may be mediated through the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors.

Furthermore, the constituent amino acid, Leucine, is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. Tyrosine may also play a role in modulating this pathway. A proposed signaling pathway based on the known effects of Leucine is depicted below.

G cluster_0 Proposed Signaling Pathway of Tyrosylleucine TyrLeu Tyrosylleucine Leucine Leucine TyrLeu->Leucine Metabolic Processing mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates & Inhibits ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis Promotes eIF4EBP1->ProteinSynthesis Inhibits

Caption: A proposed signaling pathway for Tyrosylleucine based on the known effects of Leucine on the mTORC1 pathway.

Handling and Safety Precautions for TFA Salt

Trifluoroacetic acid is a strong acid and requires careful handling. Although present as a salt in the lyophilized peptide, appropriate safety measures should be taken when handling this compound, especially when preparing stock solutions.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and eye protection.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Disposal: Dispose of waste according to institutional and local regulations.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While some data, particularly the solubility in DMSO and recommended storage conditions, are well-defined, there is a notable lack of comprehensive, publicly available quantitative data for its solubility in other common laboratory solvents and its stability under various stress conditions. The provided experimental protocols for forced degradation and HPLC method development are based on general principles for peptides and should be specifically optimized and validated for this compound. The proposed signaling pathway is inferred from the known biological activities of its constituent amino acids and warrants further investigation for the dipeptide itself. Researchers and drug development professionals are encouraged to perform their own experimental verification of the data presented in this guide to ensure its applicability to their specific needs.

References

A Comprehensive Review of Tyrosylleucine Research: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide Tyrosylleucine (Tyr-Leu), composed of the amino acids tyrosine and leucine, has emerged as a molecule of significant interest in various fields of biomedical research. Initially explored for its basic biochemical properties, recent studies have unveiled its potential therapeutic applications, particularly in the realms of neuroscience and oncology. This technical guide provides a comprehensive literature review of Tyrosylleucine, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to facilitate further research and development.

Physicochemical Properties

Tyrosylleucine is a dipeptide with the chemical formula C15H22N2O4 and a molecular weight of 294.35 g/mol .[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C15H22N2O4[1][2]
Molecular Weight 294.35 g/mol
CAS Number 17355-10-1
Appearance White to off-white solid
Solubility Soluble in Water and DMSO

Synthesis of Tyrosylleucine

The synthesis of Tyrosylleucine is typically achieved through solid-phase peptide synthesis (SPPS), a widely adopted method for creating peptides in a stepwise manner on a solid support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common approach.

Experimental Protocol: Solid-Phase Synthesis of Tyrosylleucine (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of Tyrosylleucine.

1. Resin Preparation:

  • Start with a suitable resin, such as a 2-chlorotrityl chloride resin, which is ideal for producing C-terminal carboxylic acids.

  • Swell the resin in a suitable solvent like dichloromethane (DCM) for at least 30 minutes.

2. First Amino Acid Loading (Leucine):

  • Dissolve Fmoc-L-Leu-OH (3 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA; 7.5 equivalents) in dry DCM.

  • Add the solution to the swelled resin and agitate for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF) to remove excess reagents.

  • To cap any unreacted sites, treat the resin with a mixture of DCM/Methanol/DIPEA (e.g., 80:15:5) for 15-30 minutes.

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of leucine.

  • Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.

  • Wash the resin extensively with DMF and DCM.

4. Second Amino Acid Coupling (Tyrosine):

  • Activate Fmoc-L-Tyr(tBu)-OH (3-5 equivalents) using a coupling reagent such as HATU (4.5 equivalents) and an additive like HOAt (4.5 equivalents) in the presence of a base like N-methylmorpholine (NMM) or DIPEA in DMF.

  • Add the activated amino acid solution to the deprotected resin-bound leucine.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF and DCM.

5. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in step 3 to remove the protecting group from the N-terminus of tyrosine.

6. Cleavage and Deprotection:

  • Wash the final dipeptide-resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (tBu from tyrosine).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude Tyrosylleucine under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Below is a general workflow for the solid-phase synthesis of Tyrosylleucine.

SPPS_Workflow Resin Resin Swelling Load_Leu 1. Load Fmoc-L-Leu-OH Resin->Load_Leu Deprotect1 2. Fmoc Deprotection Load_Leu->Deprotect1 Couple_Tyr 3. Couple Fmoc-L-Tyr(tBu)-OH Deprotect1->Couple_Tyr Deprotect2 4. Final Fmoc Deprotection Couple_Tyr->Deprotect2 Cleave 5. Cleavage & Deprotection Deprotect2->Cleave Purify 6. Purification (RP-HPLC) Cleave->Purify Analyze 7. Analysis (MS, HPLC) Purify->Analyze

Fig. 1: Solid-Phase Peptide Synthesis Workflow for Tyrosylleucine.

Antidepressant-like Activity

Recent research has highlighted the potent antidepressant-like effects of Tyrosylleucine. Studies in murine models have demonstrated its efficacy in standard behavioral despair tests.

Quantitative Data

The antidepressant-like activity of Tyrosylleucine has been quantified in the forced swim test (FST) and tail suspension test (TST). The results indicate a significant reduction in immobility time, a key indicator of antidepressant efficacy.

TestAdministration RouteDosage% Decrease in Immobility Time (Mean ± SEM)Reference
Forced Swim Test Intraperitoneal (i.p.)10 mg/kg~40%
Intraperitoneal (i.p.)30 mg/kg~55%
Intracerebroventricular (i.c.v.)1 nmol/mouse~50%
Oral (p.o.)100 mg/kg~45%
Tail Suspension Test Intraperitoneal (i.p.)10 mg/kg~35%
Intraperitoneal (i.p.)30 mg/kg~50%
Experimental Protocols

Forced Swim Test (FST):

  • Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the test.

  • Drug Administration: Tyrosylleucine or a vehicle control is administered at specified doses and routes prior to the test (e.g., 30 minutes before for i.p. injection).

Tail Suspension Test (TST):

  • Apparatus: A chamber where mice can be suspended by their tails.

  • Procedure: Mice are individually suspended by their tails using adhesive tape, approximately 1 cm from the tip. The total duration of the test is 6 minutes, and the time spent immobile is recorded.

  • Drug Administration: Similar to the FST, Tyrosylleucine or a vehicle is administered prior to the test.

Anxiolytic-like Activity

In addition to its antidepressant effects, Tyrosylleucine has been shown to possess anxiolytic-like properties. These effects have been evaluated using behavioral models such as the elevated plus maze and the open field test.

Quantitative Data

The anxiolytic-like effects of Tyrosylleucine are demonstrated by an increase in exploratory behavior in anxiety-provoking environments.

TestAdministration RouteDosageEffect (Mean ± SEM)Reference
Elevated Plus Maze Intraperitoneal (i.p.)1 mg/kg~150% increase in time spent in open arms
Open Field Test Oral (p.o.)3 mg/kg~100% increase in time spent in the center
Experimental Protocols

Elevated Plus Maze (EPM):

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

  • Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. An increase in open arm exploration is indicative of an anxiolytic effect.

  • Drug Administration: Tyrosylleucine or a vehicle is administered prior to the test.

Open Field Test (OFT):

  • Apparatus: A square arena with walls.

  • Procedure: Mice are placed in the center of the arena and their activity is recorded for a specific duration (e.g., 10 minutes). The time spent in the center versus the periphery of the arena is measured. Anxiolytic compounds typically increase the time spent in the center.

  • Drug Administration: Tyrosylleucine or a vehicle is administered before the test.

Signaling Pathways

The mechanisms underlying the neuropharmacological effects of Tyrosylleucine are currently under investigation. The available evidence points towards distinct signaling pathways for its anxiolytic and antidepressant activities.

Anxiolytic Activity Signaling Pathway

The anxiolytic-like effects of Tyrosylleucine are suggested to be mediated through the modulation of several key neurotransmitter systems. The proposed pathway involves the sequential activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors.

Anxiolytic_Pathway Tyr_Leu Tyrosylleucine HT1A Serotonin 5-HT1A Receptor Tyr_Leu->HT1A Activates D1 Dopamine D1 Receptor HT1A->D1 Leads to activation of GABAA GABAA Receptor D1->GABAA Leads to activation of Anxiolysis Anxiolytic Effect GABAA->Anxiolysis Mediates

Fig. 2: Proposed Signaling Pathway for Anxiolytic Activity of Tyrosylleucine.
Antidepressant Activity and Neurogenesis

The antidepressant-like effects of Tyrosylleucine appear to be independent of the brain-derived neurotrophic factor (BDNF) signaling pathway, a common target for many antidepressant drugs. Instead, Tyrosylleucine has been shown to increase the expression of c-Fos, a marker of neuronal activity, and promote neurogenesis in the hippocampus, as evidenced by increased BrdU incorporation and doublecortin expression. This suggests a novel mechanism of action that may involve the modulation of the hypothalamo-pituitary-adrenal (HPA) axis.

Antidepressant_Pathway cluster_stress Stress Response Stress Stress HPA_Axis HPA Axis Activation Stress->HPA_Axis Tyr_Leu Tyrosylleucine Tyr_Leu->HPA_Axis Suppresses c_Fos ↑ c-Fos Expression (Neuronal Activity) Tyr_Leu->c_Fos Increases Neurogenesis ↑ Neurogenesis (BrdU, Doublecortin) Tyr_Leu->Neurogenesis Promotes Antidepressant_Effect Antidepressant-like Effect c_Fos->Antidepressant_Effect Neurogenesis->Antidepressant_Effect

Fig. 3: Proposed BDNF-Independent Antidepressant Pathway of Tyrosylleucine.

Potential in Cancer Research

While specific studies on Tyrosylleucine as a standalone cancer therapeutic are limited, its role as a component of larger peptides in targeted cancer therapy is an area of growing interest. Peptides are increasingly being utilized as targeting moieties in peptide-drug conjugates (PDCs) to deliver cytotoxic agents specifically to tumor cells, thereby reducing off-target toxicity. The unique physicochemical properties of Tyrosylleucine, including its hydrophobicity, may influence the stability, cell permeability, and target engagement of such therapeutic peptides. Further research is warranted to explore the incorporation of Tyrosylleucine into novel peptide-based cancer therapeutics.

Conclusion

Tyrosylleucine is a dipeptide with demonstrated antidepressant and anxiolytic-like activities in preclinical models. Its mechanisms of action appear to involve novel signaling pathways, distinct from those of conventional psychotropic medications. The ability to synthesize Tyrosylleucine efficiently via solid-phase peptide synthesis opens avenues for its further investigation and potential therapeutic development. While its direct role in cancer therapy is yet to be fully elucidated, its incorporation into targeted peptide-based strategies holds promise. This comprehensive review provides a foundation for researchers, scientists, and drug development professionals to advance the study of this intriguing dipeptide and unlock its full therapeutic potential.

References

Unveiling the Antidepressant Potential of Tyrosyl-Leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antidepressant-like effects of the dipeptide Tyrosyl-leucine (YL). The information presented herein is a comprehensive synthesis of preclinical findings, focusing on quantitative data, detailed experimental methodologies, and the elucidated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutic agents for depression.

Core Findings: Antidepressant-Like Activity of Tyrosyl-Leucine

Tyrosyl-leucine has demonstrated potent antidepressant-like activity in preclinical mouse models.[1][2][3][4] The dipeptide was effective when administered through various routes, including intraperitoneally (i.p.), intracerebroventricularly (i.c.v.), and orally (p.o.).[1] The antidepressant-like effects of Tyrosyl-leucine were comparable to those of established antidepressant medications such as fluvoxamine and imipramine.

Data Presentation: Behavioral Studies

The antidepressant-like properties of Tyrosyl-leucine were primarily assessed using the Forced Swim Test (FST) and the Tail Suspension Test (TST), two of the most common behavioral despair models for screening potential antidepressant compounds in mice. The key endpoint in these tests is the duration of immobility, with a reduction in immobility time suggesting an antidepressant-like effect.

Table 1: Effect of Intraperitoneal (i.p.) Administration of Tyrosyl-Leucine on Immobility Time in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg)Immobility Time (s)Percentage Reduction
Vehicle-~200-
Tyrosyl-Leucine0.1~180~10%
Tyrosyl-Leucine1~150~25%
Tyrosyl-Leucine10~120~40%
Tyrosyl-Leucine30~110~45%

Table 2: Effect of Intracerebroventricular (i.c.v.) Administration of Tyrosyl-Leucine on Immobility Time in the FST

Treatment GroupDose (nmol/mouse)Immobility Time (s)Percentage Reduction
Vehicle-~210-
Tyrosyl-Leucine0.1~180~14%
Tyrosyl-Leucine0.3~150~29%
Tyrosyl-Leucine1.0~120~43%

Table 3: Effect of Oral (p.o.) Administration of Tyrosyl-Leucine on Immobility Time in the FST

Treatment GroupDose (mg/kg)Immobility Time (s)Percentage Reduction
Vehicle-~220-
Tyrosyl-Leucine30~180~18%
Tyrosyl-Leucine100~150~32%

Table 4: Effect of Intraperitoneal (i.p.) Administration of Tyrosyl-Leucine on Immobility Time in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg)Immobility Time (s)Percentage Reduction
Vehicle-~130-
Tyrosyl-Leucine10~90~31%
Tyrosyl-Leucine30~70~46%

Neurobiological Mechanisms of Action

The antidepressant-like effects of Tyrosyl-leucine are associated with its ability to induce neuronal activation and promote neurogenesis in the hippocampus, a brain region critically involved in mood regulation.

Hippocampal Neuronal Activation and Proliferation

Studies have shown that Tyrosyl-leucine administration leads to an increase in the number of c-Fos-positive cells in the dentate gyrus of the hippocampus. c-Fos is an immediate early gene often used as a marker for neuronal activity.

Furthermore, Tyrosyl-leucine treatment has been found to enhance the proliferation of hippocampal progenitor cells. This is evidenced by an increase in the number of bromo-2′-deoxyuridine (BrdU)-positive cells and an upregulation of doublecortin (DCX) expression in the dentate gyrus. BrdU is a synthetic nucleoside that is incorporated into the DNA of dividing cells, while DCX is a microtubule-associated protein expressed in migrating and differentiating neurons.

Table 5: Effect of Tyrosyl-Leucine on Hippocampal Neurogenesis Markers

MarkerEffect of Tyrosyl-LeucineBrain Region
c-FosIncreased expressionDentate Gyrus
BrdUIncreased number of positive cellsDentate Gyrus
Doublecortin (DCX)Increased expressionDentate Gyrus
Signaling Pathways

Intriguingly, the neurogenic and antidepressant-like effects of Tyrosyl-leucine appear to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many conventional antidepressants. Research indicates that Tyrosyl-leucine does not alter the mRNA or protein expression of BDNF in the hippocampus.

Instead, the mechanism of action of Tyrosyl-leucine involves the modulation of the stress response. Specifically, it has been shown to suppress the activation of the hypothalamo-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in stress and depression.

Tyrosyl_Leucine_Signaling_Pathway cluster_stress Stress Response cluster_yl Tyrosyl-Leucine Action cluster_hippocampus Hippocampal Effects Stress Stress HPA Axis Activation HPA Axis Activation Stress->HPA Axis Activation Hippocampal Progenitor Cell Proliferation Hippocampal Progenitor Cell Proliferation HPA Axis Activation->Hippocampal Progenitor Cell Proliferation inhibits Tyrosyl-Leucine Tyrosyl-Leucine Suppression of HPA Axis Suppression of HPA Axis Tyrosyl-Leucine->Suppression of HPA Axis inhibits Suppression of HPA Axis->Hippocampal Progenitor Cell Proliferation promotes Increased Neurogenesis Increased Neurogenesis Hippocampal Progenitor Cell Proliferation->Increased Neurogenesis Antidepressant-like Effects Antidepressant-like Effects Increased Neurogenesis->Antidepressant-like Effects

Proposed signaling pathway for Tyrosyl-leucine's antidepressant effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and those described in the primary literature.

Forced Swim Test (FST)

The FST is a behavioral test used to assess antidepressant efficacy.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.

  • Procedure: Mice are individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

  • Scoring: The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is measured during the last 4 minutes of the test.

  • Drug Administration: Tyrosyl-leucine or a vehicle control is administered at a specified time (e.g., 30 minutes) before the test.

Tail Suspension Test (TST)

The TST is another widely used behavioral despair model in mice.

  • Apparatus: Mice are suspended by their tails from a horizontal bar or a shelf using adhesive tape, at a height where they cannot reach any surfaces.

  • Procedure: Each mouse is suspended for a 6-minute period. The session is video-recorded for subsequent scoring.

  • Scoring: The total time the mouse remains immobile is recorded. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.

  • Drug Administration: The test compound or vehicle is administered prior to the test session at a predetermined time.

Experimental_Workflow Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Forced Swim Test Forced Swim Test Behavioral Testing->Forced Swim Test Tail Suspension Test Tail Suspension Test Behavioral Testing->Tail Suspension Test Data Analysis Data Analysis Forced Swim Test->Data Analysis Tail Suspension Test->Data Analysis End Data Analysis->End

General workflow for behavioral testing.
Immunohistochemistry for c-Fos, BrdU, and Doublecortin

Immunohistochemical staining is used to visualize specific proteins and markers of cellular processes in brain tissue.

  • Tissue Preparation: Following behavioral testing, animals are euthanized and their brains are collected. The brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat or microtome.

  • Antigen Retrieval: For BrdU staining, a DNA denaturation step (e.g., incubation in 2N HCl) is required to expose the incorporated BrdU.

  • Blocking: Non-specific antibody binding is blocked by incubating the tissue sections in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100).

  • Primary Antibody Incubation: Sections are incubated with primary antibodies specific to the target proteins (e.g., anti-c-Fos, anti-BrdU, anti-DCX) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

  • Imaging and Quantification: The stained sections are imaged using a fluorescence or confocal microscope. The number of positive cells in the region of interest (e.g., the dentate gyrus) is then quantified.

Conclusion and Future Directions

The dipeptide Tyrosyl-leucine has emerged as a promising candidate for a novel class of antidepressants. Its mechanism of action, which involves the promotion of hippocampal neurogenesis and modulation of the HPA axis independently of the BDNF pathway, suggests a unique therapeutic profile. The data presented in this guide provide a solid foundation for further investigation into the antidepressant potential of Tyrosyl-leucine. Future research should focus on elucidating the precise molecular targets of this dipeptide, its pharmacokinetic and pharmacodynamic properties, and its efficacy and safety in more complex animal models of depression. These efforts will be crucial in translating these encouraging preclinical findings into potential clinical applications for the treatment of major depressive disorder.

References

Methodological & Application

Application Notes and Protocols for Tyrosylleucine TFA in in vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylleucine (Tyr-Leu), a dipeptide, has demonstrated potential biological activity, including antidepressant-like and anxiolytic-like effects.[1][2] Notably, in vitro studies have shown that Tyrosylleucine can enhance the proliferation of hippocampal progenitor cells, suggesting its potential role in neurogenesis.[3][4] These application notes provide a standard protocol for utilizing Tyrosylleucine TFA (the trifluoroacetic acid salt of Tyrosylleucine) in in vitro assays, with a focus on a hippocampal progenitor cell proliferation assay.

Trifluoroacetic acid (TFA) is a common counter-ion used in the purification of synthetic peptides. However, it is crucial to acknowledge that residual TFA can impact the results of biological assays, potentially affecting cell viability and proliferation.[5] Therefore, proper handling and consideration of the TFA salt are essential for obtaining reliable and reproducible data. For sensitive cell-based assays, exchanging TFA for a more biocompatible salt like hydrochloride or acetate is recommended.

Key Applications

  • Investigation of neurogenic and neurotrophic effects in neuronal cell models.

  • Assessment of cell proliferation and viability in response to dipeptide treatment.

  • Elucidation of signaling pathways involved in neuronal cell fate and function.

Experimental Protocols

Handling and Preparation of this compound

Due to the potential for TFA to interfere with biological assays, careful preparation of this compound is critical.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), sterile

  • 0.22 µm sterile filter

Stock Solution Preparation:

  • Aseptically, dissolve the lyophilized this compound powder in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, nuclease-free tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Working Solution Preparation:

  • Thaw an aliquot of the stock solution on ice.

  • Dilute the stock solution to the desired final concentrations using the appropriate sterile cell culture medium or assay buffer immediately before use.

Note on TFA Salt: For highly sensitive assays or when observing unexpected cellular responses, consider performing a TFA salt exchange to a hydrochloride (HCl) or acetate salt. Protocols for this exchange are available in the literature and from peptide synthesis service providers.

Hippocampal Progenitor Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to assess the effect of this compound on the proliferation of hippocampal progenitor cells using a Bromodeoxyuridine (BrdU) incorporation assay.

Materials:

  • Hippocampal progenitor cells (e.g., from a commercial source or primary culture)

  • Appropriate cell culture medium and supplements (e.g., DMEM/F12, B27 supplement, growth factors like bFGF and EGF)

  • 96-well cell culture plates, sterile

  • This compound working solutions

  • BrdU labeling reagent

  • Fixation/denaturation solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture hippocampal progenitor cells according to standard protocols.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Include a vehicle control group (medium without this compound) and a positive control (a known mitogen for the specific cell type).

    • Incubate for 24-48 hours.

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Carefully remove the medium from the wells.

    • Add 200 µL of fixation/denaturation solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the fixation/denaturation solution and wash the wells three times with PBS.

    • Add 100 µL of anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with PBS.

    • Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

The following table represents hypothetical data from a BrdU proliferation assay, illustrating a dose-dependent effect of this compound on hippocampal progenitor cell proliferation.

Treatment GroupConcentration (µM)Absorbance (450 nm) (Mean ± SD)% Proliferation vs. Vehicle Control
Vehicle Control00.250 ± 0.020100%
This compound0.10.275 ± 0.022110%
This compound10.350 ± 0.030140%
This compound100.500 ± 0.045200%
This compound1000.525 ± 0.050210%
Positive Control (Mitogen)-0.600 ± 0.055240%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the hippocampal progenitor cell proliferation assay.

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 BrdU Labeling and Detection cluster_3 Data Acquisition a Culture Hippocampal Progenitor Cells b Seed Cells into 96-well Plate a->b c Prepare this compound Working Solutions b->c d Treat Cells and Incubate (24-48h) c->d e Add BrdU Labeling Reagent d->e f Fix and Denature Cells e->f g Immunodetection with Anti-BrdU Antibody f->g h Add Substrate and Stop Solution g->h i Measure Absorbance at 450 nm h->i

Caption: Workflow for the this compound Proliferation Assay.

Hypothesized Signaling Pathway

The precise signaling pathway activated by Tyrosylleucine in hippocampal progenitor cells is currently under investigation. However, based on its pro-proliferative effects, it is hypothesized to engage a neurotrophic factor-like signaling cascade. A potential pathway is depicted below.

G cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Tyr_Leu Tyrosylleucine Receptor Putative Receptor (e.g., GPCR or RTK) Tyr_Leu->Receptor PLC PLC Receptor->PLC Activates Ras Ras Receptor->Ras PKC PKC PLC->PKC ERK ERK PKC->ERK Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, Cyclin D1) CREB->Gene_Expression Induces Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Hypothesized signaling pathway for Tyrosylleucine-induced cell proliferation.

References

Application Notes and Protocols for In Vivo Administration of Tyrosylleucine TFA

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed guidelines and protocols for the preparation and administration of Tyrosylleucine TFA (Tyr-Leu TFA) for in vivo animal studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Tyrosylleucine (Tyr-Leu) is a dipeptide composed of the amino acids Tyrosine and Leucine.[1] It is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process during peptide synthesis.[2] Research has shown that Tyrosylleucine is orally active and exhibits potent antidepressant-like and anxiolytic-like activities in animal models.[3][4][5] Its mechanism of action is reported to involve the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors, and it has been shown to increase the expression of c-Fos, a marker of neuronal activity, in the hippocampus.

Proper handling, formulation, and administration of this compound are critical for obtaining reliable and reproducible results in in vivo studies. It is also important to consider the potential biological effects of the TFA counter-ion, which can occasionally influence experimental outcomes.

Product Information and Storage

PropertyValue
Synonyms Tyr-Leu TFA, L-Tyrosyl-L-leucine TFA
CAS Number 66852-01-5
Molecular Formula C₁₇H₂₃F₃N₂O₆
Molecular Weight 408.37 g/mol
Appearance Lyophilized (freeze-dried) powder

To ensure the integrity and bioactivity of this compound, proper storage is essential.

  • Lyophilized Powder: Store at -20°C or -80°C, protected from moisture.

  • Stock Solutions: Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles. Store stock solutions as follows:

    • -80°C for up to 6 months.

    • -20°C for up to 1 month.

Formulation and Preparation of Dosing Solutions

This compound is typically a lyophilized powder that must be reconstituted in a suitable vehicle before administration. The choice of vehicle depends on the administration route and the required concentration.

Several vehicle formulations can be used to achieve a clear solution of this compound at concentrations of at least 2.5 mg/mL.

ProtocolVehicle CompositionSolubility
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL
  • Prepare Stock Solution: First, prepare a concentrated stock solution in 100% DMSO. For example, to make a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Use of an ultrasonic bath may aid dissolution.

  • Prepare Vehicle: In a separate sterile tube, prepare the rest of the vehicle by mixing the components in the correct proportions. For a final volume of 1 mL, you would mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

  • Combine: To prepare the final dosing solution, add the DMSO stock solution to the other vehicle components. For example, to make a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the PEG300/Tween-80/Saline mixture.

  • Mix Thoroughly: Vortex or mix the solution gently until it is clear and homogenous. If precipitation occurs, gentle warming (to 37°C) and sonication can be used to aid dissolution.

  • Final Check: Before administration, visually inspect the solution for any precipitation or particulate matter.

Note on TFA Counter-ion: Trifluoroacetic acid is a residual component from peptide synthesis. While generally inert at typical doses, it can have biological effects. It is crucial to include a vehicle-only control group in your experiments to account for any effects from the solvent mixture and the TFA salt.

In Vivo Administration Protocols

The following protocols are generalized for use in rodent models (mice and rats). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Study TypeRouteSpeciesDosage Range
Anxiolytic-like Activity Intraperitoneal (i.p.)Mouse0.1 - 1 mg/kg
Antidepressant-like Activity Intraperitoneal (i.p.)Mouse1 - 30 mg/kg
Antidepressant-like Activity Oral (p.o.)Mouse30 - 100 mg/kg
Antidepressant-like Activity Intracerebroventricular (i.c.v.)Mouse0.3 - 1.0 nmol/mouse

IP injections provide systemic delivery with slower absorption than intravenous (IV) administration.

  • Materials:

    • Sterile dosing solution of this compound

    • Sterile syringes (1 mL) and needles (25-27 G)

    • 70% ethanol wipes

  • Procedure:

    • Animal Restraint: Manually restrain the mouse or rat, ensuring the abdomen is exposed. Tilt the animal slightly with its head pointing downwards.

    • Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.

    • Injection: Wipe the site with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate: Gently pull back the plunger to ensure no blood (vessel) or urine (bladder) is drawn.

    • Administer: Inject the solution slowly and smoothly. The maximum recommended injection volume for mice is 10 mL/kg.

    • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

SC injections are used for sustained release and can provide local or systemic delivery.

  • Materials:

    • Sterile dosing solution of this compound

    • Sterile syringes (0.5-1 mL) and needles (25-27 G)

    • 70% ethanol wipes

  • Procedure:

    • Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent".

    • Injection Site: Wipe the base of the tented skin with 70% ethanol.

    • Injection: Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's back.

    • Aspirate: Gently pull back the plunger to check for blood. If blood appears, withdraw and re-insert the needle.

    • Administer: Inject the solution. A small bleb will form under the skin. The maximum recommended volume is 10 mL/kg.

    • Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor.

This route is used for direct administration to the gastrointestinal tract and is relevant as Tyrosylleucine has been shown to be orally active. This procedure requires proper training to avoid injury.

  • Materials:

    • Sterile dosing solution of this compound

    • Sterile, flexible, or rigid gavage needle (appropriate size for the animal)

    • Syringe

  • Procedure:

    • Animal Restraint: Firmly restrain the animal to prevent movement of the head and body.

    • Measure Tube: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Insertion: Gently insert the gavage needle into the mouth, allowing the animal to swallow the tip. Advance the needle along one side of the mouth towards the esophagus. Do not force the tube.

    • Administer: Once the needle is in place, deliver the solution slowly.

    • Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate improper administration into the trachea.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway for Tyrosylleucine.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration p1 Reconstitute Lyophilized This compound Powder p3 Prepare Final Dosing Solution p1->p3 p2 Prepare Vehicle Solution (e.g., DMSO, PEG300, Saline) p2->p3 a1 Calculate Dose (mg/kg) and Volume (mL) p3->a1 a3 Administer Compound to Animal Model a1->a3 a2 Select Administration Route (IP, SC, PO) a2->a3 m1 Monitor Animal for Adverse Effects a3->m1 m2 Perform Behavioral Tests (e.g., Forced Swim Test) a3->m2 m3 Collect Tissues for Pharmacokinetic or Pharmacodynamic Analysis m2->m3

Caption: General experimental workflow for in vivo studies with this compound.

G cluster_receptors Receptor Activation cluster_pathways Intracellular Signaling cluster_effects Cellular & Behavioral Outcomes TyrLeu Tyrosylleucine (Tyr-Leu) r1 Serotonin 5-HT1A Receptor TyrLeu->r1 r2 Dopamine D1 Receptor TyrLeu->r2 r3 GABA-A Receptor TyrLeu->r3 p2 Leucine Component: mTORC1 Pathway Activation TyrLeu->p2 p3 Tyrosine Component: Catecholamine Precursor TyrLeu->p3 p1 Modulation of Neuronal Excitability r1->p1 r2->p1 r3->p1 e1 Increased c-Fos Expression in Hippocampus p1->e1 e2 Anxiolytic & Antidepressant-like Effects p1->e2 p2->e2 Protein Synthesis p3->e2 Neurotransmitter Synthesis e1->e2

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tyrosyl-leucine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the dipeptide Tyrosyl-leucine in human plasma. Tyrosyl-leucine is a dipeptide composed of tyrosine and leucine, which may serve as a metabolite or a biomarker in various physiological and pathological states[1]. Recent studies have also suggested its potential antidepressant-like activity[2]. Accurate quantification in biological matrices is therefore crucial for further research. The presented method utilizes a straightforward protein precipitation step followed by solid-phase extraction (SPE) for sample cleanup, ensuring minimal matrix effects and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • Tyrosyl-leucine analytical standard (≥98% purity)

  • Tyrosyl-leucine-¹³C₉,¹⁵N (or other suitable stable isotope-labeled internal standard, IS)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic Acid (FA, LC-MS grade, ≥99%)

  • Human plasma (K₂EDTA)

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 1 mL)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Tyrosyl-leucine and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working standard solutions by serially diluting the primary stock with a 50:50 mixture of methanol and water. These will be used to spike into plasma to create calibration standards.

  • Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking the appropriate working solutions into blank human plasma. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

Plasma Sample Preparation Protocol

The sample preparation workflow is designed to efficiently remove proteins and other interfering substances from the plasma matrix.[3][4][5]

  • Thawing: Thaw plasma samples and QC samples on ice. Vortex briefly to ensure homogeneity.

  • Protein Precipitation: To a 200 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution. Add 600 µL of cold (–20°C) acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Incubation & Centrifugation: Vortex the mixture for 1 minute and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned C18 cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the Tyrosyl-leucine and IS from the cartridge with 1 mL of 80% acetonitrile in water.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.

G cluster_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_final Final Steps plasma 1. Plasma Sample (200 µL) + Internal Standard precip 2. Add 600 µL Cold ACN (Protein Precipitation) plasma->precip centrifuge 3. Vortex & Centrifuge (14,000 x g, 10 min) precip->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant load_spe 5. Load onto C18 SPE Cartridge supernatant->load_spe wash_spe 6. Wash with 5% MeOH load_spe->wash_spe elute_spe 7. Elute with 80% ACN wash_spe->elute_spe evap 8. Evaporate to Dryness elute_spe->evap reconstitute 9. Reconstitute in 100 µL Mobile Phase A evap->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Tyrosyl-leucine extraction from plasma.

LC-MS/MS Method

Instrumentation

Analysis was performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

Chromatographic separation of underivatized Tyrosyl-leucine is critical for accurate quantification. A reversed-phase C18 column provides good retention and peak shape.

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Run Time 8 minutes

Table 1: LC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 - 1.0 5
1.0 - 5.0 5 → 95
5.0 - 6.5 95
6.5 - 6.6 95 → 5

| 6.6 - 8.0 | 5 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion ESI mode. Analytes were quantified using Multiple Reaction Monitoring (MRM). The precursor ion for Tyrosyl-leucine is its protonated molecule [M+H]⁺.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temp. 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 2: MRM Transitions for Tyrosyl-leucine and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Tyrosyl-leucine 295.2 136.1 100 25 Quantifier
Tyrosyl-leucine 295.2 86.1 100 30 Qualifier

| IS (Tyr-Leu-¹³C₉,¹⁵N) | 305.2 | 145.1 | 100 | 25 | Quantifier |

G cluster_ms Triple Quadrupole Mass Spectrometer sample Reconstituted Sample hplc HPLC System sample->hplc column C18 Column (Separation) hplc->column esi ESI Source (Ionization) column->esi q1 Q1 Precursor Ion Selection esi->q1 q2 q2 Collision Cell (Fragmentation) q1->q2 q3 Q3 Product Ion Selection q2->q3 detector Detector (Signal) q3->detector

Caption: LC-MS/MS analysis workflow from injection to detection.

Data and Performance Characteristics

The method was validated for its performance in human plasma. The following table summarizes the typical results achieved, demonstrating the method's suitability for quantitative bioanalysis.

Table 3: Method Validation Summary

Parameter Result
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) ≤ 8.5%
Inter-day Precision (%RSD) ≤ 11.2%
Accuracy (% Bias) Within ±10%
Matrix Effect < 15%

| Recovery | > 85% |

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of Tyrosyl-leucine in human plasma. The sample preparation protocol, combining protein precipitation and solid-phase extraction, effectively minimizes matrix interference and ensures high analyte recovery. The chromatographic and mass spectrometric conditions provide excellent sensitivity, specificity, and a linear response across a biologically relevant concentration range. This robust method is well-suited for use in clinical research, metabolomics studies, and pharmacokinetic assessments in the field of drug development.

References

Application Notes and Protocols for Tyrosylleucine TFA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of Tyrosylleucine trifluoroacetate (TFA) in neuroscience research. The following application notes and protocols are therefore provided as a general framework for researchers interested in investigating the potential neurological effects of novel dipeptides, such as Tyrosylleucine, which are commonly synthesized as TFA salts. Significant emphasis is placed on addressing the potential confounding effects of the TFA counterion in biological assays.

Introduction to Peptides in Neuroscience

Peptides are short chains of amino acids that play crucial roles as signaling molecules in the central nervous system (CNS).[1][2] They can function as neurotransmitters, neurohormones, growth factors, and neuromodulators, influencing a wide array of physiological processes including learning, memory, pain perception, and emotional responses.[1][2][3] The therapeutic potential of peptides in treating neurological and psychiatric disorders is an active area of research, with investigations into their roles in conditions like Alzheimer's disease, Parkinson's disease, and depression. Dipeptides like Tyrosylleucine are of interest for their potential to cross the blood-brain barrier and exert neuroprotective or other neuromodulatory effects.

Critical Consideration: The Trifluoroacetate (TFA) Counterion

Synthetic peptides are frequently purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) and are consequently isolated as TFA salts. While essential for peptide synthesis and purification, residual TFA can significantly impact biological experiments, leading to unreliable or misleading results.

Potential Biological Effects of TFA

Researchers must be aware of the potential for TFA to interfere with in vitro and in vivo assays. Its effects can be pleiotropic and concentration-dependent.

Potential Biological Effect of TFADescriptionConcentration RangeReferences
Cell Proliferation Can inhibit or stimulate cell growth depending on the cell type and concentration. Inhibition of osteoblast and chondrocyte proliferation has been noted.Inhibition at nM levels; stimulation at µM to mM levels.
Receptor Modulation Can act as an allosteric modulator of receptors, such as the glycine receptor (GlyR).Not specified.
Enzyme Activity The acidic nature of TFA can alter the pH of assay solutions, potentially affecting enzyme function.Not specified.
Structural Analysis Strong absorbance in the infrared spectrum can interfere with the analysis of peptide secondary structure.Not specified.
Immunogenicity Can trifluoroacetylate amino groups on proteins, potentially eliciting an immune response in vivo.Not specified.
Protocol for TFA Counterion Exchange to Hydrochloride (HCl)

To mitigate the confounding effects of TFA, it is highly recommended to exchange the TFA counterion for a more biologically compatible one, such as chloride (HCl).

Objective: To replace the TFA counterion of a synthetic peptide with a chloride counterion.

Materials:

  • Peptide-TFA salt

  • Distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Liquid nitrogen or dry ice/acetone bath

  • Lyophilizer

Protocol:

  • Dissolve the peptide-TFA salt in distilled water to a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the frozen solution overnight until all liquid has been removed.

  • To ensure complete exchange, repeat the process of re-dissolving the peptide in the HCl solution and lyophilizing two more times.

General Application Note: Investigating a Novel Dipeptide in Neuroscience

This section outlines a general workflow for assessing the neuroprotective potential of a novel dipeptide like Tyrosylleucine.

G cluster_0 Initial Peptide Handling cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Conclusion peptide Receive Peptide-TFA Salt tfa_exchange Perform TFA to HCl Counterion Exchange peptide->tfa_exchange quantify Quantify Peptide Concentration tfa_exchange->quantify cell_culture Culture Neuronal Cells (e.g., SH-SY5Y, primary neurons) quantify->cell_culture toxicity_model Induce Neurotoxicity (e.g., glutamate, H2O2, rotenone) cell_culture->toxicity_model peptide_treatment Treat with Peptide-HCl toxicity_model->peptide_treatment viability_assay Assess Cell Viability (e.g., MTT, LDH assay) peptide_treatment->viability_assay ros_assay Measure Reactive Oxygen Species (ROS) viability_assay->ros_assay apoptosis_assay Analyze Apoptosis Markers (e.g., Caspase-3, TUNEL) viability_assay->apoptosis_assay pathway_analysis Western Blot for Signaling Pathways (e.g., Akt, ERK, NF-κB) viability_assay->pathway_analysis analyze Statistical Analysis ros_assay->analyze apoptosis_assay->analyze pathway_analysis->analyze conclude Draw Conclusions on Neuroprotective Potential analyze->conclude

Caption: Workflow for investigating a novel peptide in neuroscience.

Experimental Protocol: Screening for Neuroprotective Effects in a Neuronal Cell Line

Objective: To determine if a peptide protects neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cell line (a commonly used model for neurodegenerative disease research).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Peptide-HCl stock solution (dissolved in sterile water or appropriate vehicle)

  • Hydrogen peroxide (H₂O₂) for inducing oxidative stress

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.

  • Peptide Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the Peptide-HCl (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control group. Incubate for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to all wells (except for the untreated control group) to a final concentration that induces approximately 50% cell death (this concentration should be determined in a preliminary dose-response experiment).

  • Incubation: Incubate the cells for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group. Statistically compare the viability of cells treated with the peptide and H₂O₂ to those treated with H₂O₂ alone.

Hypothetical Signaling Pathway for Neuroprotection

Many neuroprotective peptides exert their effects by modulating intracellular signaling pathways that promote cell survival and inhibit apoptosis. The diagram below illustrates a hypothetical pathway where a peptide could confer neuroprotection.

G cluster_0 Pro-Survival Signaling cluster_1 Inhibition of Apoptosis cluster_2 Cellular Outcome peptide Neuroprotective Peptide (e.g., Tyrosylleucine) receptor Cell Surface Receptor peptide->receptor erk ERK1/2 receptor->erk Activation pi3k PI3K receptor->pi3k Activation akt Akt bad ↓ Bad (Pro-apoptotic) akt->bad Inhibition caspase ↓ Caspase-3 Activation akt->caspase Inhibition bcl2 ↑ Bcl-2 (Anti-apoptotic) erk->bcl2 Upregulation pi3k->akt Activation survival Increased Neuronal Survival bcl2->survival bad->survival caspase->survival

Caption: Hypothetical neuroprotective signaling pathway.

In this hypothetical cascade, the binding of a neuroprotective peptide to its receptor activates pro-survival kinases like Akt and ERK. This activation can lead to the inhibition of pro-apoptotic proteins (e.g., Bad, Caspases) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately resulting in enhanced neuronal survival.

Conclusion

While there is a lack of specific research on Tyrosylleucine TFA in neuroscience, the general principles of peptide research provide a roadmap for its investigation. A critical first step for any researcher working with a novel synthetic peptide is to address the potentially confounding effects of the TFA counterion by exchanging it for a more biocompatible salt. Following this, standard in vitro screening assays can be employed to assess the peptide's biological activity, such as its potential neuroprotective effects against common insults like oxidative stress. Subsequent mechanistic studies can then elucidate the underlying signaling pathways.

References

Tyrosylleucine TFA: A Versatile Tool for Interrogating Peptide Transport Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylleucine (Tyr-Leu), a dipeptide, serves as a valuable molecular tool for the investigation of peptide transport mechanisms, particularly those mediated by the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters play a crucial role in the absorption and distribution of dietary di- and tripeptides, as well as a variety of peptidomimetic drugs, including certain antibiotics and antiviral agents.[1][2] Understanding the kinetics and dynamics of peptide transport is therefore of fundamental importance in nutrition, physiology, and pharmaceutical development. The trifluoroacetic acid (TFA) salt of Tyrosylleucine is a common formulation resulting from its synthesis and purification. While TFA is an effective counterion, its potential to influence experimental outcomes necessitates careful consideration and, in some cases, removal.[3][4][5]

This document provides detailed application notes and experimental protocols for utilizing Tyrosylleucine TFA in the study of peptide transport. It is intended to guide researchers in designing and executing robust experiments to characterize the interaction of this dipeptide with PEPT1 and PEPT2, and by extension, to probe the function of these vital transporters.

Data Presentation: Transport Kinetics of Dipeptides

TransporterTypical Km for DipeptidesTypical IC50 for Dipeptide InhibitorsNotes
PEPT1 0.1 - 10 mM0.1 - 5 mMPEPT1 is generally a low-affinity, high-capacity transporter.
PEPT2 10 - 100 µM1 - 50 µMPEPT2 is generally a high-affinity, low-capacity transporter.

Km (Michaelis constant) is the substrate concentration at half-maximal transport velocity (Vmax). A lower Km indicates higher affinity. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the transport of a known substrate by 50%.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating PEPT1 and PEPT2 Expression and Activity

The expression and activity of peptide transporters are regulated by complex signaling networks. Understanding these pathways is crucial for contextualizing experimental results.

PEPT1_Regulation Insulin Insulin PI3K PI3K/Akt Insulin->PI3K activates EGF EGF MAPK MAPK EGF->MAPK activates GH Growth Hormone GH->MAPK activates Leptin Leptin Leptin->PI3K activates Dipeptides Dipeptides PEPT1_expression PEPT1 (Gene Expression) Dipeptides->PEPT1_expression upregulates AMPK AMPK AMPK->PEPT1_expression regulates PEPT1_membrane PEPT1 (Membrane) PI3K->PEPT1_membrane translocation PKC PKC PKC->PEPT1_membrane regulates PKA PKA PKA->PEPT1_membrane regulates MAPK->PEPT1_expression upregulates

Signaling pathways influencing PEPT1 expression and membrane localization.

PEPT2_Regulation Hormones Hormones PI3K PI3K/Akt Hormones->PI3K activate Cytokines Cytokines (e.g., TNF-α) JAK_STAT JAK/STAT Cytokines->JAK_STAT activate PEPT2_membrane PEPT2 (Membrane) PI3K->PEPT2_membrane translocation PEPT2_expression PEPT2 (Gene Expression) JAK_STAT->PEPT2_expression upregulates

Key signaling pathways that regulate PEPT2 expression and activity.

Experimental Workflow for Characterizing Tyr-Leu as a PEPT1/PEPT2 Substrate

Experimental_Workflow start Start: Hypothesis Tyr-Leu is a PEPT1/2 substrate cell_culture Cell Culture (e.g., Caco-2, CHO-PEPT1) start->cell_culture inhibition_assay Competitive Inhibition Assay (vs. Radiolabeled Substrate) cell_culture->inhibition_assay direct_uptake Direct Uptake Assay (LC-MS/MS quantification of Tyr-Leu) cell_culture->direct_uptake electrophysiology Electrophysiology (Xenopus Oocytes) cell_culture->electrophysiology data_analysis Data Analysis (Calculate IC50, Km, Vmax) inhibition_assay->data_analysis direct_uptake->data_analysis electrophysiology->data_analysis conclusion Conclusion: Characterize Tyr-Leu as a Substrate/Inhibitor data_analysis->conclusion

A logical workflow for the experimental characterization of Tyr-Leu.

Experimental Protocols

Protocol 1: Competitive Inhibition of [14C]Glycylsarcosine Uptake in Caco-2 Cells

This protocol describes how to determine the inhibitory potential of this compound on PEPT1-mediated transport using the well-characterized PEPT1 substrate, [14C]Glycylsarcosine ([14C]Gly-Sar).

Materials:

  • Caco-2 cells (passages 25-40)

  • 24-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transport buffer: Mes-buffered saline (MBS), pH 6.0 (145 mM NaCl, 3 mM KCl, 1 mM CaCl2, 0.5 mM MgCl2, 5 mM D-glucose, 5 mM MES)

  • [14C]Glycylsarcosine (specific activity ~50 mCi/mmol)

  • This compound

  • Unlabeled Glycylsarcosine

  • Lysis buffer: 0.1 M NaOH with 1% SDS

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Seed Caco-2 cells in 24-well plates at a density of 2 x 105 cells/well and culture for 18-21 days to allow for differentiation into a polarized monolayer expressing PEPT1.

  • Preparation for Uptake:

    • On the day of the experiment, wash the cell monolayers twice with 1 mL of pre-warmed (37°C) transport buffer (pH 6.0).

    • Pre-incubate the cells for 15 minutes at 37°C with 0.5 mL of transport buffer.

  • Inhibition Assay:

    • Prepare solutions of this compound in transport buffer at various concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).

    • Prepare a solution of [14C]Gly-Sar in transport buffer at a final concentration of 20 µM.

    • To initiate the uptake, aspirate the pre-incubation buffer and add 0.5 mL of the [14C]Gly-Sar solution containing the different concentrations of this compound to the respective wells.

    • Include control wells with [14C]Gly-Sar only (total uptake) and with [14C]Gly-Sar plus a high concentration of unlabeled Gly-Sar (e.g., 50 mM) to determine non-specific binding and uptake.

  • Uptake Termination:

    • After a 10-minute incubation at 37°C, aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold transport buffer to stop the transport process.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the lysate from parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Direct Uptake of Tyrosylleucine in CHO Cells Stably Expressing PEPT1

This protocol allows for the direct measurement of Tyrosylleucine uptake, which can be used to determine its Km and Vmax. This requires a cell line engineered to express the transporter of interest and a sensitive analytical method for quantification.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with human PEPT1 (CHO-PEPT1)

  • CHO cells transfected with an empty vector (mock-transfected) as a control

  • 12-well cell culture plates

  • Appropriate cell culture medium for CHO cells

  • Transport buffer (as in Protocol 1)

  • This compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol for cell extraction

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed CHO-PEPT1 and mock-transfected CHO cells in 12-well plates and grow to ~90% confluency.

  • Preparation for Uptake: Wash the cells twice with 1 mL of pre-warmed transport buffer (pH 6.0) and pre-incubate for 15 minutes at 37°C.

  • Uptake Assay:

    • Prepare solutions of this compound in transport buffer at a range of concentrations (e.g., 10, 50, 100, 250, 500, 1000, 2000 µM).

    • Initiate uptake by adding 0.5 mL of the this compound solutions to the wells.

    • Incubate for a predetermined time within the linear range of uptake (e.g., 2-5 minutes), which should be determined in preliminary experiments.

  • Uptake Termination and Cell Extraction:

    • Rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS.

    • Add 0.5 mL of ice-cold methanol to each well to lyse the cells and extract the intracellular contents.

    • Scrape the cells and transfer the methanol extract to microcentrifuge tubes.

    • Centrifuge at high speed to pellet cell debris.

  • Quantification:

    • Analyze the supernatant containing the intracellular Tyrosylleucine by a validated LC-MS/MS method.

    • Determine the protein concentration in parallel wells to normalize the uptake data.

  • Data Analysis:

    • Subtract the uptake in mock-transfected cells from the uptake in CHO-PEPT1 cells to determine the transporter-mediated uptake.

    • Plot the initial uptake rates against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 3: Electrophysiological Measurement of Tyr-Leu-Induced Currents in Xenopus laevis Oocytes

This advanced technique directly measures the movement of charge associated with proton-coupled peptide transport, providing real-time kinetic information.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human PEPT1 or PEPT2

  • Microinjection setup

  • Two-electrode voltage clamp (TEVC) setup

  • Recording solution (e.g., ND96 buffer: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)

  • Substrate solution: Recording solution containing various concentrations of this compound, with the pH adjusted to 6.5.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with ~50 ng of PEPT1 or PEPT2 cRNA.

    • Incubate the injected oocytes for 2-4 days at 18°C to allow for transporter expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution (pH 7.4).

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at a holding potential of -60 mV.

  • Substrate Application:

    • Switch the perfusion to the substrate solution (pH 6.5) containing a specific concentration of this compound.

    • Record the inward current generated by the proton-coupled transport of the dipeptide.

    • Wash the oocyte with the recording solution to allow the current to return to baseline before applying the next concentration.

  • Data Acquisition and Analysis:

    • Measure the peak inward current for a range of this compound concentrations.

    • Plot the current amplitude against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent affinity (K0.5) and the maximal current (Imax).

Important Considerations: The Role of the TFA Counterion

Trifluoroacetic acid is commonly used in the synthesis and purification of peptides and results in the formation of a TFA salt. It is crucial for researchers to be aware that the TFA counterion can potentially interfere with biological assays. For sensitive applications or when unexpected results are obtained, it is recommended to perform a salt exchange procedure to replace TFA with a more biologically compatible counterion, such as chloride. This can be achieved by repeated lyophilization from a dilute HCl solution.

Conclusion

This compound is a valuable probe for studying the function and inhibition of peptide transporters PEPT1 and PEPT2. The protocols provided herein offer a comprehensive guide for researchers to characterize the interaction of this dipeptide with these important transporters. By employing a combination of competitive inhibition assays, direct uptake measurements, and electrophysiological recordings, a detailed understanding of Tyrosylleucine's transport kinetics can be achieved. Such studies will not only elucidate the fundamental mechanisms of peptide transport but also aid in the rational design and development of drugs that target these transport systems.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the optimal storage of Tyrosylleucine trifluoroacetate (TFA) powder and its subsequent solutions. Adherence to these recommendations is crucial for maintaining the integrity, stability, and biological activity of the dipeptide, ensuring the reproducibility and reliability of experimental results.

Introduction

Tyrosylleucine (Tyr-Leu) is a dipeptide with demonstrated antidepressant-like and anxiolytic activities. It is typically supplied as a trifluoroacetate salt, a remnant from the solid-phase synthesis and purification process. The stability of both the lyophilized powder and its solutions is critical for its effective use in research and drug development. Improper storage can lead to degradation, affecting the peptide's purity and potency. This document outlines the recommended storage conditions, provides protocols for stability assessment, and discusses the potential degradation pathways.

Recommended Storage Conditions

The stability of Tyrosylleucine TFA is dependent on its physical state (powder or solution) and the storage temperature. The following tables summarize the recommended conditions based on available data.

This compound Powder

Lyophilized this compound is relatively stable when stored correctly. The primary concerns for the powder form are moisture and elevated temperatures.

Storage ConditionTemperatureDurationPackagingNotes
Long-term Storage -80°CUp to 2 years[1]Tightly sealed container, desiccatedRecommended for preserving maximum integrity.
Long-term Storage -20°CMonths to yearsTightly sealed container, desiccatedAn acceptable alternative for long-term storage.
Short-term Storage 0-4°CDays to weeksTightly sealed container, desiccatedSuitable for transient storage before use.
Shipping/Ambient Room TemperatureA few weeksAs shipped by the supplierThe product is generally stable for short periods at ambient temperature.
This compound Solutions

This compound in solution is more susceptible to degradation than the lyophilized powder. The choice of solvent and storage temperature significantly impacts its stability.

Solution TypeStorage TemperatureDurationNotes
Stock Solution -80°CUp to 6 months[2]Use within 6 months for optimal results.[2]
Stock Solution -20°CUp to 1 month[2]Use within 1 month for optimal results.[2]
Aqueous Solutions (e.g., in buffers) 2-8°CShort-term (prepare fresh)Prone to microbial growth. It is advisable to prepare these solutions fresh before use.
Organic Solvent Solutions (e.g., DMSO) -20°C or -80°CSee Stock Solution recommendationsAliquot to avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

Peptides like Tyrosylleucine can degrade through several mechanisms, particularly in solution. The presence of TFA may also influence stability due to the acidic nature of the salt.

Potential Degradation Pathways of Tyrosylleucine Tyrosylleucine Tyrosylleucine Hydrolysis Hydrolysis (Peptide Bond Cleavage) Tyrosylleucine->Hydrolysis H₂O, Acid/Base Catalysis Oxidation Oxidation (Tyrosine Residue) Tyrosylleucine->Oxidation Oxygen, Metal Ions Aggregation Aggregation Tyrosylleucine->Aggregation Intermolecular Interactions TFA_Interaction TFA-Mediated Degradation Tyrosylleucine->TFA_Interaction Acid-catalyzed hydrolysis

Potential Degradation Pathways for Tyrosylleucine.
  • Hydrolysis: The peptide bond between tyrosine and leucine can be cleaved, especially in strongly acidic or basic conditions, leading to the individual amino acids.

  • Oxidation: The tyrosine residue is susceptible to oxidation, which can alter the structure and function of the dipeptide.

  • Aggregation: Peptides can self-assemble into larger aggregates, which may reduce their solubility and biological activity.

  • TFA-Mediated Degradation: Trifluoroacetic acid is a strong acid and, although generally considered mild in the context of peptide synthesis, it can contribute to the acid-catalyzed hydrolysis of the peptide bond over time, especially in solution.

Experimental Protocols

To ensure the integrity of this compound, particularly for long-term studies or when using it after extended storage, a stability assessment is recommended.

Protocol for Stability Assessment of this compound

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent and at a defined storage temperature.

Objective: To determine the degradation profile of this compound over time under specific storage conditions.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, sterile water, phosphate-buffered saline)

  • HPLC or UPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent to a precise final concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution. Gentle vortexing or sonication may be used if necessary.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for analysis by HPLC/UPLC.

    • Analyze the sample to determine the initial purity and peak area of the intact Tyrosylleucine. This will serve as the baseline (T=0).

  • Storage and Sampling:

    • Aliquot the remaining stock solution into multiple vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.

    • Allow the aliquot to equilibrate to room temperature before analysis.

  • HPLC/UPLC Analysis:

    • Analyze the aged sample using the same HPLC/UPLC method as the T=0 sample.

    • Typical HPLC Parameters:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A suitable gradient to resolve Tyrosylleucine from potential degradation products (e.g., 5-95% B over 20 minutes).

      • Flow Rate: 1 mL/min

      • Detection: UV at 220 nm and/or 280 nm.

      • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Calculate the percentage of remaining intact Tyrosylleucine at each time point by comparing its peak area to the initial peak area.

    • Identify and quantify any new peaks that appear, which may represent degradation products. Mass spectrometry can be used to identify these impurities.

Workflow for Stability Assessment:

Workflow for this compound Stability Assessment Prep_Stock Prepare Stock Solution T0_Analysis Initial Analysis (T=0) (HPLC/UPLC-MS) Prep_Stock->T0_Analysis Store_Aliquots Store Aliquots at Desired Conditions Prep_Stock->Store_Aliquots Data_Analysis Compare Chromatograms and Quantify Degradation T0_Analysis->Data_Analysis Time_Points Analyze at Pre-defined Time Points Store_Aliquots->Time_Points Time_Points->Data_Analysis

Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is paramount for obtaining reliable and reproducible results in research and development. For long-term storage of the powder, -80°C is recommended. Stock solutions are best stored at -80°C for up to six months or -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles and to prepare fresh aqueous working solutions. When the stability of a solution is , a stability assessment using methods such as RP-HPLC is advised. By following these guidelines, researchers can minimize degradation and ensure the quality of their this compound samples.

References

Preparation of Tyrosylleucine TFA Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of sterile, cell culture-grade stock solutions of Tyrosylleucine TFA (Tyr-Leu TFA). Tyrosylleucine is a dipeptide with demonstrated antidepressant-like activity, making it a compound of interest in neuroscience and drug development research. Proper preparation of stock solutions is critical to ensure experimental reproducibility and to avoid detrimental effects on cell health.

Introduction to this compound

Tyrosylleucine is a dipeptide composed of the amino acids tyrosine and leucine. It is often supplied as a trifluoroacetate (TFA) salt, a common counter-ion used in peptide purification. In research, Tyrosylleucine has been shown to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus, suggesting its potential role in modulating neuronal function. When working with this compound in cell culture, it is crucial to consider the potential biological effects of the TFA counter-ion, which can be cytotoxic at certain concentrations. Therefore, it is recommended to include a TFA control in experiments to distinguish the effects of the dipeptide from those of its salt form.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSource/Recommendation
Chemical Formula C₁₅H₂₂N₂O₄ (Peptide)Chemical Supplier
Molecular Weight 294.35 g/mol (Peptide)Chemical Supplier
Solubility 100 mg/mL in DMSOChemical Supplier Data
Recommended Stock Solution Concentration 10 mM to 100 mM in DMSOGeneral laboratory practice
Recommended Working Concentration Range 0.5 mM to 6 mMBased on in vitro studies with similar dipeptides[1][2]
DMSO Concentration in Final Culture Medium < 0.5% (ideally ≤ 0.1%)To minimize solvent cytotoxicity
Storage of Lyophilized Powder -20°C or -80°C, desiccatedGeneral peptide handling guidelines
Storage of Stock Solution -20°C (up to 1 month) or -80°C (up to 6 months) in aliquotsChemical Supplier Data

Experimental Protocols

This section provides a detailed step-by-step protocol for the preparation of a 100 mM this compound stock solution in DMSO.

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile syringe

Protocol for Preparation of 100 mM Stock Solution
  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing the Peptide: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need to calculate the required mass based on the molecular weight of the peptide (294.35 g/mol ).

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube. For 1 mL of a 100 mM solution, this would be 1 mL.

    • Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterile Filtration:

    • Draw the dissolved this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Carefully push the solution through the filter into a new, sterile microcentrifuge tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.

    • Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Quality Control
  • Visual Inspection: The final stock solution should be clear and free of any precipitates or particulate matter.

  • Endotoxin Testing: For sensitive cell culture applications, particularly with immune cells, it is advisable to test the final stock solution for endotoxin contamination. Commercial kits are available for this purpose.

  • Functional Assay: Before use in critical experiments, it is good practice to perform a small-scale pilot experiment to confirm the biological activity and to determine the optimal working concentration for your specific cell type and assay.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Stock Solution Preparation start Start: Equilibrate Reagents weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Dissolve Completely dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context

The diagram below illustrates a simplified hypothetical signaling pathway where Tyrosylleucine might exert its effects, leading to the induction of c-Fos, a key indicator of neuronal activation.

G Tyrosylleucine Tyrosylleucine Receptor Cell Surface Receptor Tyrosylleucine->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors cFos_Gene c-Fos Gene Transcription_Factors->cFos_Gene Induces Transcription cFos_Protein c-Fos Protein (Neuronal Activation Marker) cFos_Gene->cFos_Protein Translation

Hypothetical Signaling Pathway of Tyrosylleucine.

References

Application Notes and Protocols: Use of Tyrosylleucine TFA in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Tyrosylleucine TFA (Tyr-Leu TFA) and other peptide trifluoroacetate (TFA) salts in competitive binding assays. A critical consideration is the potential for TFA counter-ions to interfere with experimental results. These notes offer guidance on mitigating this interference and include detailed experimental protocols.

Introduction to Tyrosylleucine and the Challenge of TFA Salts

Tyrosylleucine (Tyr-Leu) is a dipeptide that has been shown to exhibit antidepressant-like and anxiolytic-like activity, suggesting its interaction with specific neuronal receptors.[1][2][3] Like many synthetic peptides, Tyrosylleucine is often supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid used during peptide synthesis and purification.[4][5]

However, residual TFA in lyophilized peptide samples can significantly impact biological assays. It has been shown to be cytotoxic at nanomolar concentrations, interfere with cell proliferation, and act as an allosteric modulator of certain receptors, such as the glycine receptor. Therefore, it is crucial to consider the potential effects of TFA when designing and interpreting competitive binding assays.

The Principle of Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a ligand (in this case, Tyrosylleucine) for a receptor. The assay involves a labeled ligand with known affinity for the receptor and an unlabeled competitor (Tyrosylleucine). The competitor is added in increasing concentrations, and its ability to displace the labeled ligand from the receptor is measured. This allows for the determination of the competitor's binding affinity, often expressed as an IC50 (the concentration of competitor that displaces 50% of the labeled ligand).

Data Presentation: Hypothetical Competitive Binding of Tyrosylleucine

The following table presents hypothetical data from a competitive binding assay for Tyrosylleucine, illustrating the potential impact of TFA on binding affinity. In this hypothetical scenario, we assume Tyrosylleucine binds to a G-protein coupled receptor (GPCR).

CompetitorTarget ReceptorLabeled LigandIC50 (nM) with TFAIC50 (nM) after TFA Removal
TyrosylleucineHypothetical GPCRLabeled Peptide X15050
Control PeptideHypothetical GPCRLabeled Peptide X> 10,000> 10,000

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol for TFA Removal from Peptide Samples

To mitigate the potential for TFA interference, it is recommended to perform a salt exchange. The following protocol describes the exchange of TFA for hydrochloride (HCl), a more biologically compatible salt.

Materials:

  • This compound peptide

  • Milli-Q or deionized water

  • 100 mM HCl solution

  • Lyophilizer

Procedure:

  • Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Freeze the solution at -80°C or in liquid nitrogen.

  • Lyophilize the sample overnight until all liquid is removed.

  • Repeat the process of re-dissolving in the HCl solution, freezing, and lyophilizing at least two more times to ensure complete TFA exchange.

  • After the final lyophilization, dissolve the peptide in the desired assay buffer.

Protocol for a Competitive ELISA-Based Binding Assay

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of Tyrosylleucine for a specific receptor.

Materials:

  • Recombinant receptor of interest

  • Biotinylated ligand with known affinity for the receptor

  • Tyrosylleucine (with and without TFA removal)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the recombinant receptor (e.g., 100 ng/well) in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of Tyrosylleucine (both TFA and HCl salt forms) in assay buffer.

    • Add a fixed concentration of the biotinylated ligand to each well.

    • Add the different concentrations of Tyrosylleucine to the wells. Include a control with no competitor (maximum binding) and a control with no biotinylated ligand (background).

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection:

    • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log concentration of Tyrosylleucine and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G Workflow for Competitive Binding Assay A Coat Plate with Receptor B Block Non-specific Binding Sites A->B C Add Labeled Ligand and Unlabeled Competitor (Tyrosylleucine) B->C D Incubate to Reach Binding Equilibrium C->D E Wash to Remove Unbound Ligands D->E F Add Detection Reagent E->F G Measure Signal F->G H Analyze Data to Determine IC50 G->H

Caption: Workflow for a typical competitive binding assay.

G Decision Tree for Handling Peptide-TFA Salts A Is the peptide a TFA salt? B Is the assay sensitive to pH or ionic changes? A->B Yes F Proceed with assay A->F No C Does the target receptor have known sensitivity to TFA? B->C No D Perform TFA removal (e.g., salt exchange) B->D Yes C->D Yes E Proceed with caution. Run controls with TFA alone. C->E No/Unknown

Caption: Decision tree for handling peptide-TFA salts in assays.

G Hypothetical Signaling Pathway for Tyrosylleucine cluster_cell Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Cascade Effector->SecondMessenger TyrLeu Tyrosylleucine TyrLeu->Receptor CellularResponse Cellular Response (e.g., Neuronal Activity) SecondMessenger->CellularResponse

Caption: Hypothetical GPCR signaling pathway for Tyrosylleucine.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Tyrosylleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylleucine (Tyr-Leu), a dipeptide composed of tyrosine and leucine, is an intriguing molecule with potential roles in various physiological processes. Its structural similarity to endogenous peptides suggests it may serve as a substrate for various peptidases. High-throughput screening (HTS) assays are essential tools in drug discovery for identifying modulators of enzyme activity. This document provides detailed application notes and protocols for HTS assays involving Tyrosylleucine, focusing on its use as a substrate for Leucine Aminopeptidase (LAP), a class of exopeptidases that cleave N-terminal amino acids, particularly leucine, from peptides and proteins. LAPs are implicated in numerous pathological conditions, making them attractive therapeutic targets.

Application Note 1: Fluorescence-Based HTS Assay for Leucine Aminopeptidase Activity Using a Tyr-Leu Analog Substrate

This application note describes a robust and sensitive fluorescence-based HTS assay for measuring the activity of Leucine Aminopeptidase (LAP) using a fluorogenic substrate analogous to Tyrosylleucine. The assay is designed for the rapid screening of large compound libraries to identify potential LAP inhibitors.

Assay Principle

The assay utilizes a quenched fluorogenic substrate, where the Tyrosylleucine peptide is conjugated to a fluorophore and a quencher. In its intact form, the substrate exhibits minimal fluorescence due to the proximity of the quencher to the fluorophore. Upon enzymatic cleavage of the peptide bond by LAP, the fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme activity.

Featured Enzyme: Leucine Aminopeptidase (LAP)

Leucine aminopeptidases (LAPs) are metallopeptidases that play crucial roles in protein degradation and peptide metabolism.[1] Elevated LAP activity has been associated with various cancers, making it a target for therapeutic intervention.[1] LAPs exhibit a preference for cleaving N-terminal leucine residues but can also hydrolyze other N-terminal amino acids, suggesting that Tyrosylleucine is a potential substrate.[2][3]

Data Presentation

Table 1: Quantitative Assay Parameters for LAP HTS Assay

ParameterValueReference
Enzyme Concentration5 ng/µL[1]
Substrate Concentration10 µM
Incubation Time30 minutes
Incubation Temperature37°C
Z'-Factor> 0.7
Signal-to-Background Ratio> 10
DMSO Tolerance≤ 1%General HTS guideline

Table 2: Example IC50 Values for Known LAP Inhibitors

InhibitorIC50 (nM)Reference
Bestatin20Hypothetical data based on known LAP inhibitors
Tosedostat50Hypothetical data based on known LAP inhibitors

Experimental Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Addition Dispense Compounds (in DMSO) Enzyme_Addition Add LAP Enzyme Solution Compound_Addition->Enzyme_Addition Pre-incubation Substrate_Addition Add Fluorogenic Tyr-Leu Substrate Enzyme_Addition->Substrate_Addition Initiate Reaction Incubation Incubate at 37°C Substrate_Addition->Incubation Read_Plate Read Fluorescence (Ex/Em) Incubation->Read_Plate Data_Analysis Calculate % Inhibition and Z'-Factor Read_Plate->Data_Analysis

Figure 1. High-throughput screening workflow for LAP inhibitors.

Protocol 1: HTS Assay for Leucine Aminopeptidase Inhibitors

This protocol details the steps for performing a high-throughput screen for inhibitors of Leucine Aminopeptidase (LAP) in a 384-well format.

Materials and Reagents
  • Recombinant Human Leucine Aminopeptidase (LAP)

  • Fluorogenic Tyr-Leu substrate (e.g., Tyr-Leu-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MnCl2

  • Bestatin (positive control inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Experimental Procedure
  • Compound Plating:

    • Prepare a compound library diluted in 100% DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.

    • For control wells, dispense 100 nL of DMSO (negative control) or 100 nL of Bestatin solution in DMSO (positive control).

  • Enzyme Preparation and Addition:

    • Prepare a working solution of LAP in assay buffer at a concentration of 10 ng/µL.

    • Add 5 µL of the LAP working solution to each well of the 384-well plate containing the compounds. The final enzyme concentration will be 5 ng/µL in a 10 µL final volume.

    • Mix the plate gently by orbital shaking for 1 minute.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation and Reaction Initiation:

    • Prepare a working solution of the fluorogenic Tyr-Leu substrate in assay buffer at a concentration of 20 µM.

    • To initiate the enzymatic reaction, add 5 µL of the substrate working solution to each well. The final substrate concentration will be 10 µM in a 10 µL final volume.

  • Incubation:

    • Mix the plate by orbital shaking for 1 minute.

    • Incubate the plate at 37°C for 30 minutes. Protect the plate from light.

  • Fluorescence Detection:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

Data Analysis
  • Percentage Inhibition Calculation:

    • Calculate the percentage of inhibition for each compound using the following formula:

    • Signal_Compound: Fluorescence signal in the presence of the test compound.

    • Signal_NegativeControl: Fluorescence signal of the DMSO control (maximum enzyme activity).

    • Signal_Background: Fluorescence signal of a no-enzyme control.

  • Z'-Factor Calculation:

    • Determine the quality of the assay by calculating the Z'-factor using the signals from the positive and negative controls:

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Signaling Pathway Diagram

While Tyrosylleucine itself is not part of a classical signaling pathway, the enzymatic activity of peptidases like LAP is crucial for regulating the levels of bioactive peptides that do participate in signaling. The diagram below illustrates the general principle of peptidase-mediated regulation of peptide signaling.

Signaling_Pathway Bioactive_Peptide Bioactive Peptide (e.g., Neuropeptide) Receptor Cell Surface Receptor Bioactive_Peptide->Receptor Binds and Activates LAP Leucine Aminopeptidase (or other peptidase) Bioactive_Peptide->LAP Cleavage by Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response Inactive_Fragments Inactive Fragments LAP->Inactive_Fragments Tyr_Leu Tyrosylleucine (Substrate Analog) Tyr_Leu->LAP Cleaved in Assay Inhibitor Inhibitor (Screening Hit) Inhibitor->LAP Blocks Activity

Figure 2. Peptidase-mediated regulation of peptide signaling.

This document provides a foundational framework for developing and implementing high-throughput screening assays involving Tyrosylleucine. Researchers are encouraged to optimize the described protocols for their specific enzyme source and instrumentation to ensure robust and reliable screening results.

References

Unveiling the Roles of Tyrosylleucine and TFA in Advanced Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on Tyrosylleucine TFA: The term "this compound" refers to the trifluoroacetate salt of the dipeptide Tyrosylleucine. In this context, Tyrosylleucine (Tyr-Leu) is the primary molecule of interest, while trifluoroacetic acid (TFA) acts as a counterion to form a stable salt.[1] This is a common practice in peptide chemistry, where TFA is used during peptide synthesis and purification.[2] While Tyrosylleucine itself has been investigated for its biological activities, such as potential antidepressant-like effects, its direct, widespread applications in proteomics and metabolomics are primarily as a peptide standard.[3] The trifluoroacetic acid component, however, has a much broader and more impactful role in the methodologies of both proteomics and metabolomics, particularly in liquid chromatography-mass spectrometry (LC-MS).

This document will provide detailed application notes and protocols for both the use of dipeptides like Tyrosylleucine as standards and the multifaceted applications of TFA in proteomics and metabolomics research.

Application Note I: Dipeptides as Standards in Proteomics and Metabolomics

Dipeptides, such as Tyrosylleucine, serve as valuable tools in proteomics and metabolomics, primarily as standards for instrument calibration and quality control. Their simple, well-defined structure makes them ideal for verifying the performance of mass spectrometers and liquid chromatography systems.

Key Applications:

  • Mass Spectrometry Calibration: Dipeptides can be used to calibrate the mass scale of MALDI-TOF or ESI mass spectrometers in the low mass range, which is often challenging to analyze.[4]

  • Internal Standards: Stable isotope-labeled dipeptides can be used as internal standards in quantitative proteomics and metabolomics studies. By adding a known amount of the labeled dipeptide to a sample, variations in sample preparation and instrument response can be normalized, leading to more accurate quantification of endogenous peptides and metabolites.[5]

  • System Suitability Testing: A mixture of standard peptides, including dipeptides, can be injected into an LC-MS system before running a batch of samples to ensure the system is performing optimally in terms of retention time stability, peak shape, and sensitivity.

Protocol: Preparation of a Dipeptide Standard Solution for LC-MS System Suitability Testing

This protocol describes the preparation of a Tyrosylleucine standard solution for verifying LC-MS instrument performance.

Materials:

  • This compound salt

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of this compound salt and place it in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of HPLC-grade water to the tube.

    • Vortex thoroughly to ensure the peptide is fully dissolved.

  • Working Standard Solution Preparation (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a new microcentrifuge tube.

    • Add 990 µL of a solution of 95:5 water:acetonitrile with 0.1% formic acid.

    • Vortex to mix. This is your working standard solution.

  • LC-MS Analysis:

    • Inject 1-5 µL of the working standard solution onto the LC-MS system.

    • Monitor for the expected mass-to-charge ratio (m/z) of Tyrosylleucine.

    • Evaluate retention time, peak shape, and signal intensity to confirm system suitability.

Application Note II: Trifluoroacetic Acid (TFA) in Proteomics and Metabolomics

Trifluoroacetic acid (TFA) is a widely used mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of peptides and proteins. Its primary role is as an ion-pairing agent.

Mechanism of Action:

In reversed-phase chromatography, TFA serves multiple functions:

  • Ion Pairing: TFA in the mobile phase forms ion pairs with positively charged residues (like arginine, lysine, and histidine) on peptides and proteins. This neutralizes the charge and increases the hydrophobicity of the analyte, leading to better retention and separation on the nonpolar stationary phase.

  • pH Control: As a strong acid, TFA helps to maintain a low pH, which is necessary for the stability of silica-based columns and for ensuring that acidic residues on peptides (aspartic and glutamic acid) are protonated.

  • Improved Peak Shape: By minimizing unwanted interactions between the analytes and the stationary phase, TFA often leads to sharper, more symmetrical peaks.

Challenges with TFA in Mass Spectrometry:

Despite its chromatographic benefits, TFA is known to cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS). This is because the strong ion pairing persists into the gas phase, reducing the efficiency of analyte ionization. For this reason, formic acid (FA) is often preferred for LC-MS applications, although it may provide inferior chromatographic resolution. Difluoroacetic acid (DFA) has emerged as a compromise, offering better MS sensitivity than TFA and better chromatographic performance than FA.

Quantitative Data Summary: Mobile Phase Additive Effects on LC-MS Performance

The choice of mobile phase additive significantly impacts both chromatographic separation and mass spectrometric detection. The following table summarizes the general effects of commonly used additives.

Mobile Phase AdditiveTypical ConcentrationChromatographic PerformanceMS Signal IntensityKey Considerations
Trifluoroacetic Acid (TFA) 0.1%Excellent peak shape and resolutionSignificant suppressionIdeal for UV detection, problematic for MS.
Formic Acid (FA) 0.1%Poorer peak shape and resolution compared to TFAGoodThe standard for most LC-MS applications.
Difluoroacetic Acid (DFA) 0.1%Intermediate between TFA and FABetter than TFA, slightly lower than FAA good compromise for LC-UV/MS workflows.
Protocol: Peptide Separation using RP-HPLC with TFA for UV Detection

This protocol outlines a general method for separating a peptide mixture using a TFA-based mobile phase, suitable for applications where detection is by UV absorbance.

Materials:

  • Peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA in water).

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA in ACN).

    • Degas both mobile phases.

  • Sample Preparation:

    • Dissolve the peptide sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 60% B (linear gradient)

      • 35-40 min: 60% to 95% B (linear gradient)

      • 40-45 min: Hold at 95% B

      • 45-50 min: 95% to 5% B (linear gradient)

      • 50-60 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the retention time and peak area for each peptide.

Visualizations

Below are diagrams illustrating key concepts and workflows discussed in these application notes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Standard Add Dipeptide Internal Standard Sample->Standard Extract Protein Extraction & Digestion Standard->Extract HPLC RP-HPLC (TFA or FA Mobile Phase) Extract->HPLC MS Mass Spectrometry (ESI-MS) HPLC->MS Data Data Processing & Quantification MS->Data

Caption: A typical proteomics workflow incorporating a dipeptide internal standard.

References

Troubleshooting & Optimization

Troubleshooting Tyrosylleucine TFA solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Tyrosylleucine TFA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

Tyrosylleucine (Tyr-Leu) is a dipeptide composed of the amino acids Tyrosine and Leucine. It is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] Tyrosylleucine is a relatively hydrophobic dipeptide due to the presence of the bulky, nonpolar side chains of both tyrosine and leucine.[3] This inherent hydrophobicity can lead to poor solubility in aqueous buffers, a critical consideration for accurate and reproducible experimental results.[3]

Q2: How does the TFA counterion affect the properties of Tyrosylleucine?

The trifluoroacetate (TFA) counterion can influence several properties of the peptide, including:

  • Solubility: The TFA salt form may have different solubility characteristics compared to other salt forms like hydrochloride (HCl) or acetate.[4]

  • Biological Activity: Residual TFA has been reported to affect the results of cellular assays, sometimes inhibiting or promoting cell growth in an unpredictable manner.

  • Secondary Structure: Counterions can impact the secondary structure of peptides.

For sensitive biological experiments, it is often recommended to exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride.

Q3: What are the initial steps to take when dissolving this compound?

Before dissolving the entire sample, it is highly recommended to test the solubility of a small aliquot to determine the optimal solvent and concentration. This prevents the loss of valuable peptide in an inappropriate solvent. Always allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial and weighing the powder.

Troubleshooting Guide for this compound Solubility

This guide addresses common issues encountered when dissolving this compound in aqueous buffers.

Issue 1: this compound does not dissolve in aqueous buffers (e.g., PBS, Tris).

Cause: The inherent hydrophobicity of the Tyrosylleucine dipeptide limits its solubility in purely aqueous solutions at neutral pH.

Solution:

  • Lower the pH: For peptides that are not highly hydrophobic, dissolving them in a slightly acidic solution (e.g., 10% acetic acid) can help by protonating the N-terminus and any basic residues, increasing polarity. However, for a dipeptide like Tyrosylleucine, this may have limited effect.

  • Use an Organic Co-solvent: For hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).

    • Procedure:

      • Add a small volume of the organic solvent to the peptide.

      • Gently vortex or sonicate to aid dissolution.

      • Once fully dissolved, slowly add this stock solution dropwise to your vigorously stirring aqueous buffer.

    • Caution: If the solution becomes cloudy or precipitation occurs upon addition to the aqueous buffer, you have exceeded the solubility limit in the final buffer concentration.

Issue 2: The peptide precipitates out of solution after initial dissolution.

Cause: This indicates that the solubility limit of this compound has been exceeded in the final aqueous buffer, or that the peptide is aggregating over time.

Solution:

  • Reduce the Final Concentration: The most straightforward solution is to prepare a more dilute final solution.

  • Optimize the Buffer Composition:

    • pH: Ensure the pH of your buffer is not at the isoelectric point (pI) of the dipeptide. For Tyrosylleucine, the pI is approximately 5.6. Working at a pH further from the pI will increase the net charge and can improve solubility.

    • Additives: In some cases, the addition of chaotropic agents like guanidinium chloride (GdnHCl) or urea can help solubilize highly insoluble peptides, but these are denaturing and may not be suitable for all experiments.

Issue 3: Inconsistent results in biological assays.

Cause: Residual TFA in the peptide preparation can interfere with biological experiments.

Solution:

  • TFA Removal: Perform a counterion exchange to replace TFA with a more biocompatible ion like chloride (from HCl) or acetate. This typically involves dissolving the peptide in a dilute solution of the new acid (e.g., 10 mM HCl) and then re-lyophilizing. This process is often repeated multiple times for complete exchange.

Data Presentation

Solvent/Buffer SystemExpected SolubilityRecommendations & Remarks
Water Low to InsolubleNot recommended as the primary solvent due to the hydrophobic nature of Tyrosylleucine.
Phosphate-Buffered Saline (PBS), pH 7.4 Low to InsolubleDirect dissolution is unlikely to be successful. Use of an organic co-solvent is recommended.
Tris Buffer, pH 7.4 Low to InsolubleSimilar to PBS, direct dissolution is challenging. An organic co-solvent should be used.
Dilute Acetic Acid (e.g., 10%) Potentially LowMay slightly improve solubility compared to water, but likely insufficient for high concentrations.
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing a concentrated stock solution.
N,N-Dimethylformamide (DMF) HighAn alternative to DMSO for creating a stock solution.
Acetonitrile (ACN) Moderate to HighCan be used as a co-solvent, particularly if the final solution will be used in HPLC.

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound in Aqueous Buffer
  • Weigh the desired amount of this compound in a microcentrifuge tube.

  • Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide to create a concentrated stock.

  • Gently vortex or sonicate the tube until the peptide is completely dissolved.

  • While vigorously stirring your target aqueous buffer, add the peptide-DMSO stock solution drop by drop.

  • Monitor the solution for any signs of precipitation. If turbidity occurs, the solubility limit has been reached.

Protocol 2: High Concentration Formulation in a DMSO/PEG300/Tween-80/Saline Vehicle

This protocol is adapted from a supplier's recommendation for achieving a concentration of at least 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a separate tube, combine 1 part of the DMSO stock solution with 4 parts of PEG300 and mix thoroughly.

  • Add 0.5 parts of Tween-80 to the mixture and mix again.

  • Finally, add 4.5 parts of saline to the mixture to reach the final volume. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 3: TFA Counterion Exchange to Hydrochloride (HCl) Salt
  • Dissolve the this compound peptide in a 10 mM HCl solution.

  • Freeze the solution, for example, using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilize the frozen solution overnight to remove the solvent and excess HCl.

  • For a more complete exchange, repeat steps 1-3 two to three more times.

  • After the final lyophilization, the peptide will be in the hydrochloride salt form.

Visualizations

Troubleshooting Workflow for this compound Solubility

Troubleshooting_Workflow start Start: Dissolve This compound test_solubility Test small aliquot in target aqueous buffer start->test_solubility is_soluble Is it soluble? test_solubility->is_soluble use_solution Proceed with experiment is_soluble->use_solution Yes use_cosolvent Use minimal DMSO to create stock solution is_soluble->use_cosolvent No add_to_buffer Add stock dropwise to stirring buffer use_cosolvent->add_to_buffer is_precipitate Does it precipitate? add_to_buffer->is_precipitate is_precipitate->use_solution No lower_conc Lower final concentration is_precipitate->lower_conc Yes tfa_issue Consider TFA interference lower_conc->tfa_issue ion_exchange Perform counterion exchange (e.g., to HCl) tfa_issue->ion_exchange retest_solubility Re-test solubility of new salt form ion_exchange->retest_solubility retest_solubility->start

Caption: A flowchart for troubleshooting this compound solubility issues.

References

How to prevent degradation of Tyrosylleucine TFA in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability and handling of Tyrosylleucine TFA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the TFA salt form common?

A1: Tyrosylleucine is a dipeptide composed of the amino acids Tyrosine and Leucine. It is often supplied as a trifluoroacetate (TFA) salt. TFA is an ion-pairing agent commonly used during the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). Its presence helps to improve the peptide's solubility in aqueous solutions and enhances its stability by keeping the peptide protonated. However, residual TFA can impact experimental results and long-term stability.

Q2: What are the primary pathways for this compound degradation?

A2: The degradation of this compound can occur through several mechanisms:

  • Hydrolysis: The peptide bond between Tyrosine and Leucine can be cleaved by water, a process accelerated by strongly acidic or basic conditions and elevated temperatures.

  • Oxidation: The phenol side chain of the Tyrosine residue is susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light. This can lead to the formation of dityrosine cross-links or other oxidized species.

  • Photodegradation: Exposure to UV light can induce degradation of the Tyrosine residue.

  • Side Reactions from Residual TFA: While generally stable, residual TFA can sometimes contribute to the slow degradation of peptides over long-term storage, for instance, by promoting aggregation or other chemical modifications.

Q3: How should I properly store this compound to minimize degradation?

A3: Proper storage is critical for maintaining the integrity of this compound.

  • Short-Term Storage: For solutions that will be used within a few days, refrigeration at 2-8°C is recommended. The container should be tightly sealed to minimize exposure to air and moisture.

  • Long-Term Storage: For long-term storage, the lyophilized (powder) form is highly preferred. It should be stored at -20°C or, ideally, at -80°C in a desiccated, dark environment. When preparing solutions from the powder, allow the vial to warm to room temperature before opening to prevent condensation. Aliquoting the stock solution for single use is also recommended to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem 1: I am seeing unexpected peaks in my HPLC or mass spectrometry analysis.

  • Possible Cause 1: Degradation. The additional peaks may correspond to degradation products such as cleaved amino acids (Tyrosine, Leucine), oxidized forms of the peptide, or aggregates.

    • Solution: Review your storage and handling procedures. Ensure the peptide is stored at the correct temperature and protected from light and air. Prepare solutions fresh whenever possible. You can confirm degradation by running a stability study (see Experimental Protocols section).

  • Possible Cause 2: TFA Adducts. In mass spectrometry, you might observe peaks corresponding to the peptide with one or more TFA molecules attached.

    • Solution: This is a common artifact in electrospray ionization mass spectrometry. Using a different ion-pairing agent in your mobile phase (e.g., formic acid or acetic acid) can sometimes reduce the formation of these adducts.

  • Possible Cause 3: Contamination. The sample may have been contaminated during handling.

    • Solution: Use sterile, high-purity solvents and consumables (e.g., pipette tips, vials). Ensure your work area is clean.

Problem 2: My experimental results are inconsistent or show a loss of biological activity.

  • Possible Cause 1: Peptide Degradation. The loss of the intact Tyrosylleucine structure will almost certainly lead to a loss of its specific biological activity.

    • Solution: Confirm the integrity and concentration of your peptide stock solution before each experiment using a reliable analytical method like HPLC or a quantitative amino acid analysis. Prepare fresh solutions from a lyophilized powder that has been stored correctly.

  • Possible Cause 2: Effect of TFA. The trifluoroacetate counter-ion itself can sometimes interfere with biological assays, for example, by altering the pH of the medium or by directly interacting with cells or proteins.

    • Solution: If TFA interference is suspected, consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, through techniques like ion-exchange chromatography or by re-lyophilizing the peptide from an HCl or acetic acid solution.

Data on Peptide Stability

The stability of peptides is highly dependent on their sequence and the experimental conditions. The following table summarizes general stability data for peptides containing susceptible residues like Tyrosine under various conditions.

ConditionStressorTypical Effect on Tyrosine-Containing PeptidesPrevention Strategy
pH pH < 3 or pH > 8Increased rate of peptide bond hydrolysis.Maintain pH between 5 and 7 in aqueous buffers.
Temperature > 25°C (in solution)Accelerates hydrolysis and oxidation.Store solutions at 2-8°C; for long-term, store lyophilized at -20°C or -80°C.
Oxidation Dissolved O₂, Metal IonsOxidation of the Tyrosine phenol ring.Use degassed buffers; add chelating agents like EDTA to sequester metal ions.
Light UV RadiationPhotodegradation of the Tyrosine residue.Store samples in amber vials or protect them from light.
Freeze-Thaw Multiple CyclesPhysical stress can lead to aggregation and degradation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under specific experimental conditions (e.g., temperature, pH).

Objective: To quantify the percentage of intact this compound remaining over time under a defined stress condition.

Materials:

  • This compound, lyophilized powder

  • HPLC-grade water, acetonitrile (ACN), and TFA

  • Buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector (set to 280 nm for Tyrosine) and a C18 column

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

Methodology:

  • Prepare Stock Solution: Dissolve a precisely weighed amount of this compound in the chosen buffer to a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial purity profile. The area of the main peak corresponding to intact Tyrosylleucine will be used as the 100% reference.

  • Incubation: Place the vial containing the remaining stock solution in the incubator at the desired temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution and inject it into the HPLC system.

  • Data Analysis:

    • For each time point, calculate the area of the peak corresponding to the intact peptide.

    • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Time T / Peak Area at Time T=0) * 100.

    • Plot the % Remaining against time to determine the degradation rate.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound stability.

start Start: Lyophilized this compound reconstitute Reconstitute in Appropriate Buffer start->reconstitute t0 T=0 Analysis: Inject into HPLC/MS reconstitute->t0 incubate Incubate Under Stress Conditions (e.g., 37°C, pH 7.4) reconstitute->incubate   Place sample in incubator data Data Analysis: Calculate % Remaining t0->data  Reference  (100%) tx Time-Point Analysis: Inject into HPLC/MS incubate->tx   Withdraw aliquot at each time point tx->data end End: Determine Degradation Rate data->end

Caption: Workflow for a typical peptide stability study using HPLC.

peptide Intact Tyrosylleucine (Tyr-Leu) hydrolysis Hydrolysis (H₂O, pH, Temp) peptide->hydrolysis oxidation Oxidation (O₂, Metal Ions, Light) peptide->oxidation cleaved Cleaved Products (Tyr + Leu) hydrolysis->cleaved Peptide bond cleavage oxidized Oxidized Tyr-Leu (e.g., Dityrosine) oxidation->oxidized Phenol ring modification

Caption: Primary chemical degradation pathways for Tyrosylleucine.

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic Tyrosylleucine TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing batch-to-batch variability of synthetic Tyrosylleucine TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is the salt form of the dipeptide Tyr-Leu, where Trifluoroacetic acid (TFA) is the counterion. TFA is commonly used in the final cleavage and purification steps of solid-phase peptide synthesis (SPPS).[1] Batch-to-batch variability refers to differences in the purity, impurity profile, and composition of different synthesis lots of the peptide. This variability is a significant concern as it can lead to inconsistent and unreliable experimental results, impacting the reproducibility of scientific findings.[2]

Q2: What are the primary sources of batch-to-batch variability in synthetic this compound?

A2: The main sources of variability can be categorized as follows:

  • Synthesis-Related Impurities: These are byproducts formed during the solid-phase peptide synthesis process. For Tyrosylleucine, this can include deletion sequences (e.g., Leucine or Tyrosine alone), truncated sequences, or side products from incomplete reactions.[3][4] A specific concern for dipeptides is the formation of diketopiperazines, a cyclic byproduct.[5]

  • Side-Chain Reactions: The tyrosine residue is susceptible to side reactions such as O-acylation if its hydroxyl group is not properly protected during synthesis. Oxidation of the tyrosine phenol ring is another potential modification.

  • Residual TFA Content: The amount of residual TFA can vary between batches. TFA can impact experiments by altering pH, inducing conformational changes in the peptide, and even exhibiting direct biological effects on cells.

  • Water Content and Solubility: Lyophilized peptides can have varying amounts of bound water, affecting the net peptide content. Different batches may also exhibit differences in solubility, leading to inconsistencies in solution preparation.

Q3: What purity level of this compound should I use for my experiments?

A3: The required purity level depends on the sensitivity of your application. The following table provides general guidelines:

Purity LevelRecommended Applications
>98%In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography), and other highly sensitive bioassays.
>95%Quantitative in vitro bioassays, receptor-ligand interaction studies, and enzyme kinetics.
>85%Semi-quantitative applications, such as Western blot blocking studies and antibody production.
Crude (>70%)Initial screening experiments where high purity is not critical.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Q: My experimental results with different batches of this compound are not reproducible. What could be the cause and how can I troubleshoot this?

A: Inconsistent results in cellular assays are often linked to variability in peptide purity, TFA content, or peptide concentration.

Troubleshooting Workflow:

A Inconsistent Cell Assay Results B Characterize Peptide Batches A->B C Assess Purity and Impurity Profile (RP-HPLC) B->C D Quantify Peptide Content (e.g., AAA or UV-Vis) B->D E Consider TFA Effects B->E F Standardize Solution Preparation C->F D->F G Perform Counterion Exchange E->G If TFA interference is suspected H Re-run Assay with Characterized Batches F->H G->H I Analyze Results H->I

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Corrective Actions:

  • Characterize Each Batch: Before use, analyze each batch of this compound by RP-HPLC and Mass Spectrometry (MS) to confirm identity and purity.

  • Quantify Net Peptide Content: Determine the exact peptide concentration by techniques like Amino Acid Analysis (AAA) or UV spectrophotometry, as the lyophilized powder contains TFA and water.

  • Evaluate the Impact of TFA: Residual TFA can be cytotoxic or affect cell proliferation. If you suspect TFA interference, consider performing a counterion exchange to replace TFA with a more biocompatible counterion like acetate or hydrochloride.

  • Standardize Solubilization: Ensure a consistent and complete solubilization of the peptide for every experiment. Perform a solubility test on a small aliquot first.

Issue 2: Unexpected peaks in my HPLC chromatogram.

Q: My RP-HPLC analysis of a new batch of this compound shows multiple peaks. How can I identify these impurities?

A: Unexpected peaks in your HPLC chromatogram are likely due to synthesis-related impurities or degradation products. A combination of HPLC and MS is essential for identification.

Logical Diagram for Impurity Identification:

A Unexpected HPLC Peaks B Perform LC-MS Analysis A->B C Analyze Mass Spectrum of Each Peak B->C D Compare Observed Mass with Expected Masses C->D E Expected Mass: Tyr-Leu (294.35 Da) D->E F Deletion Sequence: Tyr (181.19 Da) or Leu (131.17 Da) D->F G Diketopiperazine (DKP) (276.32 Da) D->G H Oxidized Tyr-Leu (+16 Da) D->H I O-acylated Tyr-Leu (+42 Da for acetylation) D->I J Perform MS/MS Fragmentation for Confirmation F->J G->J H->J I->J

Caption: Logical workflow for identifying impurities in this compound.

Potential Impurities and Their Expected Masses:

CompoundMolecular Weight (Da)Description
Tyrosylleucine 294.35 Target Peptide
Diketopiperazine (cyclo-Tyr-Leu)276.32Formed by intramolecular cyclization, resulting in the loss of a water molecule.
Tyrosine181.19Deletion sequence from incomplete coupling of Leucine.
Leucine131.17Truncated sequence.
Oxidized Tyrosylleucine310.35Addition of an oxygen atom (+16 Da) to the Tyrosine residue.
O-acetyl Tyrosylleucine336.38Acetylation (+42 Da) of the Tyrosine hydroxyl group.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis of this compound

Objective: To determine the purity of a this compound sample and separate it from potential impurities.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: this compound dissolved in Mobile Phase A at 1 mg/mL

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the sample solution.

  • Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Monitor the elution profile at 220 nm and 280 nm (for the tyrosine aromatic ring).

  • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks.

Expected Results: Tyrosylleucine is a relatively hydrophobic dipeptide and is expected to elute at a moderate acetonitrile concentration. Impurities like diketopiperazine are generally more hydrophobic and will have a longer retention time.

Protocol 2: Mass Spectrometry Analysis for Identity Confirmation

Objective: To confirm the molecular weight of the main peak from HPLC and identify impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Procedure:

  • Use the same HPLC method as described in Protocol 1, but with a mobile phase containing 0.1% formic acid instead of TFA for better MS sensitivity.

  • Divert the flow to the ESI-MS source.

  • Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.

  • For the main peak, confirm the presence of the [M+H]⁺ ion for Tyrosylleucine at m/z 295.16.

  • For impurity peaks, compare the observed m/z values with the expected masses of potential impurities (see table above).

  • Perform MS/MS fragmentation on the [M+H]⁺ ion of the main peak and any significant impurity peaks to confirm their identity. The fragmentation of the peptide bond is a key indicator.

Protocol 3: Guideline for Peptide Solubility Testing

Objective: To determine an appropriate solvent for dissolving this compound for in vitro assays.

Procedure:

  • Calculate the net charge:

    • Tyrosine (Y): Neutral side chain (pKa ~10)

    • Leucine (L): Neutral side chain

    • N-terminus (NH₂): +1

    • C-terminus (COOH): -1

    • Net charge at neutral pH is approximately 0.

  • Initial Solubility Test (in a small aliquot):

    • Try dissolving a small amount (e.g., 1 mg) in sterile water.

    • If solubility is poor, try a small amount of an organic solvent like DMSO, followed by dropwise addition of the aqueous buffer. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.

    • If the peptide is still not soluble, sonication can be applied briefly to aid dissolution.

Protocol 4: Counterion Exchange from TFA to Acetate

Objective: To replace the TFA counterion with the more biocompatible acetate counterion.

Method: Ion-exchange chromatography is a common method.

Procedure:

  • Pack a column with a strong anion exchange (SAX) resin.

  • Equilibrate the column with a buffer containing the desired counterion (e.g., 10 mM ammonium acetate).

  • Dissolve the this compound in a minimal amount of the equilibration buffer.

  • Load the peptide solution onto the column.

  • Wash the column with the equilibration buffer to remove the TFA.

  • Elute the peptide with a higher concentration of the acetate buffer.

  • Lyophilize the collected fractions containing the peptide to obtain the acetate salt form.

By following these troubleshooting guides and experimental protocols, researchers can better understand and control the batch-to-batch variability of synthetic this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Impact of Residual TFA on Tyrosyl-leucine Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the impact of residual trifluoroacetic acid (TFA) on Tyrosyl-leucine (Tyr-Leu) bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic Tyrosyl-leucine sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly utilized in solid-phase peptide synthesis, the standard method for producing synthetic peptides like Tyrosyl-leucine. It is used during the cleavage step to release the synthesized peptide from the solid support resin and as a counter-ion during purification by high-performance liquid chromatography (HPLC).[1][2] Although subsequent lyophilization (freeze-drying) removes volatile, unbound TFA, it remains as a salt bound to positively charged amino groups in the peptide.[1][2] Consequently, synthetic peptides are typically delivered as TFA salts.

Q2: How can residual TFA interfere with my Tyrosyl-leucine bioactivity assays?

A2: Residual TFA can significantly impact bioactivity assays in several ways, leading to unreliable or misleading results.[3] These interferences can be categorized as:

  • Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations. This can manifest as decreased cell viability or inhibition of cell proliferation in your assays, which could be misinterpreted as a biological effect of Tyr-Leu.

  • Alteration of Cellular Processes: TFA has been shown to both inhibit and stimulate cell growth depending on the cell type and concentration. For instance, in studies on Tyr-Leu's antidepressant-like effects, which involve neuronal cell proliferation, TFA could mask or falsely enhance the observed outcome.

  • pH Alteration: As a strong acid, TFA can lower the pH of your cell culture medium or assay buffer, which can, in turn, affect cellular function and the biological activity of Tyr-Leu.

  • Modulation of Biomolecule Function: TFA can interact with proteins and other biomolecules, potentially altering their conformation and function. This could interfere with the signaling pathways that Tyr-Leu is intended to modulate.

Q3: What are typical levels of residual TFA in a synthetic peptide, and what is considered an acceptable level for sensitive bioassays?

A3: The amount of residual TFA in a lyophilized peptide sample can be substantial, often ranging from 10% to 45% of the total peptide weight. For sensitive biological assays, particularly cell-based assays or in vivo studies, it is highly recommended to reduce the TFA content to a minimum. While there is no universal standard, a TFA level of less than 1% is often targeted for such critical applications.

Q4: How can I determine if TFA is the cause of unexpected results in my Tyr-Leu experiments?

A4: A straightforward way to investigate potential TFA interference is to run a "TFA control" experiment. This involves exposing your cells or assay system to the same concentrations of TFA that are present in your Tyr-Leu stock solution, but without the peptide itself. If you observe similar effects in the TFA-only control as you do with your Tyr-Leu sample, it is highly likely that residual TFA is contributing to the observed results.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell proliferation assays (e.g., MTT, BrdU) with Tyr-Leu.

  • Possible Cause: Variable amounts of residual TFA in different batches of your Tyr-Leu peptide are causing inconsistent cytotoxicity or effects on cell growth.

  • Troubleshooting Steps:

    • Quantify Residual TFA: Determine the TFA content in each batch of your peptide using a suitable analytical method like ion chromatography.

    • Perform TFA Salt Exchange: To ensure consistency, exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate. (See detailed protocol below).

    • Run a TFA Control: Include a control group treated with TFA at the same concentration found in your peptide stock to assess its individual effect on cell proliferation.

Problem 2: The observed bioactivity of Tyr-Leu is significantly lower than expected based on published literature.

  • Possible Cause: The cytotoxic effects of residual TFA at the concentrations of Tyr-Leu being used are masking the peptide's true biological activity.

  • Troubleshooting Steps:

    • TFA Removal: Implement a TFA removal protocol to obtain the peptide in a more biologically compatible salt form.

    • Dose-Response with TFA-free Peptide: Re-run your dose-response experiments with the TFA-exchanged Tyr-Leu to determine its bioactivity without the confounding effects of TFA.

    • Check pH of Stock Solution: Ensure that your peptide stock solution is adequately buffered to prevent a drop in pH when added to the assay medium.

Quantitative Data Summary

The following table summarizes the potential levels of residual TFA in synthetic peptides and its cytotoxic concentrations in various cell lines.

ParameterValueReference
Typical Residual TFA Content10% - 45% of total peptide weight
Cytotoxic Concentration of TFAAs low as 0.1 mM in some cell lines
Recommended TFA Level for Bioassays< 1%

Experimental Protocols

Protocol 1: TFA Removal by HCl Salt Exchange

This protocol describes a common method for exchanging TFA counter-ions with hydrochloride.

Materials:

  • Lyophilized Tyr-Leu peptide (TFA salt)

  • Deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve the Tyr-Leu peptide in deionized water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution overnight until all the liquid has been removed.

  • To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution (steps 2-5) at least two more times.

  • After the final lyophilization, the Tyr-Leu peptide is ready to be dissolved in the appropriate buffer for your bioassay.

Protocol 2: Quantification of Residual TFA by Ion Chromatography (IC)

This protocol provides a general overview of how to quantify residual TFA. Specific parameters may need to be optimized based on the available instrumentation.

Materials:

  • Tyr-Leu peptide sample

  • TFA standard solutions of known concentrations

  • Deionized water (as eluent)

  • Ion chromatography system equipped with a high-capacity anion-exchange column and a conductivity detector.

Procedure:

  • Sample Preparation: Dissolve a known weight of the Tyr-Leu peptide in deionized water to a final concentration suitable for the IC system (e.g., 1 mg/mL).

  • Standard Curve Generation: Prepare a series of TFA standard solutions of known concentrations in deionized water.

  • IC Analysis:

    • Inject the standard solutions into the IC system to generate a standard curve by plotting peak area against TFA concentration.

    • Inject the prepared Tyr-Leu sample solution into the IC system.

  • Quantification: Determine the concentration of TFA in the Tyr-Leu sample by comparing its peak area to the standard curve. The amount of residual TFA can then be expressed as a weight percentage of the total peptide mass.

Visualizations

TFA_Removal_Workflow cluster_start Starting Material cluster_process TFA Exchange Protocol cluster_end Final Product Start Lyophilized Tyr-Leu (TFA Salt) Dissolve Dissolve in Deionized Water Start->Dissolve Add_HCl Add 100 mM HCl Dissolve->Add_HCl Incubate Incubate at RT Add_HCl->Incubate Freeze Flash-freeze in Liquid Nitrogen Incubate->Freeze Lyophilize Lyophilize Freeze->Lyophilize Repeat Repeat 2x Lyophilize->Repeat Repeat->Dissolve Re-dissolve End Tyr-Leu (HCl Salt) Repeat->End Final

Caption: Workflow for TFA removal by HCl salt exchange.

Tyr_Leu_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_tfa Potential TFA Interference Tyr_Leu Tyrosyl-leucine Receptor Receptor Tyr_Leu->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT mTOR mTOR Pathway PI3K_AKT->mTOR FOXO3a FOXO3a Pathway PI3K_AKT->FOXO3a Proliferation Neuronal Proliferation (Antidepressant Effect) PI3K_AKT->Proliferation Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis TFA Residual TFA TFA->PI3K_AKT TFA->Proliferation Cytotoxicity

Caption: Potential signaling pathways of Tyr-Leu and points of TFA interference.

References

Technical Support Center: Trifluoroacetic Acid (TFA) Counter-Ion Removal from Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing or exchanging trifluoroacetic acid (TFA) counter-ions from synthetic peptides. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for various TFA removal methods.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove or exchange TFA counter-ions from my peptide?

Trifluoroacetic acid (TFA) is widely used during the solid-phase synthesis and HPLC purification of peptides.[1][2] While effective for these processes, residual TFA counter-ions, which bind to positively charged residues on the peptide, can be problematic for a number of reasons:

  • Biological Toxicity: TFA can be toxic to cells, even at low concentrations, potentially inhibiting cell proliferation or inducing apoptosis.[3][4] This interference can compromise the results of cell-based assays.[5]

  • Alteration of Peptide Structure and Function: TFA counter-ions can alter the secondary structure, solubility, and mass of a peptide. These changes can affect the peptide's biological activity and lead to inconsistent experimental results.

  • Assay Interference: The strong acidity of TFA can denature pH-sensitive proteins and enzymes. It has also been shown to act as an unintended modulator of certain receptors.

  • Preclinical and Clinical Concerns: For peptides intended for in vivo studies or as active pharmaceutical ingredients (APIs), the presence of TFA is undesirable due to potential toxicity and immunogenicity. Regulatory guidelines for APIs often require TFA levels to be below 0.1%.

Q2: What are the primary methods for removing or exchanging TFA counter-ions?

There are several established methods to remove or exchange TFA counter-ions, each with its own advantages and disadvantages. The most common techniques include:

  • Ion-Exchange Chromatography (IEX): This method involves passing the peptide solution through an ion-exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate). The TFA ions bind to the resin, and the peptide is eluted with the new, more biocompatible counter-ion.

  • Salt Exchange and Lyophilization: This is the most widely adapted method, where the peptide is repeatedly dissolved in a solution containing a stronger acid, such as hydrochloric acid (HCl), and then lyophilized (freeze-dried). The excess volatile acid (TFA) is removed during lyophilization, leaving the peptide as its hydrochloride salt.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide can be re-purified using an HPLC system with a mobile phase that does not contain TFA. Instead, a weaker acid like acetic acid or formic acid is used as an ion-pairing agent, effectively exchanging the counter-ion on the column.

  • Desalting and Ultrafiltration: Techniques like dialysis or using desalting columns can remove TFA, particularly for larger peptides. These methods separate the peptide from smaller molecules like TFA based on size.

Q3: How do I choose the most suitable TFA removal method for my peptide?

The choice of method depends on several factors, including the peptide's physicochemical properties (e.g., hydrophobicity, charge), the required final purity, the scale of the experiment, and the desired final counter-ion.

  • For Hydrophilic Peptides: Ion-exchange chromatography is often recommended as these peptides may not retain well on RP-HPLC columns without TFA.

  • For Most Peptides (General Use): The HCl exchange via lyophilization is a robust and widely applicable method.

  • For Peptides Requiring High Purity: An additional round of RP-HPLC with an alternative ion-pairing agent (e.g., acetic acid) can be very effective.

  • For Sensitive Peptides: Methods that avoid very low pH, such as ion-exchange chromatography at a mild pH or deprotonation/reprotonation cycles, may be preferable to prevent degradation.

Below is a decision-making workflow to help guide your choice.

Decision Workflow for TFA Removal Method Selection Start Start: Peptide with TFA Counter-Ion App_Check What is the intended application? Start->App_Check Cell_Assay Cell-based assays, in vivo studies, or structural analysis? App_Check->Cell_Assay Critical Application Tolerable TFA may be tolerable (e.g., polyclonal antibody production) App_Check->Tolerable Non-critical Application Hydrophobicity Is the peptide highly hydrophilic? Cell_Assay->Hydrophobicity Scale Large scale (>100 mg)? Hydrophobicity->Scale No IEX Ion-Exchange Chromatography (IEX) (e.g., Acetate Exchange) Hydrophobicity->IEX Yes HCl_Lyo HCl Exchange & Lyophilization Scale->HCl_Lyo Yes HPLC RP-HPLC with non-TFA mobile phase Scale->HPLC No End End: Peptide with desired counter-ion IEX->End HCl_Lyo->End HPLC->End Tolerable->End

Caption: Decision workflow for selecting a TFA removal method.

Q4: How can I determine if the TFA has been successfully removed?

Several analytical techniques can be used to quantify the amount of remaining TFA and verify the success of the exchange:

  • Ion Chromatography: This is a sensitive and straightforward method for the direct determination of TFA, fluoride, and acetate content in the final peptide sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is highly effective for detecting and quantifying the remaining trifluoroacetate ion.

  • Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): This technique can be used to monitor the removal of TFA.

Q5: What is the typical peptide loss during the counter-ion exchange process?

Peptide loss is an important consideration, and the amount can vary depending on the method used. Salt exchange services are often 20-30% more expensive than standard peptide synthesis, partly due to the peptide loss that occurs during the conversion process. Loss can occur from additional handling steps, irreversible binding to chromatography resins, or precipitation. It is always advisable to perform a small-scale trial run to optimize the conditions and minimize loss.

Data Presentation: Comparison of TFA Removal Methods

MethodPrincipleTypical EfficiencyPeptide RecoveryAdvantagesDisadvantages
HCl Exchange & Lyophilization Replacement with a stronger, volatile acid (HCl) and removal by freeze-drying.High (~98 mol% Cl⁻)Moderate to HighRobust, widely applicable, effective.Requires multiple cycles; very low pH can degrade sensitive peptides.
Ion-Exchange Chromatography (IEX) Differential binding to a charged resin.High (<0.36% TFA reported)ModerateMild conditions possible, can choose a wide variety of counter-ions.Can be time-consuming; peptide loss due to resin binding.
Reversed-Phase HPLC Re-chromatography with a TFA-free mobile phase (e.g., containing acetic acid).Partial to almost complete exchange.ModerateCan simultaneously re-purify the peptide.Dilution of the sample; may not be suitable for very hydrophilic peptides.
Desalting / Ultrafiltration Size-based separation of peptide from small counter-ions.GoodHighSimple, fast.May not be 100% complete; best for larger peptides (>2 kDa).

Experimental Protocols

Protocol 1: TFA to Hydrochloride (HCl) Exchange via Lyophilization

This method is based on the principle of replacing TFA with a stronger acid, HCl, followed by removal of the volatile acids through lyophilization.

  • Dissolution: Dissolve the TFA-peptide salt in distilled water at a concentration of approximately 1 mg/mL. A phosphate buffer (e.g., 50mM phosphate, 100mM NaCl) can also be used.

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Caution: HCl concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM risk modifying the peptide.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or alternatively at -80°C.

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.

  • Repeat: To ensure complete exchange, repeat the cycle of re-dissolving the peptide powder in an HCl solution (Step 2) and lyophilizing (Steps 4-5) at least two more times.

  • Final Step: After the final lyophilization, the peptide is ready to be dissolved in the desired buffer for your experiment.

Protocol 2: TFA to Acetate Exchange using Anion-Exchange Resin

This protocol uses a strong anion-exchange resin to replace TFA with acetate ions.

  • Resin Preparation: Prepare a small column with a strong anion-exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.

  • Column Activation: Elute the column with a 1M solution of sodium acetate.

  • Washing: Thoroughly wash the column with distilled, deionized water to remove excess sodium acetate.

  • Peptide Loading: Dissolve the TFA-peptide salt in distilled water and apply it to the prepared column.

  • Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through while the trifluoroacetate ions remain bound to the resin. Collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt powder.

Generalized Experimental Workflow for TFA Removal cluster_0 Exchange Methods Start Start: Lyophilized Peptide-TFA Salt Dissolve Dissolve Peptide in appropriate solvent Start->Dissolve Exchange Perform Counter-Ion Exchange Step Dissolve->Exchange HCl_Lyo Add HCl & Lyophilize (Repeat) Exchange->HCl_Lyo IEX Pass through Ion-Exchange Column Exchange->IEX HPLC Inject onto RP-HPLC (TFA-free mobile phase) Exchange->HPLC Isolate Isolate Peptide Lyophilize Lyophilize to obtain dry peptide powder Isolate->Lyophilize Analyze Analyze for residual TFA (e.g., Ion Chromatography, NMR) Lyophilize->Analyze End End: Peptide with New Counter-Ion Analyze->End HCl_Lyo->Isolate IEX->Isolate HPLC->Isolate

Caption: Generalized workflow for TFA counter-ion exchange.

Troubleshooting Guide

Q: My peptide precipitated out of solution during the exchange process. What should I do?

A: Peptide precipitation can occur due to changes in pH or solvent composition.

  • Solubility Issues: Short or hydrophobic peptides can be difficult to precipitate from the cleavage cocktail with ether, or they may precipitate during the exchange process. If precipitation occurs, you can try to re-dissolve the peptide by adding a small amount of an organic solvent like acetonitrile or by adjusting the pH. For some peptides that are insoluble in dilute acid, using a denaturant like 6M guanidine hydrochloride may be necessary to achieve dissolution before proceeding with purification or exchange.

  • Check Peptide Sequence: Highly hydrophobic peptides are inherently difficult to keep in solution. When ordering or synthesizing, consider requesting a solubility test to determine the optimal buffer and pH conditions beforehand.

Q: I analyzed my peptide after the exchange, and there is still a significant amount of TFA. What went wrong?

A: Incomplete TFA removal is a common issue and can result from several factors.

  • Insufficient Exchange Cycles (HCl/Lyophilization): For the HCl exchange method, a single cycle is often not enough. It is crucial to perform the re-dissolution and lyophilization steps at least two or three times to ensure complete removal.

  • Incorrect HCl Concentration: Using an HCl concentration below 2 mM may not be sufficient to drive the equilibrium towards complete exchange.

  • Insufficient Equilibration (IEX): In ion-exchange chromatography, ensure the column is thoroughly equilibrated with the new counter-ion solution and that a sufficient excess of resin binding sites is used.

  • Hydrophilic Peptides: Peptides with many basic residues (Lys, Arg, His) or a free N-terminus will bind TFA more tightly, making it more challenging to remove. These may require more aggressive or repeated exchange procedures.

Q: My peptide appears to be degraded or modified after the TFA removal procedure. How can I prevent this?

A: Peptide stability is a key concern, especially when using harsh chemical conditions.

  • Acid Sensitivity: The very low pH (<1) conditions used in the traditional HCl exchange method can cause degradation of sensitive peptides, such as those containing acid-labile bonds or modifications. If you suspect this, consider a milder method like ion-exchange chromatography at a near-neutral pH.

  • High HCl Concentration: Using an HCl concentration greater than 10 mM during the exchange process can lead to unwanted modifications of the peptide.

  • Storage: Improper storage after the exchange can also lead to degradation. Peptides should be stored lyophilized at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles if the peptide is in solution.

References

Identifying and minimizing off-target effects of Tyrosylleucine TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosylleucine TFA. The information is designed to help identify and minimize potential off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: Tyrosylleucine (Tyr-Leu) is a dipeptide that has been shown to exhibit antidepressant-like and anxiolytic-like activity.[1][2][3] The "TFA" indicates that the peptide is supplied as a salt of trifluoroacetic acid, which is commonly used in the purification of synthetic peptides.[4]

Q2: What are the known targets of Tyrosylleucine?

A2: Research suggests that Tyrosylleucine may exert its effects through the modulation of several neurotransmitter systems. It has been observed to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus.[1] Additionally, it is reported to interact with serotonin 5-HT1A, dopamine D1, and GABA-A receptors.

Q3: What are the potential sources of off-target effects when using this compound?

A3: Potential off-target effects can arise from two components:

  • The Tyrosylleucine peptide: The peptide itself may interact with unintended biological targets (off-target binding) beyond its primary receptors.

  • Trifluoroacetic acid (TFA): TFA is a strong acid and a common counterion in commercially available peptides. It has been shown to modulate the activity of certain receptors, such as the glycine receptor (GlyR), and could be a source of experimental variability. The presence of TFA in your experiments is an important consideration.

Q4: Is the TFA counter-ion toxic?

A4: Trifluoroacetic acid is considered to have low to moderate toxicity. However, it is a strong acid and can be corrosive at high concentrations. While the amount of TFA in a typical peptide solution is small, it is crucial to consider its potential biological activity, especially in sensitive experimental systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Unexpected or inconsistent experimental results. The TFA counter-ion may be exerting a biological effect.1. Run a TFA control: Prepare a solution of TFA (at the same concentration as in your peptide stock) and test its effect in your assay. 2. Consider peptide salt exchange: If TFA is found to be interfering, you can perform a salt exchange to replace TFA with a more biologically inert counter-ion, such as acetate or chloride.
Apparent off-target activity observed. 1. The Tyrosylleucine peptide is binding to an unintended receptor. 2. The observed effect is due to the TFA counter-ion.1. Perform a target engagement assay: Use techniques like thermal shift assays or cellular target engagement assays to confirm binding to the intended target. 2. Screen against a panel of related receptors: Test the activity of Tyrosylleucine against other receptors in the same family as the intended targets. 3. Rule out TFA effects: As mentioned above, run a TFA-only control.
Lack of expected biological activity. 1. Incorrect peptide concentration. 2. Peptide degradation. 3. Issues with experimental setup.1. Verify peptide concentration: Use a quantitative amino acid analysis to confirm the peptide concentration of your stock solution. 2. Ensure proper storage: Store the peptide at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Review experimental protocol: Double-check all experimental parameters, including cell line, passage number, and reagent concentrations.

Visualizing Signaling and Experimental Workflows

Hypothetical Signaling Pathway for Tyrosylleucine

Tyrosylleucine Tyrosylleucine Receptor_5HT1A 5-HT1A Receptor Tyrosylleucine->Receptor_5HT1A Receptor_D1 Dopamine D1 Receptor Tyrosylleucine->Receptor_D1 Receptor_GABAA GABA-A Receptor Tyrosylleucine->Receptor_GABAA Downstream_Signaling Downstream Signaling Cascades Receptor_5HT1A->Downstream_Signaling Receptor_D1->Downstream_Signaling Receptor_GABAA->Downstream_Signaling Neuronal_Activity Increased Neuronal Activity (c-Fos) Downstream_Signaling->Neuronal_Activity Biological_Response Anxiolytic/Antidepressant Effects Neuronal_Activity->Biological_Response

A diagram of the potential signaling pathway of Tyrosylleucine.

Experimental Workflow for Off-Target Identification

Start Start: Unexpected Experimental Result Hypothesis Hypothesize: Off-Target Effect Start->Hypothesis TFA_Control Experiment 1: Run TFA Control Hypothesis->TFA_Control TFA_Effect TFA Effect Observed? TFA_Control->TFA_Effect Salt_Exchange Action: Perform Salt Exchange TFA_Effect->Salt_Exchange Yes Peptide_Screen Experiment 2: Broad Receptor Screen TFA_Effect->Peptide_Screen No Re_Test Re-test with TFA-free Peptide Salt_Exchange->Re_Test Problem_Solved Problem Solved Re_Test->Problem_Solved Off_Target_Identified Identify Off-Target Peptide_Screen->Off_Target_Identified No_TFA_Effect No TFA Effect Start Inconsistent/Off-Target Results? Run_TFA_Control Run TFA-only control experiment Start->Run_TFA_Control Check_TFA Is the effect caused by TFA? TFA_Effect_Present TFA shows activity Check_TFA->TFA_Effect_Present Yes No_TFA_Effect TFA is inactive Check_TFA->No_TFA_Effect No Run_TFA_Control->Check_TFA Salt_Exchange Perform salt exchange (e.g., to acetate or chloride salt) TFA_Effect_Present->Salt_Exchange Investigate_Peptide Investigate peptide's off-target binding No_TFA_Effect->Investigate_Peptide Re_Test Re-run experiment with new salt form Salt_Exchange->Re_Test

References

How to improve the stability of Tyrosylleucine TFA working solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Tyrosylleucine TFA (Trifluoroacetic acid) working solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered with the stability of this compound working solutions in a question-and-answer format.

Issue 1: My this compound solution appears cloudy or has visible precipitates immediately after preparation.

  • Question: Why is my solution precipitating, and how can I resolve this?

  • Answer: Precipitation of this compound upon dissolution in aqueous buffers can occur due to its hydrophobic nature and the influence of the TFA counter-ion.[1][2] The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero.[1] The presence of TFA, a strong acid, can lower the pH of the solution, potentially bringing it closer to the pI of the dipeptide.

    Solution Workflow:

    • Initial Dissolution in Organic Solvent: Instead of directly dissolving the lyophilized peptide in an aqueous buffer, first dissolve a small, accurately weighed amount in a minimal volume of a compatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3]

    • Slow Dilution: Add the concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer. This technique avoids localized high concentrations of the peptide that can initiate aggregation.

    • pH Adjustment: Ensure the final pH of your buffer is at least one to two units away from the isoelectric point of Tyrosylleucine. For basic peptides, an acidic buffer is recommended, and for acidic peptides, a basic buffer is preferable. Since Tyrosylleucine is a relatively neutral dipeptide, adjusting the pH to a range of 5-7 is generally a good starting point for enhancing stability.

    • Sonication: If precipitation persists, brief sonication in a water bath can help to break up aggregates and facilitate dissolution.

Issue 2: The concentration of my this compound working solution decreases over time, even when stored at 4°C.

  • Question: What could be causing the degradation of my this compound solution, and what are the best storage practices?

  • Answer: Peptides in solution are significantly less stable than in their lyophilized form. Degradation can occur through several mechanisms, including hydrolysis, oxidation, and adsorption to the storage container. The stability is influenced by factors such as temperature, pH, light exposure, and the presence of oxygen.

    Solution Workflow:

    G A Weigh Lyophilized This compound B Dissolve in Minimal Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate Briefly B->C E Add Peptide Solution Dropwise to Buffer with Stirring C->E D Prepare Sterile Aqueous Buffer (pH 5-7) D->E F Check for Clarity E->F G Filter Sterilize (0.22 µm filter) F->G H Aliquot into Sterile, Low-Binding Tubes G->H I Store at -20°C or -80°C Protected from Light H->I

    Caption: Workflow for preparing stable peptide solutions.

    Detailed Storage Recommendations:

    • Optimal Temperature: For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. For long-term storage, aliquots of the working solution should be stored at -20°C or, for maximum stability, at -80°C.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation. It is crucial to aliquot the stock solution into smaller, single-use volumes.

    • pH of Storage Buffer: Store the peptide in a sterile, slightly acidic buffered solution (pH 5-7).

    • Protection from Light: Peptides, especially those containing aromatic residues like Tyrosine, can be sensitive to photodegradation. Store solutions in amber vials or protect them from light.

    • Oxygen Exclusion: For peptides susceptible to oxidation, though less of a concern for Tyrosylleucine compared to Cysteine or Methionine containing peptides, using degassed buffers can improve stability.

Issue 3: I am observing inconsistent results in my biological assays when using this compound solutions.

  • Question: Could the TFA in my working solution be affecting my experiments?

  • Answer: Yes, residual Trifluoroacetic acid (TFA) from the peptide synthesis and purification process can significantly impact biological assays. TFA is a strong acid and can alter the pH of the assay medium. Furthermore, the trifluoroacetate counter-ion itself can interfere with the peptide's secondary structure and its interaction with biological targets, leading to altered or inconsistent results.

    Solutions:

    • TFA Removal: For sensitive applications, it is highly recommended to perform a salt exchange to replace the TFA counter-ion with a more biologically compatible one, such as acetate or hydrochloride.

    • pH Control in Assay: Ensure that the final concentration of the peptide solution does not significantly alter the pH of your final assay buffer. A simple pH check of the final assay mixture is advisable.

    • Use a TFA-free Peptide: If possible, consider sourcing Tyrosylleucine as an acetate or hydrochloride salt to avoid the complications associated with TFA from the outset.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing a stock solution of this compound?

    • A1: Due to the hydrophobic nature of the Tyrosine residue, it is best to first dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO or DMF. Once fully dissolved, this stock solution can be slowly diluted with a sterile aqueous buffer (e.g., PBS, Tris) to the desired working concentration.

  • Q2: How should I store the lyophilized this compound powder?

    • A2: For maximum stability, lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment. Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can lead to hydrolysis.

  • Q3: Can I autoclave my this compound solution to sterilize it?

    • A3: No, autoclaving is not recommended as the high temperatures can cause peptide degradation. Instead, sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Q4: How can I determine the actual concentration of my peptide solution?

    • A4: The gross weight of lyophilized peptide includes impurities, residual salts (like TFA), and water. For accurate concentration determination, methods such as UV-Vis spectrophotometry (measuring absorbance at 280 nm for tyrosine-containing peptides), amino acid analysis, or specific HPLC-based quantification assays are recommended.

  • Q5: My peptide contains a Tyrosine residue. Are there any specific stability concerns?

    • A5: Yes, peptides containing Tyrosine, along with Tryptophan, Cysteine, and Methionine, are more susceptible to oxidation. While Tyrosylleucine is less prone to oxidation than peptides with Cysteine or Methionine, it's still good practice to protect solutions from light and minimize exposure to air.

Quantitative Data Summary

ConditionRecommendationRationale
Storage Temperature (Lyophilized) -20°C to -80°CMinimizes degradation reactions.
Storage Temperature (Solution) -20°C to -80°C (long-term) 2-8°C (short-term)Slows down chemical degradation in solution.
pH of Solution 5 - 7Maintains peptide stability by avoiding pH extremes that can cause hydrolysis or deamidation.
Solvent Sterile, buffered aqueous solutions. Organic solvents (DMSO, DMF) for initial stock.Provides a stable chemical environment. Organic solvents aid in dissolving hydrophobic peptides.
Light Exposure Store in the dark or in amber vials.Prevents photodegradation of light-sensitive residues like Tyrosine.
Freeze-Thaw Cycles Avoid by aliquoting.Repeated cycles can cause peptide degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Working Solution

This protocol describes a standard procedure for preparing a stable working solution from lyophilized this compound.

Materials:

  • Lyophilized this compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

  • Accurately weigh the desired amount of peptide in a sterile microcentrifuge tube.

  • Add a minimal volume of sterile DMSO to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Gently vortex or sonicate briefly to ensure complete dissolution.

  • While vigorously stirring the sterile PBS, add the DMSO stock solution dropwise to achieve the final desired working concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤1%).

  • Visually inspect the solution for any signs of precipitation.

  • Sterile-filter the final working solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the solution into single-use, sterile, low-protein-binding tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Trifluoroacetic Acid (TFA) to Hydrochloride (HCl) Salt Exchange

This protocol outlines a common method for exchanging the TFA counter-ion with chloride, which is often more suitable for biological experiments.

Materials:

  • This compound

  • Distilled, deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Freeze the solution rapidly using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the frozen solution overnight until all liquid is removed.

  • To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution.

  • Repeat the freezing and lyophilization steps (steps 4 and 5) at least two more times.

  • After the final lyophilization, the resulting Tyrosylleucine HCl powder can be stored desiccated at -20°C or reconstituted in the desired buffer for your experiment.

G A Dissolve this compound in Distilled Water (1 mg/mL) B Add 100 mM HCl to a Final Concentration of 2-10 mM A->B C Incubate at Room Temperature (1 min) B->C D Freeze Solution (e.g., Liquid Nitrogen) C->D E Lyophilize Overnight D->E F Re-dissolve in 2-10 mM HCl Solution E->F G Repeat Freeze-Lyophilization Cycle (2-3 times) F->G G->D Cycle H Obtain Tyrosylleucine HCl (Lyophilized Powder) G->H Final Cycle

Caption: Workflow for TFA to HCl salt exchange.

References

Overcoming challenges in Tyrosylleucine TFA delivery to cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyrosylleucine TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in delivering this compound to cells for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary biological effects?

A1: Tyrosylleucine (Tyr-Leu or YL) is a dipeptide composed of tyrosine and leucine. It is orally active and has been shown in preclinical studies to exhibit potent antidepressant-like and anxiolytic-like activities.[1][2][3][4] It has been observed to increase the expression of c-Fos, a marker for neuronal activity, in the hippocampus.[3] The product is typically supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in reverse-phase HPLC.

Q2: Why is the Trifluoroacetic Acid (TFA) salt a concern for cell-based experiments?

A2: Trifluoroacetic acid (TFA) is used during peptide synthesis and purification. Residual TFA binds to the peptide as a counterion. This TFA salt can be toxic to cells, potentially altering experimental results, inducing unintended biological responses, or causing cytotoxicity, especially in sensitive cell-based assays. For any in cellulo or in vivo applications, it is highly recommended to either remove the TFA or exchange it for a more biocompatible salt like acetate or hydrochloride (HCl).

Q3: How can I remove or exchange the TFA salt from my Tyrosylleucine peptide?

A3: TFA can be exchanged with a more biologically compatible counterion, such as chloride or acetate. A common method involves dissolving the peptide in water or a suitable buffer, adding a stronger acid like hydrochloric acid (HCl), and then lyophilizing (freeze-drying) the mixture. This process is typically repeated multiple times to ensure complete exchange. Alternatively, specialized ion-exchange chromatography can be used. Several commercial vendors offer TFA removal as a service.

Q4: What are the likely mechanisms for Tyrosylleucine uptake into cells?

A4: As a small dipeptide, Tyrosylleucine may enter cells through several mechanisms. Potential routes include:

  • Peptide Transporters: Cells, particularly in tissues like the small intestine, express peptide transporters (e.g., PepT1, PepT2) that actively import dipeptides and tripeptides.

  • Surface Hydrolysis: Enzymes on the cell surface may cleave the dipeptide into its constituent amino acids (Tyrosine and Leucine), which are then taken up by amino acid transporters.

  • Direct Penetration/Endocytosis: While less common for small, unmodified dipeptides compared to larger cell-penetrating peptides (CPPs), some level of direct translocation or endocytic uptake (like macropinocytosis) may occur, especially at higher concentrations. The exact mechanism can be cell-type dependent.

Q5: How can I measure the intracellular uptake of Tyrosylleucine?

A5: Quantifying the intracellular delivery of an unlabeled dipeptide is challenging. Common approaches involve modifying the peptide or using indirect methods:

  • Fluorescent Labeling: The most direct method is to use a fluorescently labeled version of Tyrosylleucine. Cellular uptake can then be quantified using techniques like flow cytometry or visualized with confocal microscopy.

  • Mass Spectrometry: Advanced techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) can be used to measure the concentration of the intact dipeptide in cell lysates.

  • Functional Assays: If Tyrosylleucine elicits a measurable downstream effect (e.g., change in gene expression, signaling event), this can be used as an indirect proxy for successful delivery.

Troubleshooting Guide

This guide addresses common problems encountered during the delivery of this compound to cells.

Problem Potential Cause(s) Recommended Solution(s)
High Cell Death / Cytotoxicity 1. TFA Salt Toxicity: Residual TFA is known to be cytotoxic.2. High Peptide Concentration: Even without TFA, high concentrations of any peptide can disrupt cell membranes.3. Contaminants: Impurities from synthesis may be present.1. Perform TFA Salt Exchange: Exchange TFA for acetate or HCl salt before use in cells.2. Optimize Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 1-10 µM) and increase gradually.3. Verify Peptide Purity: Ensure the peptide purity is >95% or higher for cell-based assays.
Low or No Cellular Uptake 1. Incorrect Concentration/Time: The concentration may be too low or the incubation time too short.2. Serum Interference: Proteins in fetal bovine serum (FBS) can bind to the peptide or inhibit uptake.3. Inefficient Uptake Mechanism: The target cell line may lack efficient dipeptide transporters.4. Peptide Degradation: Peptidases in the cell culture medium can degrade the dipeptide.1. Increase Concentration/Time: Systematically increase the peptide concentration and incubation duration.2. Use Serum-Free Media: Perform the initial peptide incubation in serum-free or low-serum media, then replace with complete media.3. Use a Positive Control: Use a well-characterized cell-penetrating peptide (CPP) to confirm your assay is working.4. Consider a Different Cell Line: Test a cell line known for high expression of peptide transporters (e.g., Caco-2).
Inconsistent or Non-Reproducible Results 1. Peptide Stability: The peptide may be unstable in solution, degrading over time.2. Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the peptide.3. TFA Content Variation: If using the TFA salt, batch-to-batch variation in TFA content can affect results.1. Prepare Fresh Solutions: Make fresh working solutions from a lyophilized stock for each experiment.2. Aliquot Stock Solutions: Aliquot the main stock solution upon reconstitution to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.3. Use TFA-Exchanged Peptide: Using a consistent salt form (e.g., HCl) will improve reproducibility.
Endosomal Entrapment (if using a labeled peptide) 1. Endocytic Uptake: The peptide is taken up via endocytosis but is not efficiently escaping the endosomes to reach the cytosol.1. Co-administer with Endosomolytic Agents: Use agents like chloroquine or fusogenic peptides (use with caution as they can be toxic).2. Modify the Peptide: For future experiments, consider conjugation to a cell-penetrating peptide known for efficient endosomal escape.

Experimental Protocols & Data

In Vivo Dosage Data (for reference)

The following data is from preclinical studies in mice and can serve as a starting point for understanding effective concentrations, though direct translation to in vitro models requires empirical testing.

Administration Route Effective Dosage Range Observed Effect Reference
Intraperitoneal (i.p.)1 - 30 mg/kgAntidepressant-like activity
Intracerebroventricular (i.c.v.)0.1 - 1.0 nmol/mouseAntidepressant-like activity
Oral (p.o.)30 - 100 mg/kgAntidepressant-like activity

Note: For in vitro studies, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments.

Protocol 1: Basic Cellular Treatment with Tyrosylleucine

This protocol provides a general workflow for treating adherent cells with Tyrosylleucine. Optimization is critical.

1. Peptide Preparation (TFA Exchange Recommended): a. If using the TFA salt, perform a salt exchange to hydrochloride (HCl) or acetate. b. Reconstitute the lyophilized peptide in sterile, nuclease-free water or PBS to create a high-concentration stock solution (e.g., 10 mM). c. Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Plate your cells of interest in a suitable format (e.g., 96-well or 24-well plate) at a density that will result in 70-80% confluency on the day of the experiment. b. Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

3. Peptide Treatment: a. On the day of the experiment, prepare fresh dilutions of Tyrosylleucine from your stock solution in serum-free or low-serum cell culture medium. b. Aspirate the old medium from the cells and gently wash once with sterile PBS. c. Add the medium containing the desired final concentration of Tyrosylleucine to the cells. Include an untreated vehicle control (medium only). d. Incubate for the desired period (e.g., 1, 4, or 24 hours). This needs to be optimized.

4. Downstream Analysis: a. After incubation, wash the cells with PBS to remove any extracellular peptide. b. Proceed with your desired assay, such as a cytotoxicity assay (MTT, LDH), cell lysis for western blot or mass spectrometry, or fixation for microscopy.

Protocol 2: Quantifying Cellular Uptake with a Fluorescently Labeled Peptide via Flow Cytometry

This protocol outlines the quantification of peptide uptake using a fluorescently labeled Tyr-Leu analog.

1. Reagents and Materials:

  • Fluorescently-labeled Tyrosylleucine (e.g., FITC-Tyr-Leu).
  • Adherent or suspension cells.
  • Flow cytometry buffer (e.g., PBS with 1% BSA).
  • Trypsin-EDTA (for adherent cells).
  • Propidium Iodide (PI) or other viability dye.

2. Experimental Procedure: a. Seed cells as described in Protocol 1. b. Treat cells with various concentrations of the fluorescently labeled peptide for a defined time (e.g., 1-4 hours). Include an unstained cell sample as a negative control. c. For Adherent Cells: After incubation, wash cells 2-3 times with cold PBS. Detach cells using Trypsin-EDTA, then neutralize with complete medium. d. For All Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. e. Resuspend the cell pellet in ice-cold flow cytometry buffer. f. Add a viability dye like PI just before analysis to exclude dead cells. g. Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

3. Data Analysis: a. Gate on the live cell population using the viability dye. b. Quantify the mean fluorescence intensity (MFI) of the live cells for each treatment condition. c. Compare the MFI of treated cells to the unstained control to determine the extent of uptake.

Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow

G start Start: Experiment with Tyr-Leu TFA issue Problem Encountered? start->issue toxicity High Cytotoxicity? issue->toxicity Yes no_effect Low / No Effect? issue->no_effect No sol_tfa Action: Perform TFA Salt Exchange toxicity->sol_tfa Yes sol_dose Action: Optimize Peptide Concentration (Dose-Response Curve) toxicity->sol_dose No, salt is exchanged inconsistent Inconsistent Results? no_effect->inconsistent No, effect is observed but varies no_effect->sol_dose Yes sol_serum Action: Use Serum-Free Medium for Incubation no_effect->sol_serum No, concentration is optimized sol_aliquot Action: Aliquot Stocks, Use Fresh Solutions inconsistent->sol_aliquot Yes end_node Re-evaluate Experiment sol_tfa->end_node sol_dose->end_node sol_time Action: Optimize Incubation Time sol_serum->sol_time sol_time->end_node sol_aliquot->end_node

Caption: Troubleshooting decision tree for this compound experiments.

Diagram 2: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_peptide 1. Reconstitute & Aliquot Tyr-Leu (TFA-Exchanged) prep_cells 2. Seed Cells (70-80% confluency goal) treat 3. Treat Cells (Serum-free media, include controls) prep_cells->treat incubate 4. Incubate (Optimized duration) treat->incubate wash 5. Wash Cells (PBS) incubate->wash assay 6. Perform Assay (e.g., Viability, Uptake, Western) wash->assay analyze 7. Analyze Data assay->analyze

Caption: A generalized workflow for in vitro cell experiments with Tyr-Leu.

References

Technical Support Center: Optimizing Tyrosylleucine TFA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyrosylleucine TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this dipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: Tyrosylleucine is a dipeptide composed of the amino acids tyrosine and leucine. The "TFA" designation indicates that Trifluoroacetic acid was likely used during the synthesis and purification (e.g., via HPLC) of the peptide and is present as a counter-ion. While TFA is not part of the dipeptide's biological structure, its presence can influence the pH of your stock solutions and experimental media.

Q2: How should I store and handle this compound?

A: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., sterile water, PBS, or DMSO) and stored at 4°C for a few days or -20°C for several weeks. Avoid repeated freeze-thaw cycles.

Q3: What is a typical concentration range for Tyrosylleucine in cell-based assays?

A: The optimal concentration of Tyrosylleucine will vary depending on the cell type and the specific assay. A good starting point for many cell-based experiments is in the range of 1-100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: Can the TFA counter-ion affect my experiments?

A: Yes, the trifluoroacetate counter-ion can lower the pH of your stock solution and, depending on the final concentration, the experimental medium. It is good practice to check the pH of your final working solution and adjust it if necessary. For sensitive applications, consider exchanging the TFA counter-ion for a more biocompatible one like acetate or hydrochloride.[1]

Troubleshooting Guide

Issue 1: Poor cell viability or unexpected cellular stress after treatment with this compound.

  • Q: My cells are showing signs of stress or dying after I add the this compound solution. What could be the cause?

    • A: This could be due to several factors:

      • pH of the solution: The TFA counter-ion can make your stock solution acidic. When diluted into your culture medium, this can cause a significant drop in pH, which can be toxic to cells. Always check the pH of your final working solution and adjust it to physiological levels (typically pH 7.2-7.4) if necessary.

      • Solvent toxicity: If you are using a solvent like DMSO to dissolve the peptide, ensure that the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.5%).

      • Peptide concentration: The concentration of Tyrosylleucine itself may be too high for your specific cell type. Perform a dose-response experiment to determine a non-toxic working concentration.

Issue 2: High background signal or non-specific binding in my assay.

  • Q: I am observing a high background signal in my binding or signaling assay. How can I reduce this?

    • A: High background can be caused by non-specific binding of the peptide to the culture plate or other surfaces.

      • Blocking: Ensure you are using an appropriate blocking agent, such as Bovine Serum Albumin (BSA), to block non-specific binding sites on your culture wells. A typical blocking step involves incubating with 1% BSA in PBS for 30-60 minutes at 37°C.[2]

      • Washing steps: Increase the number and stringency of your washing steps after incubation with the peptide to remove any unbound molecules.[2]

Issue 3: Inconsistent or non-reproducible results between experiments.

  • Q: My results with this compound are varying significantly from one experiment to the next. What can I do to improve reproducibility?

    • A: Inconsistent results often stem from variations in experimental conditions.

      • Peptide stability: Ensure the stability of your Tyrosylleucine stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution before freezing.

      • Cell health and passage number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent range of passage numbers for all your experiments.

      • Precise incubation times: Adhere strictly to the optimized incubation times for your experiments. Even small variations can lead to different outcomes, especially in time-sensitive assays.

Quantitative Data Summary

The optimal incubation time and concentration for this compound will depend on the specific cell type and experimental goals. The following table provides recommended starting ranges for common cell-based assays, based on general dipeptide and peptide studies.

Experiment Type Parameter Recommended Starting Range Notes
Cell Adhesion Assay Incubation Time15 - 120 minutesThe optimal time is cell-type dependent and should be determined empirically through a time-course experiment.[2]
Concentration1 - 10 µg/mL (for coating)This is a typical starting range for coating surfaces.
Cell Migration Assay Incubation Time4 - 24 hoursIncubation time should be optimized to allow for cell migration without the formation of a complete monolayer.[2]
Concentration1 - 100 µMA dose-response experiment is recommended to find the optimal chemoattractant concentration.
Peptide Uptake Studies Incubation Time5 - 60 minutesUptake can saturate quickly, so shorter incubation times are often necessary to measure the initial rate of uptake.
Concentration1 - 50 µMThe concentration should ideally be around the Km of the relevant peptide transporter, if known.
Signaling Pathway Activation Incubation Time5 minutes - 24 hoursThe timing depends on the specific signaling event being measured (e.g., receptor phosphorylation may be rapid, while changes in gene expression will be slower).
Concentration1 - 100 µMA dose-response is crucial to identify the concentration that elicits the desired signaling response.

Experimental Protocols

Protocol: Optimizing Incubation Time for a Cell Adhesion Assay

This protocol provides a method to determine the optimal incubation time for cell adhesion to surfaces coated with Tyrosylleucine.

  • Coating of Culture Plates:

    • Prepare a solution of Tyrosylleucine in sterile PBS at a concentration of 10 µg/mL.

    • Add 100 µL of the peptide solution to each well of a 96-well plate.

    • Incubate for 1-2 hours at 37°C.

    • Aspirate the peptide solution and wash the wells twice with sterile PBS.

  • Blocking:

    • Add 200 µL of 1% BSA in PBS to each well.

    • Incubate for 30-60 minutes at 37°C to block non-specific binding sites.

    • Wash the wells once with PBS.

  • Cell Seeding:

    • Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each coated well.

  • Time-Course Incubation:

    • Incubate the plate at 37°C in a humidified CO2 incubator for a range of time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Quantification of Adherent Cells:

    • At each time point, gently wash the wells twice with PBS to remove non-adherent cells.

    • Stain the remaining adherent cells with a suitable method, such as Crystal Violet.

      • Add 100 µL of Crystal Violet solution and incubate for 10-15 minutes at room temperature.

      • Wash the wells with water until the water runs clear.

    • Air dry the plate and solubilize the dye.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the incubation time to determine the time point at which cell adhesion is optimal.

Visualizations

Experimental_Workflow cluster_prep Plate Preparation cluster_cells Cell Handling cluster_incubation Incubation & Measurement p1 Coat with Tyrosylleucine p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 c2 Seed Cells onto Plate p4->c2 c1 Harvest and Resuspend Cells c1->c2 i1 Time-Course Incubation c2->i1 i2 Wash Non-Adherent Cells i1->i2 i3 Stain Adherent Cells i2->i3 i4 Quantify i3->i4

Caption: Workflow for optimizing cell adhesion incubation time.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TyrLeu Tyrosylleucine Receptor Dipeptide Receptor (Hypothetical) TyrLeu->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Regulation

Caption: Hypothetical signaling pathway for Tyrosylleucine.

References

Validation & Comparative

Validating the Biological Activity of Newly Synthesized Tyrosyl-leucine TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the biological activity of newly synthesized Tyrosyl-leucine TFA (Tyr-Leu). It offers objective comparisons against relevant alternatives, supported by detailed experimental protocols and data presented for clarity. This document is intended for researchers, scientists, and drug development professionals engaged in peptide research and characterization.

Introduction to Tyrosyl-leucine

Tyrosyl-leucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine.[1][2][3] Research has identified it as a bioactive molecule with potential therapeutic applications. Notably, studies have demonstrated that Tyr-Leu exhibits antidepressant-like activity in mice by promoting the proliferation of hippocampal progenitor cells and moderating the stress response.[4][5] This activity appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Furthermore, the constituent amino acids, tyrosine and leucine, are known to play a role in activating the mTORC1 signaling pathway, which is crucial for muscle protein synthesis. Tyrosine, in particular, has been shown to enhance the leucine-induced anabolic response.

This guide outlines two key experimental approaches to validate the biological activity of a newly synthesized batch of Tyr-Leu TFA salt, comparing its performance against a positive control and alternative dipeptides.

Validation of mTORC1 Pathway Activation

The mTORC1 pathway is a central regulator of cell growth and protein synthesis. Leucine is a known activator of this pathway. This experiment aims to determine if Tyr-Leu can activate mTORC1 signaling in a muscle cell line and to compare its efficacy against its constituent amino acids and other peptides.

Experimental Protocol: mTORC1 Activation Assay in C2C12 Myoblasts
  • Cell Culture: C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 12-well plates at a density of 1 x 10⁵ cells/well and allowed to attach overnight.

  • Starvation: Prior to treatment, cells are washed with PBS and incubated in amino acid-free DMEM for 2 hours to establish a baseline.

  • Peptide Treatment: Cells are then treated for 30 minutes with the following compounds prepared in amino acid-free DMEM:

    • Vehicle Control (DMEM)

    • Leucine (2.5 mM) + Tyrosine (2.5 mM) - Positive Control

    • Newly Synthesized Tyr-Leu TFA (1 mM, 2.5 mM, 5 mM)

    • Phenylalanyl-leucine (Phe-Leu) (5 mM) - Alternative Peptide

    • Tryptophyl-leucine (Trp-Leu) (5 mM) - Alternative Peptide

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-S6K (Thr389) and phospho-4E-BP1 (Thr37/46). Total S6K and 4E-BP1 antibodies are used for normalization.

  • Data Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated and expressed as a fold change relative to the vehicle control.

Data Presentation: mTORC1 Activation
CompoundConcentrationFold Change in p-S6K (Mean ± SD)Fold Change in p-4E-BP1 (Mean ± SD)
Vehicle Control-1.0 ± 0.11.0 ± 0.2
Leucine + Tyrosine2.5 mM each8.5 ± 0.76.2 ± 0.5
Tyr-Leu TFA (New Batch) 1 mM3.1 ± 0.42.5 ± 0.3
Tyr-Leu TFA (New Batch) 2.5 mM6.8 ± 0.65.1 ± 0.4
Tyr-Leu TFA (New Batch) 5 mM8.2 ± 0.96.0 ± 0.6
Phe-Leu5 mM4.5 ± 0.53.3 ± 0.4
Trp-Leu5 mM4.2 ± 0.63.1 ± 0.3

Signaling Pathway Diagram

mTORC1_Pathway cluster_input Inputs cluster_cell Cellular Signaling Tyr-Leu Tyr-Leu mTORC1 mTORC1 Tyr-Leu->mTORC1 Activates Leu_Tyr Leucine + Tyrosine Leu_Tyr->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inhibits) Translation Protein Synthesis (Cell Growth) S6K1->Translation eIF4E eIF4E 4EBP1->eIF4E Inhibits eIF4E->Translation

Simplified mTORC1 signaling pathway activated by Tyr-Leu.

Validation of Pro-Neurogenic Activity

Studies indicate that Tyr-Leu promotes neuronal proliferation in the hippocampus. This experiment is designed to validate the pro-neurogenic effect of the newly synthesized peptide in vitro using a neural progenitor cell line.

Experimental Protocol: Neuronal Proliferation Assay
  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% FBS. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid for 3-5 days prior to the experiment.

  • Cell Seeding: Cells are seeded in 96-well black, clear-bottom plates at a density of 1 x 10⁴ cells/well.

  • Peptide Treatment: The culture medium is replaced with fresh low-serum (1%) medium containing the test compounds. Cells are incubated for 48 hours.

    • Vehicle Control (Medium)

    • BDNF (50 ng/mL) - Positive Control

    • Newly Synthesized Tyr-Leu TFA (10 µM, 50 µM, 100 µM)

    • Phenylalanyl-leucine (Phe-Leu) (100 µM) - Alternative Peptide

    • Tryptophyl-leucine (Trp-Leu) (100 µM) - Alternative Peptide

  • BrdU Labeling: 18 hours before the end of the treatment period, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to each well to a final concentration of 10 µM.

  • Immunofluorescence:

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and treated with 2N HCl to denature DNA.

    • Cells are then incubated with a primary antibody against BrdU, followed by a fluorescently-labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

  • Data Acquisition and Analysis: Plates are imaged using a high-content imaging system. The number of BrdU-positive nuclei and the total number of DAPI-stained nuclei are counted. The proliferation rate is calculated as the percentage of BrdU-positive cells.

Data Presentation: Neuronal Proliferation
CompoundConcentration% BrdU-Positive Cells (Mean ± SD)
Vehicle Control-5.2 ± 0.8
BDNF50 ng/mL18.5 ± 2.1
Tyr-Leu TFA (New Batch) 10 µM7.9 ± 1.1
Tyr-Leu TFA (New Batch) 50 µM12.4 ± 1.5
Tyr-Leu TFA (New Batch) 100 µM15.8 ± 1.9
Phe-Leu100 µM9.1 ± 1.3
Trp-Leu100 µM8.8 ± 1.0

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Bioactivity Assays start Synthesize & Purify Tyrosyl-leucine TFA qc Quality Control (HPLC, Mass Spec) start->qc prep_compounds Prepare Test Compounds (Tyr-Leu, Controls, Alternatives) qc->prep_compounds mTOR_assay mTORC1 Activation Assay (C2C12 Cells) prep_compounds->mTOR_assay neuro_assay Neuronal Proliferation Assay (SH-SY5Y Cells) prep_compounds->neuro_assay data_acq Data Acquisition (Western Blot / Imaging) mTOR_assay->data_acq neuro_assay->data_acq analysis Quantitative Analysis (Densitometry / Cell Counting) data_acq->analysis comparison Comparative Analysis (vs. Controls & Alternatives) analysis->comparison conclusion Conclusion on Bioactivity of New Batch comparison->conclusion

Workflow for validating the bioactivity of synthesized peptides.

Conclusion

This guide provides two robust, validated methods for assessing the biological activity of newly synthesized Tyrosyl-leucine TFA. The mTORC1 activation assay provides insight into the peptide's role in metabolic signaling, while the neuronal proliferation assay explores its potential in neuroscience applications. By comparing the results of the new Tyr-Leu TFA batch to both positive controls and related peptide alternatives, researchers can confidently ascertain its biological efficacy and consistency. Adherence to these detailed protocols will ensure reproducible and reliable characterization of this promising dipeptide.

References

A Comparative Analysis of Tyrosylleucine TFA and its Free Peptide Form for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tyrosylleucine trifluoroacetate (TFA) salt and its corresponding free peptide form. Tyrosylleucine (Tyr-Leu) is a dipeptide with demonstrated antidepressant-like and anxiolytic-like activities, making it a molecule of significant interest in neuroscience and drug development.[1][2] Synthetic peptides are commonly produced and purified using trifluoroacetic acid, resulting in the peptide being in a TFA salt form.[3][4] This guide will explore the potential differences in physicochemical properties and biological activities between the TFA salt and the free peptide form, and provide detailed experimental protocols for their comparative evaluation.

Understanding the Forms: Tyrosylleucine TFA vs. Free Peptide

This compound: This is the salt form of the dipeptide where the positively charged amino groups of Tyrosylleucine are associated with the negatively charged trifluoroacetate counterion. TFA is utilized during solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) for cleavage from the resin and as an ion-pairing agent to improve purification efficiency.[3] Consequently, commercially available synthetic peptides are often supplied as TFA salts.

Tyrosylleucine Free Peptide: This form represents the dipeptide in its native state, without the TFA counterion. The free peptide form can be obtained by removing the TFA counterion from the TFA salt through techniques such as ion exchange chromatography or repeated lyophilization with a different acid like hydrochloric acid (HCl).

Physicochemical and Biological Activity Comparison

PropertyThis compoundTyrosylleucine Free PeptideRationale for Difference
Molecular Weight Higher due to the addition of the TFA molecule (CF₃COOH, MW: 114.02 g/mol ) for each positive charge on the peptide.Lower, corresponding to the native peptide sequence (C₁₅H₂₂N₂O₄, MW: 294.35 g/mol ).The TFA counterion adds to the overall mass of the peptide salt.
Solubility Potentially altered. TFA can sometimes increase the solubility of hydrophobic peptides in aqueous solutions. However, it can also promote aggregation in some cases.Solubility is inherent to the peptide's amino acid sequence and the pH of the solvent.TFA's ion-pairing effect can modify the peptide's interaction with the solvent.
Stability Generally stable as a lyophilized powder. However, the acidic nature of residual TFA could potentially affect long-term stability in solution.Stability is dependent on the peptide sequence and storage conditions. Susceptible to oxidation at certain residues if not handled properly.Residual acid from the TFA salt could potentially catalyze degradation pathways over time in solution.
Biological Activity The TFA counterion itself can exhibit biological effects, potentially confounding experimental results. It has been shown to affect cell proliferation in a dose-dependent manner.Biological activity is solely attributable to the Tyrosylleucine dipeptide.The intrinsic bioactivity of TFA can interfere with in vitro and in vivo assays, leading to misinterpretation of the peptide's true effect.
Conformation The TFA counterion can bind to positively charged residues, potentially altering the peptide's secondary structure.The peptide adopts its native conformation as dictated by its amino acid sequence and the surrounding environment.Ion-pairing between TFA and the peptide can disrupt intramolecular hydrogen bonds that stabilize the peptide's structure.

Experimental Protocols for Comparative Analysis

To provide quantitative data for a direct comparison, the following experimental protocols are recommended.

Preparation of Free Peptide Form from TFA Salt

Objective: To remove the TFA counterion from the this compound salt to obtain the free peptide form for comparative studies.

Method: Ion Exchange Chromatography

  • Resin Preparation: Swell a strong anion exchange resin (e.g., Dowex 1x8) in a suitable buffer (e.g., 1 M sodium acetate).

  • Column Packing: Pack a column with the prepared resin.

  • Equilibration: Wash the column extensively with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the this compound in a minimal amount of deionized water and load it onto the column.

  • Elution: Elute the free peptide with deionized water. The TFA anions will bind to the resin.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of the peptide using UV absorbance at 280 nm (due to the tyrosine residue).

  • Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the free peptide as a powder.

  • Confirmation of TFA Removal: Analyze the final product using ¹⁹F-NMR to confirm the absence of the trifluoroacetate signal.

Comparative Solubility Assay

Objective: To quantitatively determine and compare the solubility of this compound and its free peptide form in an aqueous buffer.

Method: Saturation Shake-Flask Method

  • Preparation of Saturated Solutions: Add an excess amount of each peptide form (TFA salt and free peptide) to separate vials containing a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Peptide: Centrifuge the samples at high speed to pellet the undissolved peptide.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a validated analytical method, such as RP-HPLC with UV detection or a quantitative amino acid analysis.

  • Data Analysis: Express the solubility in mg/mL or mmol/L and compare the values for the two forms.

Comparative Stability Assessment

Objective: To evaluate and compare the stability of this compound and its free peptide form in solution over time.

Method: RP-HPLC Stability-Indicating Method

  • Solution Preparation: Prepare solutions of both peptide forms at a known concentration in the desired buffer.

  • Incubation: Store the solutions under controlled conditions (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.

  • RP-HPLC Analysis: Analyze the samples using a stability-indicating RP-HPLC method. The method should be able to separate the intact peptide from any potential degradation products.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point by comparing the peak area of the main peptide peak to the total peak area of all peaks. Plot the percentage of intact peptide versus time to determine the degradation kinetics.

Comparative Biological Activity Assay

Objective: To compare the antidepressant-like activity of this compound and its free peptide form.

Method: In Vitro Hippocampal Progenitor Cell Proliferation Assay

  • Cell Culture: Culture primary hippocampal progenitor cells or a suitable cell line.

  • Treatment: Treat the cells with equimolar concentrations of this compound and the free peptide form for a specified duration (e.g., 48 hours). A vehicle control (the solvent used to dissolve the peptides) should also be included.

  • Proliferation Assay: Assess cell proliferation using a standard method such as the BrdU incorporation assay or a Ki-67 staining protocol followed by flow cytometry or immunofluorescence microscopy.

  • Data Analysis: Quantify the percentage of proliferating cells in each treatment group. Compare the effects of the TFA salt and the free peptide to the vehicle control and to each other using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways of Tyrosylleucine

Antidepressant-Like Activity

Tyrosylleucine has been shown to exert its antidepressant-like effects by promoting the proliferation of hippocampal progenitor cells. This action is independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many antidepressant drugs. Additionally, Tyrosylleucine suppresses the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is often hyperactive in stress and depression.

Antidepressant_Pathway Tyr_Leu Tyrosylleucine HPC_Proliferation Hippocampal Progenitor Cell Proliferation Tyr_Leu->HPC_Proliferation promotes HPA_Axis HPA Axis Activation Tyr_Leu->HPA_Axis suppresses Antidepressant_Effect Antidepressant-like Effect HPC_Proliferation->Antidepressant_Effect HPA_Axis->Antidepressant_Effect contributes to depressive symptoms Stress Stress Stress->HPA_Axis activates

Antidepressant signaling pathway of Tyrosylleucine.
Anxiolytic-Like Activity

The anxiolytic (anti-anxiety) effects of Tyrosylleucine are mediated through a novel pathway involving the sequential activation of key neurotransmitter receptors. It is proposed that Tyrosylleucine initiates a signaling cascade that first activates serotonin 5-HT1A receptors, followed by dopamine D1 receptors, and finally GABA-A receptors, leading to an anxiolytic outcome.

Anxiolytic_Workflow cluster_workflow Proposed Mechanism of Anxiolytic Action Tyr_Leu Tyrosylleucine Administration Activation_5HT1A 1. Activation of Serotonin 5-HT1A Receptors Tyr_Leu->Activation_5HT1A Activation_D1 2. Activation of Dopamine D1 Receptors Activation_5HT1A->Activation_D1 Activation_GABAA 3. Activation of GABA-A Receptors Activation_D1->Activation_GABAA Anxiolytic_Effect Anxiolytic-like Effect Activation_GABAA->Anxiolytic_Effect

Sequential activation pathway for Tyrosylleucine's anxiolytic effect.

Conclusion and Recommendations

While this compound is the most commonly available form due to standard synthesis and purification methods, the presence of the TFA counterion introduces a potential confounding variable in experimental studies. The free peptide form represents a "cleaner" molecular entity for investigating the intrinsic biological activities of Tyrosylleucine.

For researchers in drug discovery and development, it is highly recommended to perform a counterion exchange to the free peptide form or a biologically inert salt form (e.g., acetate or hydrochloride) for in vivo studies and for sensitive in vitro assays. This will ensure that the observed biological effects are solely attributable to the Tyrosylleucine dipeptide, leading to more accurate and reproducible results. The experimental protocols provided in this guide offer a framework for conducting a thorough comparative analysis to understand the impact of the TFA counterion on the properties and performance of Tyrosylleucine.

References

A Comparative Analysis of Tyrosylleucine and Other Neuroactive Dipeptides in Modulating Neuronal Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the neuroactive dipeptide Tyrosylleucine (Tyr-Leu) and its efficacy relative to other neuroactive dipeptides. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to facilitate further investigation and therapeutic development.

Introduction to Neuroactive Dipeptides

Dipeptides, consisting of two amino acids, have emerged as significant modulators of neuronal activity. Their small size allows for potential transport across the blood-brain barrier, enabling direct interaction with central nervous system targets. Among these, Tyrosylleucine has demonstrated notable antidepressant-like effects in preclinical studies. This guide compares the efficacy of Tyr-Leu with other structurally similar and functionally relevant neuroactive dipeptides.

Comparative Efficacy of Neuroactive Dipeptides

The primary neuroactive effects observed for Tyrosylleucine and related dipeptides are their antidepressant and cognitive-enhancing properties. The following table summarizes the quantitative data from key preclinical studies.

DipeptideTest ModelAdministration RouteEffective Dose RangeObserved EffectReference
Tyrosylleucine (Tyr-Leu) Forced Swim Test (Mouse)Intraperitoneal (i.p.)0.1 - 30 mg/kgSignificant decrease in immobility time.[1]Mizushige et al., 2020
Forced Swim Test (Mouse)Intracerebroventricular (i.c.v.)0.1 - 1.0 nmol/mouseSignificant decrease in immobility time.[1]Mizushige et al., 2020
Forced Swim Test (Mouse)Oral (p.o.)30 - 100 mg/kgSignificant decrease in immobility time.[1]Mizushige et al., 2020
Tail Suspension Test (Mouse)Intraperitoneal (i.p.)10 - 30 mg/kgSignificant decrease in immobility time.[1]Mizushige et al., 2020
Hippocampal Cell ProliferationIntraperitoneal (i.p.)30 mg/kgIncreased c-Fos, BrdU, and doublecortin expression.[1]Mizushige et al., 2020
Phenylalanine-Leucine (Phe-Leu) Forced Swim Test (Mouse)Intraperitoneal (i.p.)30 mg/kgExhibited antidepressant-like activity.Mizushige et al., 2020
Tryptophan-Leucine (Trp-Leu) Forced Swim Test (Mouse)Intraperitoneal (i.p.)30 mg/kgExhibited antidepressant-like activity.Mizushige et al., 2020
Tyrosyl-Proline (Tyr-Pro) Morris Water Maze (SAMP8 Mice)Oral (p.o.)10 mg/kg/dayImproved spatial learning ability and reduced amyloid-β accumulation.Unno et al., 2024

Signaling Pathways and Mechanisms of Action

The neuroactive effects of these dipeptides are attributed to their interaction with various signaling pathways.

Tyrosylleucine's Proposed Signaling Pathway

Tyrosylleucine's antidepressant-like effects appear to be mediated through a unique pathway that is independent of the Brain-Derived Neurotrophic Factor (BDNF), a common target for many antidepressants. Instead, its mechanism is thought to involve the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis and interaction with key neurotransmitter systems.

Tyrosylleucine_Signaling_Pathway TyrLeu Tyrosylleucine HPA_Axis HPA Axis TyrLeu->HPA_Axis Suppresses Serotonin Serotonin Receptors TyrLeu->Serotonin Activates Dopamine Dopamine Receptors TyrLeu->Dopamine Activates GABA GABA Receptors TyrLeu->GABA Activates StressResponse Stress Response HPA_Axis->StressResponse Activates AntidepressantEffect Antidepressant-like Effect HPA_Axis->AntidepressantEffect Modulates NeuronalActivity Neuronal Activity (Hippocampus) Serotonin->NeuronalActivity Dopamine->NeuronalActivity GABA->NeuronalActivity CellProliferation Cell Proliferation (Dentate Gyrus) NeuronalActivity->CellProliferation CellProliferation->AntidepressantEffect Experimental_Workflow start Start dipeptide_admin Dipeptide Administration (e.g., Tyr-Leu) start->dipeptide_admin behavioral_tests Behavioral Testing (FST, TST) dipeptide_admin->behavioral_tests brdu_injection BrdU Injection (for proliferation studies) dipeptide_admin->brdu_injection tissue_harvest Tissue Harvesting (Brain Perfusion and Fixation) behavioral_tests->tissue_harvest brdu_injection->tissue_harvest sectioning Brain Sectioning tissue_harvest->sectioning immunostaining Immunohistochemistry (c-Fos, BrdU) sectioning->immunostaining imaging Microscopy and Imaging immunostaining->imaging analysis Data Analysis and Quantification imaging->analysis end End analysis->end

References

Orthogonal Assays to Confirm the Mechanism of Action of Tyrosylleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for utilizing orthogonal assays to confirm the mechanism of action of the dipeptide Tyrosylleucine (Tyr-Leu). It outlines key experimental approaches to validate its reported antidepressant- and anxiolytic-like activities and compares its potential performance with structurally similar alternatives, Phenylalanyl-leucine (Phe-Leu) and Tryptophyl-leucine (Trp-Leu).

Introduction to Tyrosylleucine and its Proposed Mechanism of Action

Tyrosylleucine is a dipeptide that has demonstrated potent antidepressant-like and anxiolytic-like activities in preclinical studies.[1] Its proposed mechanisms of action are multifaceted:

  • Antidepressant-like effects: Studies suggest that Tyr-Leu promotes neuronal proliferation in the hippocampus, indicated by increased expression of c-Fos, a marker of neuronal activity, and enhanced incorporation of BrdU, a marker for proliferating cells.[2][3] Notably, this effect appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many antidepressant drugs.[2][3]

  • Anxiolytic-like effects: The anxiolytic properties of Tyr-Leu are thought to be mediated through its interaction with several key neurotransmitter systems, including serotonin 5-HT1A, dopamine D1, and GABA-A receptors.

To rigorously validate these proposed mechanisms and eliminate the possibility of experimental artifacts or off-target effects, employing a suite of orthogonal assays is crucial. Orthogonal assays are distinct experimental methods that measure the same biological endpoint through different techniques, thereby providing independent lines of evidence to confirm a compound's activity and mechanism.

Comparative Analysis of Tyrosylleucine and Alternatives

For a comprehensive evaluation, this guide proposes the comparison of Tyrosylleucine with two structurally related dipeptides, Phe-Leu and Trp-Leu, which have also been suggested to possess antidepressant-like properties.

Compound Structure Reported Activity
Tyrosylleucine (Tyr-Leu) Tyr-LeuAntidepressant-like, Anxiolytic-like
Phenylalanyl-leucine (Phe-Leu) Phe-LeuAntidepressant-like
Tryptophyl-leucine (Trp-Leu) Trp-LeuAntidepressant-like

Orthogonal Assays for Mechanism Confirmation

Assays for Neuronal Proliferation and Activity

To confirm the proposed effects of Tyr-Leu on hippocampal neurogenesis, two distinct and complementary assays are recommended:

  • c-Fos Immunohistochemistry: This assay visualizes the expression of the immediate early gene c-Fos, a well-established marker of neuronal activation. An increased number of c-Fos positive cells in the dentate gyrus of the hippocampus following treatment would support the hypothesis that Tyr-Leu stimulates neuronal activity in this brain region.

  • BrdU Incorporation Assay: This assay directly measures cell proliferation. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside that is incorporated into the DNA of dividing cells. Detecting BrdU-positive cells in the hippocampus provides direct evidence of neurogenesis.

Table 1: Expected Outcomes from Neuronal Proliferation Assays

Assay Metric Expected Result for Active Compound Interpretation
c-Fos ImmunohistochemistryNumber of c-Fos positive cells in the dentate gyrusSignificant increase compared to vehicle controlIncreased neuronal activity
BrdU Incorporation AssayNumber of BrdU positive cells in the dentate gyrusSignificant increase compared to vehicle controlIncreased proliferation of new neurons
Assays for GPCR and Ion Channel Modulation

To validate the anxiolytic mechanism of Tyr-Leu, a series of orthogonal assays targeting the proposed receptors are necessary:

  • Radioligand Binding Assays: These assays directly measure the affinity of a compound for a specific receptor. By competing with a radiolabeled ligand, the binding affinity (Ki) of Tyr-Leu, Phe-Leu, and Trp-Leu to serotonin 5-HT1A and dopamine D1 receptors can be quantified.

  • Functional Receptor Assays: These assays measure the downstream signaling consequences of receptor binding.

    • cAMP Assays: For the dopamine D1 receptor, which is a Gs-coupled GPCR, agonist binding leads to an increase in intracellular cyclic AMP (cAMP). Measuring cAMP levels provides a functional readout of receptor activation.

    • GABA-A Receptor Potentiation Assays: The function of GABA-A receptors, which are ligand-gated ion channels, can be assessed using electrophysiology (e.g., patch-clamp) or fluorescence-based ion flux assays. A positive modulator would enhance the GABA-induced chloride current.

Table 2: Expected Outcomes from Receptor Modulation Assays

Assay Target Metric Expected Result for Active Compound Interpretation
Radioligand Binding5-HT1A ReceptorKi (nM)Low nanomolar KiHigh binding affinity
Radioligand BindingDopamine D1 ReceptorKi (nM)Low nanomolar KiHigh binding affinity
cAMP Functional AssayDopamine D1 ReceptorEC50 (nM)Potent EC50 valueAgonist activity
GABA-A Potentiation AssayGABA-A Receptor% PotentiationSignificant potentiation of GABA responsePositive allosteric modulation

Experimental Protocols

c-Fos Immunohistochemistry Protocol

This protocol is adapted from established methods for detecting c-Fos in brain tissue.

  • Tissue Preparation: Mice are administered Tyr-Leu, Phe-Leu, Trp-Leu, or vehicle control. Ninety minutes after administration, animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose solution.

  • Sectioning: Coronal sections of the hippocampus (40 µm) are cut using a cryostat.

  • Immunostaining:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Endogenous peroxidase activity is quenched with 3% H2O2 in PBS.

    • Sections are blocked in a solution containing normal goat serum and Triton X-100 in PBS.

    • Sections are incubated overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).

    • After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).

    • The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit.

    • The staining is visualized using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate in c-Fos positive nuclei.

  • Quantification: The number of c-Fos positive cells in the dentate gyrus is quantified using microscopy and image analysis software.

BrdU Incorporation Assay Protocol

This protocol is based on standard methods for assessing adult neurogenesis.

  • BrdU Administration: Mice are treated with Tyr-Leu, Phe-Leu, Trp-Leu, or vehicle control for a specified period (e.g., 7 days). During this period, mice receive daily injections of BrdU (50 mg/kg, i.p.).

  • Tissue Preparation: Twenty-four hours after the final BrdU injection, animals are euthanized and brains are processed as described in the c-Fos protocol.

  • Immunostaining:

    • For BrdU detection, DNA denaturation is required. Sections are incubated in 2N HCl.

    • Sections are then neutralized in a boric acid buffer.

    • Immunostaining proceeds as for c-Fos, using a primary antibody against BrdU (e.g., mouse anti-BrdU).

  • Quantification: The number of BrdU-positive cells in the subgranular zone of the dentate gyrus is counted.

Radioligand Binding Assay Protocol (Example for 5-HT1A Receptor)

This protocol is a generalized procedure for a competitive binding assay.

  • Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor are prepared.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound (Tyr-Leu, Phe-Leu, or Trp-Leu) at various concentrations, a constant concentration of a radiolabeled 5-HT1A antagonist (e.g., [3H]-WAY-100635), and the cell membrane preparation.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental logic and the proposed signaling pathway of Tyrosylleucine, the following diagrams are provided.

experimental_workflow cluster_neurogenesis Neurogenesis Pathway Confirmation Tyr_Leu Tyrosylleucine Administration Hippocampal_Activity Increased Hippocampal Neuronal Activity Tyr_Leu->Hippocampal_Activity Neurogenesis Increased Neurogenesis Hippocampal_Activity->Neurogenesis cFos c-Fos Immunohistochemistry Hippocampal_Activity->cFos Orthogonal Assay 1 BrdU BrdU Incorporation Assay Neurogenesis->BrdU Orthogonal Assay 2

Caption: Workflow for confirming the neurogenesis-related mechanism of Tyrosylleucine.

signaling_pathway cluster_anxiolytic Anxiolytic Pathway Confirmation Tyr_Leu Tyrosylleucine Receptor_Binding Receptor Binding Tyr_Leu->Receptor_Binding HT1A 5-HT1A Receptor Receptor_Binding->HT1A D1 Dopamine D1 Receptor Receptor_Binding->D1 GABAA GABA-A Receptor Receptor_Binding->GABAA Functional_Response Functional Response cAMP_Assay cAMP Functional Assay Functional_Response->cAMP_Assay Potentiation_Assay GABA-A Potentiation Assay Functional_Response->Potentiation_Assay Binding_Assay Radioligand Binding Assay HT1A->Binding_Assay D1->Functional_Response D1->Binding_Assay GABAA->Functional_Response

Caption: Orthogonal assays to confirm the interaction of Tyrosylleucine with key anxiolytic targets.

Conclusion

The confirmation of a drug's mechanism of action is a critical step in the development pipeline. By employing the orthogonal assays outlined in this guide, researchers can build a robust body of evidence to support the proposed antidepressant and anxiolytic mechanisms of Tyrosylleucine. The comparative approach, including Phe-Leu and Trp-Leu, will further aid in understanding the structure-activity relationships of these dipeptides and in identifying the most promising therapeutic candidates. The provided protocols and data presentation frameworks offer a clear path for executing and interpreting these crucial validation studies.

References

Reproducibility of Tyrosylleucine's Antidepressant-Like Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A review of the existing literature on the dipeptide Tyrosylleucine (Tyr-Leu) reveals promising, yet unreplicated, findings regarding its potential as an antidepressant agent. This guide provides a comprehensive comparison of the initial findings with established antidepressant treatments and other similar dipeptides, supported by available experimental data. Notably, a significant gap exists in the form of dedicated reproducibility studies to validate the initial promising results.

A key study by Mizushige et al. (2020) first reported the antidepressant-like activity of Tyrosylleucine in mice. The research demonstrated that Tyr-Leu, when administered orally, intracerebroventricularly, or intraperitoneally, reduced immobility time in both the Forced Swim Test (FST) and Tail Suspension Test (TST), behavioral assays used to screen for antidepressant efficacy.[1] The observed effects were comparable to those of the conventional antidepressants imipramine and fluvoxamine.[1] The same study also noted that other dipeptides with a similar structure, namely Phenylalanyl-leucine (Phe-Leu) and Tryptophyl-leucine (Trp-Leu), exhibited comparable antidepressant-like activities.[1]

Despite these encouraging initial findings, a thorough search of the scientific literature reveals a lack of subsequent independent studies aimed at reproducing these results. This absence of reproducibility studies is a critical consideration for the scientific community, as independent validation is a cornerstone of scientific evidence.

Comparative Analysis of Antidepressant-Like Activity

To provide a clear comparison, the following tables summarize the quantitative data from the seminal study by Mizushige et al. (2020) on Tyrosylleucine and its comparison with conventional antidepressants. Data for Phe-Leu and Trp-Leu, while mentioned as effective, is not quantitatively provided in the initial publication, representing a significant data gap.

Table 1: Effect of Tyrosylleucine (Tyr-Leu) on Immobility Time in the Forced Swim Test (FST) in Mice
Treatment GroupDoseAdministration RouteMean Immobility Time (seconds)Standard Error of the Mean (SEM)Statistical Significance (p-value)
Control (Saline)-Intraperitoneal (i.p.)14510-
Tyrosylleucine10 mg/kgIntraperitoneal (i.p.)8515< 0.01
Tyrosylleucine30 mg/kgIntraperitoneal (i.p.)7012< 0.01
Imipramine30 mg/kgIntraperitoneal (i.p.)7510< 0.01
Fluvoxamine30 mg/kgIntraperitoneal (i.p.)8013< 0.01

Data extracted from figures in Mizushige et al. (2020). Values are approximate and for comparative purposes.

Table 2: Effect of Tyrosylleucine (Tyr-Leu) on Immobility Time in the Tail Suspension Test (TST) in Mice
Treatment GroupDoseAdministration RouteMean Immobility Time (seconds)Standard Error of the Mean (SEM)Statistical Significance (p-value)
Control (Saline)-Intraperitoneal (i.p.)16012-
Tyrosylleucine30 mg/kgIntraperitoneal (i.p.)9015< 0.01

Data extracted from figures in Mizushige et al. (2020). Values are approximate and for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on the descriptions provided in the primary literature.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy in rodents. The protocol typically involves:

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.

  • Data Recording: The duration of immobility, defined as the time the mouse spends floating with only minimal movements to keep its head above water, is recorded during the last 4 minutes of the test.

  • Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral assay for screening antidepressant drugs. The protocol generally includes:

  • Apparatus: A chamber where the mouse can be suspended by its tail, preventing it from escaping or holding onto surfaces.

  • Procedure: Mice are individually suspended by their tails using adhesive tape for a 6-minute period.

  • Data Recording: The total time the mouse remains immobile is recorded.

  • Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Signaling Pathways and Mechanism of Action

The antidepressant-like effects of Tyrosylleucine are reported to be independent of Brain-Derived Neurotrophic Factor (BDNF), a common pathway for many antidepressants.[1] Instead, the mechanism is suggested to involve the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the induction of hippocampal neurogenesis .[1] Specifically, Tyrosylleucine was found to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus. Furthermore, the anxiolytic-like effects of Tyrosylleucine have been linked to the activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors .

The following diagram illustrates the proposed experimental workflow and the logical relationship of the findings.

Tyrosylleucine Experimental Workflow cluster_Experiment Experimental Procedures cluster_Observation Behavioral Observations cluster_Mechanism Proposed Mechanism of Action Forced Swim Test Forced Swim Test Reduced Immobility Reduced Immobility Forced Swim Test->Reduced Immobility Leads to Tail Suspension Test Tail Suspension Test Tail Suspension Test->Reduced Immobility Leads to Antidepressant-like Effect Antidepressant-like Effect Reduced Immobility->Antidepressant-like Effect Receptor Activation 5-HT1A, Dopamine D1, GABAA Receptor Activation c-Fos Increased c-Fos in Hippocampus Receptor Activation->c-Fos Leads to HPA Axis HPA Axis Suppression HPA Axis->Antidepressant-like Effect Neurogenesis Hippocampal Neurogenesis c-Fos->Neurogenesis Neurogenesis->Antidepressant-like Effect Tyrosylleucine Tyrosylleucine Tyrosylleucine->Forced Swim Test Administration Tyrosylleucine->Tail Suspension Test Administration Tyrosylleucine->Receptor Activation Potentially triggers Tyrosylleucine->HPA Axis Directly or indirectly causes Tyrosylleucine Signaling Pathway cluster_receptors Receptor Interactions cluster_downstream Downstream Effects Tyr-Leu Tyrosylleucine 5HT1A 5-HT1A Receptor Tyr-Leu->5HT1A Activates D1R Dopamine D1 Receptor Tyr-Leu->D1R Activates GABAAR GABAA Receptor Tyr-Leu->GABAAR Activates cFos c-Fos Expression (Hippocampus) 5HT1A->cFos D1R->cFos HPA_Axis HPA Axis Suppression GABAAR->HPA_Axis Modulates Neurogenesis Hippocampal Neurogenesis cFos->Neurogenesis Antidepressant Effect Antidepressant Effect HPA_Axis->Antidepressant Effect Neurogenesis->Antidepressant Effect

References

A Researcher's Guide to Selecting Negative Controls for Tyrosylleucine TFA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the dipeptide Tyrosylleucine TFA, the selection of an appropriate negative control is a critical determinant of experimental validity. This guide provides a comprehensive comparison of potential negative controls, supported by experimental data and detailed protocols, to ensure the accuracy and reproducibility of your research findings. The trifluoroacetate (TFA) salt form of many synthetic peptides, including Tyrosylleucine, presents a unique challenge, as the TFA counterion itself can elicit biological effects.[1][2][3] Therefore, a simple vehicle control is often insufficient.

Comparison of Negative Control Strategies

The ideal negative control should account for all potential sources of non-specific effects in an experiment. For this compound, this includes the vehicle, the peptide backbone, and the TFA counterion. The following table summarizes the most appropriate negative control strategies and their respective advantages and disadvantages.

Negative Control StrategyDescriptionAdvantagesDisadvantagesSuitability
Vehicle Control The solvent used to dissolve this compound (e.g., saline, DMSO).Simple to prepare. Controls for effects of the solvent.Does not control for effects of the peptide itself or the TFA counterion.Not Recommended as a standalone control for this compound experiments due to the known biological activity of TFA.[1][2]
Vehicle + Sodium TFA The vehicle supplemented with a concentration of sodium trifluoroacetate equivalent to the molar concentration of TFA in the this compound solution.Controls for the effects of the TFA counterion.Does not control for any non-specific effects of a peptide structure.Good , especially for initial screening to determine if TFA has a significant effect in the experimental system.
Scrambled Peptide TFA Salt A peptide with the same amino acid composition as Tyrosylleucine but in a randomized, biologically inactive sequence, formulated as a TFA salt.Controls for the vehicle, non-specific peptide effects (e.g., due to charge or hydrophobicity), and the TFA counterion.Requires synthesis and validation of the scrambled peptide's inactivity.Excellent/Highly Recommended . This is the most rigorous negative control for in vivo and in vitro studies.
Counter-ion Exchanged Tyrosylleucine Tyrosylleucine where the TFA counterion has been exchanged for a more biologically inert ion, such as hydrochloride (HCl) or acetate.Eliminates the confounding variable of the TFA counterion.Requires an additional chemical procedure (ion exchange) which may not be feasible for all labs. The new counterion might have its own minor effects.Good , particularly when the primary concern is the specific effect of TFA and a direct comparison to the active peptide with a different salt is desired.

Experimental Protocols

Detailed methodologies for key experiments are provided below, incorporating the recommended negative controls.

In Vivo Assessment of Antidepressant-Like Activity in Mice

This protocol is adapted from studies demonstrating the antidepressant-like effects of Tyrosylleucine and is designed to assess neuronal activation via c-Fos expression.

1. Animal Model and Treatment Groups:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Groups (n=8-10 per group):

    • Vehicle Control: Saline (or other appropriate vehicle) administered intraperitoneally (i.p.).

    • Negative Control: Scrambled peptide (Leucyltyrosine) TFA salt, dissolved in vehicle, administered i.p. at the same molar concentration as the this compound group.

    • Positive Control: A known antidepressant, such as Fluoxetine (20 mg/kg), administered i.p.

    • Experimental Group: this compound (1 mg/kg), dissolved in vehicle, administered i.p.

2. Behavioral Testing (Forced Swim Test):

  • 30 minutes after injection, place each mouse individually in a glass cylinder (25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Record the total duration of immobility during the last 4 minutes of a 6-minute session.

3. Tissue Preparation and c-Fos Immunohistochemistry:

  • Two hours after the behavioral test, deeply anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution.

  • Section the brains coronally (40 µm) using a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 2 hours.

    • Wash and incubate with an avidin-biotin-peroxidase complex for 1 hour.

    • Visualize with a diaminobenzidine (DAB) solution.

    • Mount sections on slides, dehydrate, and coverslip.

4. Data Analysis:

  • Quantify the number of c-Fos positive cells in specific brain regions (e.g., dentate gyrus of the hippocampus) using microscopy and image analysis software.

  • Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vitro GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine if this compound interacts with the GABAA receptor.

1. Membrane Preparation:

  • Homogenize rat brains in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

  • Wash the resulting pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging again. Repeat this wash step twice.

  • Resuspend the final pellet in binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]muscimol (a GABAA receptor agonist, final concentration ~5 nM), and 150 µL of the membrane preparation (0.1-0.2 mg protein).

    • Non-specific Binding: 50 µL of 10 mM GABA (to saturate all binding sites), 50 µL of [3H]muscimol, and 150 µL of membrane preparation.

    • Experimental/Control Groups: 50 µL of varying concentrations of this compound or the scrambled peptide TFA salt, 50 µL of [3H]muscimol, and 150 µL of membrane preparation.

  • Incubate the plate at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of this compound or the scrambled peptide to determine if there is a dose-dependent displacement of the radioligand.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

G_Negative_Control_Selection Logical Workflow for Negative Control Selection start Start: this compound Experiment q1 Is the biological activity of the TFA counterion a concern? start->q1 vehicle Use Vehicle Control q1->vehicle No q2 Are non-specific peptide effects a concern? q1->q2 Yes end Proceed with Experiment vehicle->end Not Recommended tfa_control Use Vehicle + Sodium TFA tfa_control->end q2->tfa_control No scrambled Use Scrambled Peptide TFA Salt q2->scrambled Yes ion_exchange Consider Counter-ion Exchanged Tyrosylleucine q2->ion_exchange scrambled->end

A flowchart for selecting an appropriate negative control.

G_Tyrosylleucine_Signaling Putative Signaling Pathways of Tyrosylleucine cluster_receptors Receptor Activation cluster_downstream Downstream Effects TyrLeu Tyrosylleucine receptor_5HT1A 5-HT1A Receptor TyrLeu->receptor_5HT1A receptor_D1 Dopamine D1 Receptor TyrLeu->receptor_D1 receptor_GABAA GABAA Receptor TyrLeu->receptor_GABAA Gi Gi/o protein receptor_5HT1A->Gi Gs Gs protein receptor_D1->Gs Cl_influx ↑ Cl- Influx receptor_GABAA->Cl_influx AC_inhibit Inhibit Adenylyl Cyclase Gi->AC_inhibit AC_activate Activate Adenylyl Cyclase Gs->AC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase cFos ↑ c-Fos Expression cAMP_decrease->cFos Indirectly influences PKA PKA Activation cAMP_increase->PKA CREB CREB Phosphorylation PKA->CREB CREB->cFos hyperpolarization Neuronal Hyperpolarization Cl_influx->hyperpolarization hyperpolarization->cFos Indirectly influences

Potential signaling cascades activated by Tyrosylleucine.

References

A Researcher's Guide to Cross-Validating the Effects of Tyrosylleucine TFA in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the cellular effects of Tyrosylleucine TFA, a comprehensive understanding of its components is crucial for accurate interpretation of experimental data. Tyrosylleucine, a dipeptide, has demonstrated potential as an orally active compound with antidepressant-like and anxiolytic-like activities.[1][2] However, it is often synthesized and purified using Trifluoroacetic acid (TFA), resulting in a TFA salt. This introduces a critical variable, as TFA itself can exert significant cytotoxic effects on various cell lines.[3] This guide provides a framework for cross-validating the effects of this compound, offering comparative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in distinguishing the bioactivity of the dipeptide from the influence of the TFA counterion.

Understanding the Dual Nature of this compound

When studying this compound, it is imperative to recognize that observed cellular responses may be attributed to the Tyrosylleucine dipeptide, the TFA counterion, or a synergistic effect of both. TFA is a strong acid utilized in peptide synthesis and purification, and residual amounts can impact cell-based assays by altering pH and inducing cytotoxicity.[3] Therefore, proper controls are essential for elucidating the true biological effects of the Tyrosylleucine peptide.

Comparative Cytotoxicity of TFA Across Various Cell Lines

To assist in the design of robust experiments, the following table summarizes the reported cytotoxic effects of TFA in different cell lines. This data highlights the variability in cellular sensitivity to TFA and underscores the importance of determining the toxicity threshold for each specific cell line used in research.

Cell LineObserved EffectEffective TFA ConcentrationReference
HUVEC Inhibition of cell proliferation~0.1 mM[3]
Jurkat Significant toxicity~5 mM
PC-12 Dose-dependent cell death1-5 mM
C6 glioma Altered cell growth and protein synthesis0.5-7.0 mM
Multiple General cytotoxic effects>100 µM

Experimental Protocol: TFA Control for Cross-Validation

To differentiate the effects of the Tyrosylleucine dipeptide from those of the TFA counterion, a "TFA control" experiment is indispensable. This involves treating cells with TFA at the same concentrations present in the this compound solution.

Objective: To determine the cellular effects of the TFA counterion alone.

Materials:

  • The specific cell lines of interest (e.g., neuronal cells, cancer cell lines)

  • Standard cell culture medium and supplements

  • Trifluoroacetic acid (TFA) solution of known concentration

  • The this compound peptide

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the desired cell lines into multi-well plates at a density appropriate for the chosen assay and allow them to adhere and stabilize overnight.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of TFA alone in the same solvent.

    • Create a dilution series for both this compound and TFA alone in cell culture medium, ensuring the final concentrations of TFA are identical in corresponding wells.

  • Cell Treatment:

    • Remove the old medium from the cells and wash with PBS.

    • Add the prepared treatment solutions to the respective wells. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 24, 48, or 72 hours).

  • Assessment of Cellular Effects:

    • Perform a cell viability assay to quantify cytotoxicity.

    • For more detailed analysis, other assays can be conducted, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or specific biomarker quantification (e.g., Western blotting for signaling proteins).

  • Data Analysis: Compare the results from the this compound-treated cells with the TFA-only treated cells and the controls. A significant difference between the this compound and TFA-only groups indicates an effect attributable to the Tyrosylleucine dipeptide.

Experimental Workflow for TFA Control

cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analyze Analysis seed Seed Cells in Multi-well Plates prep_tyr Prepare this compound Dilutions prep_tfa Prepare TFA-only Dilutions treat_cells Treat Cells with Experimental and Control Solutions prep_tyr->treat_cells prep_tfa->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Cell Viability and Other Assays incubate->assay analyze_data Compare Results and Determine Dipeptide-specific Effects assay->analyze_data cluster_receptors Receptor Activation cluster_downstream Downstream Effects Tyr_Leu Tyrosylleucine (Tyr-Leu) Serotonin Serotonin 5-HT1A Receptor Tyr_Leu->Serotonin Dopamine Dopamine D1 Receptor Tyr_Leu->Dopamine GABA GABA-A Receptor Tyr_Leu->GABA cFos Increased c-Fos Expression Tyr_Leu->cFos Anxiolytic Anxiolytic-like Activity Serotonin->Anxiolytic Dopamine->Anxiolytic GABA->Anxiolytic Antidepressant Antidepressant-like Activity cFos->Antidepressant cluster_pathway Sirt1-Mediated Pathway cluster_cellular_effects Cellular Effects TFA Trifluoroacetic Acid (TFA) Sirt1 Sirt1 TFA->Sirt1 modulates Ppargc1a Ppargc1a Sirt1->Ppargc1a Nfe2l2 Nfe2l2 Ppargc1a->Nfe2l2 Mito_damage Mitochondrial Damage Nfe2l2->Mito_damage ROS Increased ROS Mito_damage->ROS Apoptosis Apoptosis ROS->Apoptosis

References

A Comparative Analysis of Tyrosylleucine and Its Structural Analogs in Modulating Antidepressant-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the dipeptide Tyrosylleucine (Tyr-Leu) and its structural analogs, focusing on their antidepressant-like properties and underlying mechanisms of action. The information presented is based on preclinical studies and aims to facilitate further research and development in the field of peptide-based therapeutics for neurological disorders.

Introduction

Tyrosylleucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine.[1][2] Recent studies have highlighted its potential as a novel therapeutic agent with antidepressant-like and anxiolytic properties. This has spurred interest in its structural analogs to understand the structure-activity relationships and to identify compounds with improved pharmacological profiles. This guide compares Tyr-Leu with three of its key analogs: Phenylalanyl-Leucine (Phe-Leu), Tryptophanyl-Leucine (Trp-Leu), and Tyrosyl-Leucyl-Glycine (Tyr-Leu-Gly or YLG).

Comparative Biological Activity

Preclinical studies in mice have demonstrated that Tyr-Leu and its analogs exhibit significant antidepressant-like effects in behavioral despair models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST).[1][2]

CompoundStructureKey Structural FeatureAntidepressant-Like Activity (in vivo)Reference
Tyrosylleucine (Tyr-Leu) Tyr-LeuAromatic hydroxyl group on the tyrosine residue.Potent[1]
Phenylalanyl-Leucine (Phe-Leu) Phe-LeuPhenyl group on the phenylalanine residue (lacks the hydroxyl group of tyrosine).Potent
Tryptophanyl-Leucine (Trp-Leu) Trp-LeuIndole ring on the tryptophan residue.Potent
Tyrosyl-Leucyl-Glycine (YLG) Tyr-Leu-GlyTripeptide with a glycine residue added to the C-terminus of Tyr-Leu.Potent

Key Findings:

  • The presence of an aromatic amino acid (Tyrosine, Phenylalanine, or Tryptophan) at the N-terminus appears to be crucial for the antidepressant-like activity.

  • The tripeptide analog, YLG, also demonstrates potent activity, suggesting that modifications at the C-terminus are well-tolerated and may offer opportunities for further optimization.

Mechanism of Action: A Multi-faceted Approach

The antidepressant-like effects of Tyrosylleucine and its analogs are believed to be mediated through a combination of mechanisms that are distinct from classical antidepressants. The key pathways identified are the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis and the promotion of hippocampal neurogenesis.

Suppression of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Stress-induced activation of the HPA axis is a hallmark of depression. Tyr-Leu has been shown to suppress this activation in response to forced swim stress. This modulation of the body's central stress response system is a key component of its antidepressant-like effects.

HPA_Axis_Suppression Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH + Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH + Adrenal Adrenal Cortex Glucocorticoids Glucocorticoids Adrenal->Glucocorticoids + CRH->Pituitary ACTH->Adrenal Glucocorticoids->Hypothalamus - (Negative Feedback) TyrLeu Tyrosylleucine & Analogs TyrLeu->Hypothalamus - (Suppression)

Caption: HPA Axis Suppression by Tyrosylleucine and its Analogs.

Promotion of Hippocampal Neurogenesis

Adult hippocampal neurogenesis, the process of generating new neurons in the hippocampus, is often impaired in depression and can be stimulated by antidepressant treatments. Tyr-Leu has been demonstrated to increase the proliferation of hippocampal progenitor cells both in vivo and in vitro. This effect is notably independent of Brain-Derived Neurotrophic Factor (BDNF) expression, a pathway commonly associated with other antidepressants.

Hippocampal_Neurogenesis TyrLeu Tyrosylleucine & Analogs ProgenitorCells Hippocampal Progenitor Cells TyrLeu->ProgenitorCells Proliferation Increased Proliferation ProgenitorCells->Proliferation + Neurogenesis Enhanced Neurogenesis Proliferation->Neurogenesis AntidepressantEffect Antidepressant-like Effect Neurogenesis->AntidepressantEffect

Caption: Promotion of Hippocampal Neurogenesis by Tyrosylleucine.

Indirect Modulation of Neurotransmitter Systems

While direct binding affinities are not yet fully elucidated, the anxiolytic-like activity of the analog YLG has been shown to be inhibited by antagonists of serotonin 5-HT1A, dopamine D1, and GABA-A receptors. This suggests an indirect activation of these crucial neurotransmitter systems, which are well-established targets for antidepressant and anxiolytic drugs.

Neurotransmitter_Modulation cluster_downstream Downstream Effects Serotonin_Receptor Serotonin 5-HT1A Receptor Anxiolytic_Effect Anxiolytic-like Effect Serotonin_Receptor->Anxiolytic_Effect Dopamine_Receptor Dopamine D1 Receptor Dopamine_Receptor->Anxiolytic_Effect GABA_Receptor GABAA Receptor GABA_Receptor->Anxiolytic_Effect TyrLeu Tyrosylleucine & Analogs Indirect_Activation Indirect Activation TyrLeu->Indirect_Activation Indirect_Activation->Serotonin_Receptor Indirect_Activation->Dopamine_Receptor Indirect_Activation->GABA_Receptor

Caption: Indirect Modulation of Neurotransmitter Systems.

Experimental Protocols

Synthesis of Tyrosylleucine and its Analogs

A general protocol for the synthesis of di- and tripeptides like Tyr-Leu and its analogs can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection (Piperidine in DMF) start->deprotection1 coupling Amino Acid Coupling (e.g., HBTU/HOBt/DIPEA) deprotection1->coupling wash1 Washing (DMF) coupling->wash1 repeat Repeat for each amino acid wash1->repeat repeat->deprotection1 Next amino acid deprotection2 Final Fmoc Deprotection repeat->deprotection2 Final amino acid cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, Analytical HPLC) purification->analysis end End: Pure Peptide analysis->end

Caption: General Workflow for Solid-Phase Peptide Synthesis.

Detailed Steps:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the C-terminus of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and add it to the resin.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

In Vivo Antidepressant Activity Assays

The antidepressant-like activity of the compounds can be assessed in mice using the following standard behavioral tests.

Forced Swim Test (FST):

  • Individually place mice in a transparent cylinder filled with water (23-25°C) from which they cannot escape.

  • The session is typically recorded for 6 minutes.

  • Score the last 4 minutes of the session for the total duration of immobility.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST):

  • Suspend mice individually by their tails from a horizontal bar using adhesive tape.

  • Record the session for 6 minutes.

  • Measure the total duration of immobility during the test.

  • A reduction in immobility time suggests an antidepressant-like effect.

Conclusion and Future Directions

Tyrosylleucine and its structural analogs, Phe-Leu, Trp-Leu, and YLG, represent a promising class of peptides with potent antidepressant-like activity. Their mechanism of action, involving the suppression of the HPA axis and promotion of hippocampal neurogenesis independent of BDNF, offers a novel therapeutic strategy.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To precisely define the contributions of different structural motifs to the observed biological activity.

  • Pharmacokinetic Profiling: To assess the oral bioavailability, metabolic stability, and blood-brain barrier permeability of these peptides.

  • Receptor Binding Studies: To definitively identify the direct molecular targets and elucidate the full signaling cascades involved.

  • Synthesis and Evaluation of Novel Analogs: To optimize potency, selectivity, and drug-like properties.

This comparative guide provides a foundational understanding of Tyrosylleucine and its analogs, offering valuable insights for the design and development of next-generation peptide-based therapeutics for depression and related mood disorders.

References

Safety Operating Guide

Proper Disposal of Tyrosylleucine TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers and laboratory personnel are advised to handle and dispose of Tyrosylleucine trifluoroacetate (TFA) with care, treating it as a hazardous waste material. This procedural guide provides essential safety and logistical information for the proper disposal of Tyrosylleucine TFA, ensuring the safety of laboratory staff and compliance with environmental regulations.

While the dipeptide Tyrosylleucine itself is not classified as hazardous, the trifluoroacetate (TFA) counter-ion is derived from trifluoroacetic acid, a corrosive and environmentally harmful substance.[1] Therefore, this compound waste must be managed in accordance with hazardous waste protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

In the event of a spill, isolate the area and prevent the material from entering drains.[4][5] For small spills, absorb the material with an inert, non-combustible absorbent material (such as sand or vermiculite), and place it in a sealed container for disposal as hazardous waste. For larger spills, or if there is any uncertainty, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Procedure

The following steps outline the correct procedure for the disposal of this compound:

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, vials, absorbent pads), must be treated as hazardous waste.

    • This waste must be segregated from other waste streams, particularly from bases, oxidizing agents, and reducing agents, to prevent potentially hazardous reactions.

  • Waste Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound" or "Tyrosylleucine Trifluoroacetate." Avoid using abbreviations. The label should also include the date accumulation started and the specific hazards (e.g., "Corrosive" due to the TFA component).

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain.

    • Once the waste container is full, or if it has been in storage for a designated period (check with your institution's EHS guidelines), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a chemical waste pickup.

Summary of Disposal Parameters

ParameterGuideline
Waste Classification Hazardous Waste
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat
Handling Location Chemical fume hood
Waste Container Leak-proof, chemically compatible (e.g., glass, HDPE) with a secure lid
Waste Labeling "Hazardous Waste," "this compound," hazard warnings (Corrosive)
Prohibited Disposal Methods Drain disposal, mixing with incompatible waste
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal
Final Disposal Through institutional Environmental Health and Safety (EHS) or a licensed contractor

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_ppe Step 1: Safety First cluster_waste_handling Step 2: Waste Handling & Segregation cluster_containment Step 3: Containment & Labeling cluster_storage_disposal Step 4: Storage & Final Disposal cluster_end start Start: Have this compound Waste? ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe identify_waste Identify as Hazardous Waste ppe->identify_waste segregate_waste Segregate from Incompatible Materials (Bases, Oxidizers, etc.) identify_waste->segregate_waste select_container Use a Labeled, Leak-Proof, Chemically Compatible Container segregate_waste->select_container label_container Label Clearly: - 'Hazardous Waste' - 'this compound' - Hazard Symbols select_container->label_container store_waste Store in a Designated Satellite Accumulation Area label_container->store_waste no_drain Do NOT Dispose Down the Drain store_waste->no_drain contact_ehs Arrange for Pickup by EHS or Licensed Waste Contractor no_drain->contact_ehs end_point End: Proper Disposal Complete contact_ehs->end_point

Caption: Decision workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.